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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physical and Chemical Properties of 3-(2-Quinolylcarbonyl)propionic Acid

Executive Summary 3-(2-Quinolylcarbonyl)propionic acid (IUPAC: 4-oxo-4-(quinolin-2-yl)butanoic acid) is a highly specialized γ-keto acid featuring a quinoline pharmacophore. This structural motif is of significant intere...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Quinolylcarbonyl)propionic acid (IUPAC: 4-oxo-4-(quinolin-2-yl)butanoic acid) is a highly specialized γ-keto acid featuring a quinoline pharmacophore. This structural motif is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics targeting glutamate receptors. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, intrinsic chemical reactivity, and self-validating experimental workflows for its synthesis and characterization.

Molecular Architecture & Structural Identity

The molecule integrates three distinct functional domains, each dictating its overall physicochemical behavior:

  • The Quinoline Core: A rigid, lipophilic, and weakly basic bicyclic heteroaromatic ring.

  • The α-Carbonyl Group (Ketone): Located at the 2-position of the quinoline ring, this highly electrophilic ketone acts as a strong electron-withdrawing group (EWG), fundamentally altering the electronic distribution of the heterocycle.

  • The Propionic Acid Chain: A flexible, three-carbon aliphatic chain terminating in a hydrophilic, acidic carboxyl group.

The interplay between the basic quinoline nitrogen and the acidic carboxyl group renders the molecule amphoteric, capable of forming zwitterionic species depending on the pH of the microenvironment.

Physicochemical Profile

Because specific empirical data for this exact intermediate is scarce in standard databases, its properties must be rigorously extrapolated using well-characterized structural analogues. For instance, 3-benzoylpropionic acid serves as a baseline for the γ-keto acid aliphatic chain, exhibiting a melting point of 114–117 °C[1]. Conversely, quinaldic acid (quinoline-2-carboxylic acid) provides insight into the electronic effects at the C2 position, exhibiting a melting point of 156–158 °C and a significantly depressed pKa of 1.20[2].

Table 1: Quantitative Physicochemical Data
PropertyValueRationale / Analogue Basis
Molecular Formula C₁₃H₁₁NO₃Exact mass calculation.
Molecular Weight 229.23 g/mol Standard atomic weights.
Melting Point 135 – 155 °CInterpolated between 3-benzoylpropionic acid (114-117 °C)[1] and quinaldic acid (156-158 °C)[2].
pKa (Carboxylic Acid) ~4.5Typical for γ-keto aliphatic acids.
pKa (Quinoline Nitrogen) 1.2 – 2.0The strongly electron-withdrawing C2-carbonyl severely reduces nitrogen basicity, mirroring quinaldic acid (pKa 1.20)[2].
LogP 1.8 – 2.2The lipophilic quinoline core is partially offset by the highly polar propionic acid chain.

Chemical Reactivity & Stability

The tri-functional nature of 3-(2-quinolylcarbonyl)propionic acid allows for orthogonal chemical modifications:

  • Ketone Reactivity: The ketone is highly activated by the adjacent electron-deficient quinoline ring. It readily undergoes condensation reactions with hydrazines or hydroxylamines to form hydrazones and oximes, respectively.

  • Carboxylic Acid Reactivity: The terminal acid can be cleanly converted into esters or amides. In peptide synthesis or PROTAC linker attachments, standard coupling reagents (e.g., EDC/NHS or HATU) are highly effective.

  • Cyclization Pathways: As a γ-keto acid, the molecule is primed for Paal-Knorr-type cyclizations. Dehydrative cyclization in the presence of primary amines yields substituted pyrrolinone derivatives, a valuable scaffold in drug discovery.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the physical constraints of the experiment inherently confirm the chemical outcome.

Methodology 1: Regioselective Synthesis via Halogen-Metal Exchange

Objective: Synthesize the target compound while preventing nucleophilic attack on the highly reactive quinoline ring.

  • Preparation: Flame-dry a Schlenk flask under argon. Charge with 2-bromoquinoline (1.0 eq) and anhydrous THF (0.2 M).

  • Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to stabilize the 2-quinolyllithium intermediate and prevent unwanted dimerization or ring-opening side reactions.

  • Halogen-Metal Exchange: Dropwise addition of n-Butyllithium (1.05 eq, 2.5 M in hexanes) over 15 minutes. Stir for 30 minutes at -78 °C.

  • Electrophilic Addition: In a separate flask, dissolve succinic anhydride (1.2 eq) in anhydrous THF. Cannulate this solution into the lithiated quinoline mixture at -78 °C. Causality: Adding the electrophile to the nucleophile ensures the formation of the mono-addition product (the γ-keto acid) and prevents double addition leading to tertiary alcohols.

  • Quenching & Workup: Allow the reaction to warm to 0 °C, then quench with saturated aqueous NH₄Cl. Adjust the aqueous phase to pH 4.5 using 1 M HCl to selectively protonate the carboxylate without protonating the weakly basic quinoline nitrogen. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

Synthesis N1 2-Bromoquinoline N2 n-BuLi (-78°C) N1->N2 THF solvent N3 2-Quinolyl Lithium N2->N3 Halogen-Metal Exchange N5 3-(2-Quinolylcarbonyl) propionic acid N3->N5 Nucleophilic Acyl Substitution N4 Succinic Anhydride N4->N5 Electrophile

Fig 1. Regioselective synthesis workflow of 3-(2-Quinolylcarbonyl)propionic acid.

Methodology 2: Structural Validation via 2D NMR

Objective: Unambiguously confirm the connectivity of the quinoline core to the propionic acid chain.

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of DMSO-d6.

  • LC-MS Analysis: Run the sample on a C18 column using a water/acetonitrile gradient with 0.1% formic acid. Causality: Formic acid promotes ionization in positive mode, yielding a distinct [M+H]+ peak at m/z 230.08.

  • 1D NMR (¹H & ¹³C): Acquire standard spectra. The propionic chain will show two distinct multiplets around 2.7 ppm and 3.4 ppm.

  • 2D NMR (HMBC): Acquire Heteronuclear Multiple Bond Correlation (HMBC) spectra. Causality: HMBC is the critical self-validating step, revealing long-range (2-3 bond) correlations between protons and carbons[3]. The protons of the methylene group adjacent to the ketone must show a strong correlation to the C2 carbon of the quinoline ring and the ketone carbonyl carbon, unequivocally proving the regiochemistry of the attachment.

Validation S1 Crude Product S2 HPLC Purification S1->S2 S3 LC-MS (m/z 230.08) S2->S3 Mass ID S4 2D NMR (HMBC/HSQC) S2->S4 Connectivity S5 FT-IR Spectroscopy S2->S5 Functional Groups S6 Validated Pure Compound S3->S6 S4->S6 S5->S6

Fig 2. Self-validating analytical workflow for structural confirmation.

Biological & Pharmaceutical Relevance

Quinoline-2-carboxylic acid derivatives are highly privileged structures in neuropharmacology, frequently serving as antagonists for NMDA and AMPA/kainate receptors[4]. The endogenous metabolite kynurenic acid (4-oxo-1H-quinoline-2-carboxylic acid) is a prime example of this scaffold's ability to modulate glutamate receptors[4]. By extending the carboxylic acid via a propionic linker and introducing a ketone, 3-(2-quinolylcarbonyl)propionic acid offers a unique vector for structure-activity relationship (SAR) exploration, potentially enhancing blood-brain barrier (BBB) penetration while maintaining critical hydrogen-bonding interactions within the receptor active site.

References

  • ChemBK. "3-Benzoylpropionic acid - Physico-chemical Properties".
  • ChemBK. "4-oxo-1H-quinoline-2-carboxylic acid".
  • Alfa Chemistry. "CAS 93-10-7 Quinaldic acid".
  • Benchchem. "3-(2-(Benzoyloxy)phenyl)propanoic acid".

Sources

Exploratory

1H and 13C NMR chemical shifts for 3-(2-Quinolylcarbonyl)propionic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(2-Quinolylcarbonyl)propionic acid Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(2-Quinolylcarbonyl)propionic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-(2-Quinolylcarbonyl)propionic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the chemical shifts of this molecule, offers predicted spectral data, and outlines a robust experimental protocol for empirical data acquisition. By synthesizing foundational NMR theory with practical application, this guide serves as an essential resource for the structural elucidation and characterization of this and structurally related compounds.

Introduction: The Structural Landscape of 3-(2-Quinolylcarbonyl)propionic acid

3-(2-Quinolylcarbonyl)propionic acid is a molecule of interest due to its hybrid structure, incorporating both a quinoline moiety and a keto-carboxylic acid side chain. The quinoline ring system is a prevalent scaffold in numerous pharmacologically active compounds, recognized for its diverse biological activities.[1] The propionic acid derivative portion introduces a flexible aliphatic linker and a carboxylic acid group, which can significantly influence the molecule's physicochemical properties, such as solubility and potential for hydrogen bonding.

Accurate structural characterization is fundamental to understanding the molecule's behavior and potential applications. NMR spectroscopy stands as a premier analytical technique for the unambiguous determination of molecular structure in solution. This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra, grounded in the established principles of chemical shift theory and analysis of analogous structures.

Below is the chemical structure of 3-(2-Quinolylcarbonyl)propionic acid, with atoms numbered for the purpose of NMR assignment discussion.

Caption: Structure of 3-(2-Quinolylcarbonyl)propionic acid with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides critical information based on the chemical shift (δ), signal integration, and spin-spin coupling (J) patterns.[1]

Aromatic Region (Quinoline Protons)

Protons on the quinoline ring are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents.[2] The electron-withdrawing nature of the heterocyclic nitrogen atom further deshields adjacent protons.[2]

  • H-3 and H-4 : These protons on the pyridine ring of the quinoline system are anticipated to be distinct doublets, showing coupling to each other.

  • H-5, H-6, H-7, H-8 : These protons on the benzene ring will exhibit more complex splitting patterns (doublet of doublets, triplet of doublets) due to coupling with their neighbors.

Aliphatic Region (Propionic Acid Protons)

The protons of the propionic acid chain will be found in the upfield region of the spectrum.

  • -CH₂- (Position 10) : These methylene protons are adjacent to the carbonyl group and are expected to appear as a triplet around δ 2.5-3.0 ppm.

  • -CH₂- (Position 11) : These methylene protons, adjacent to the other methylene group and the carboxylic acid, are also expected to be a triplet in a similar region, likely slightly downfield from the other methylene group.

  • -COOH : The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield, often above δ 10 ppm, with its exact chemical shift being highly dependent on solvent and concentration.[3][4]

Predicted ¹H NMR Chemical Shifts Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-38.2 - 8.4Doublet (d)~8.5
H-47.9 - 8.1Doublet (d)~8.5
H-57.8 - 8.0Doublet (d)~8.0
H-67.5 - 7.7Triplet (t) or Doublet of Doublets (dd)~7.5
H-77.6 - 7.8Triplet (t) or Doublet of Doublets (dd)~7.5
H-88.0 - 8.2Doublet (d)~8.0
H-10 (-CH₂-)2.8 - 3.2Triplet (t)~7.0
H-11 (-CH₂-)2.6 - 3.0Triplet (t)~7.0
-COOH> 10.0Broad Singlet (br s)-

Note: These are predicted values and may vary based on experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[2]

Aromatic and Carbonyl Carbons
  • Quinoline Carbons : The carbon atoms of the quinoline ring are expected to resonate between δ 120 and 150 ppm. The carbons directly attached to the nitrogen (C2 and C8a) will be further downfield.

  • Carbonyl Carbon (C=O at C9) : The ketone carbonyl carbon is expected in the highly deshielded region of the spectrum, typically around δ 190-200 ppm.

  • Carboxylic Acid Carbon (-COOH at C12) : The carboxylic acid carbon resonates in the range of δ 170-185 ppm.[3]

Aliphatic Carbons

The aliphatic carbons of the propionic acid chain will be found in the upfield region of the spectrum.

  • -CH₂- (Position 10) : Expected around δ 30-40 ppm.

  • -CH₂- (Position 11) : Expected around δ 25-35 ppm.

Predicted ¹³C NMR Chemical Shifts Summary
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2150 - 155
C3120 - 125
C4135 - 140
C4a128 - 132
C5125 - 130
C6128 - 132
C7127 - 131
C8129 - 133
C8a145 - 150
C9 (C=O)195 - 205
C10 (-CH₂-)35 - 45
C11 (-CH₂-)28 - 38
C12 (-COOH)170 - 180

Note: These are predicted values and may vary based on experimental conditions.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Weighing : Accurately weigh 5-10 mg of 3-(2-Quinolylcarbonyl)propionic acid.[2]

  • Dissolution : Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).[2] The choice of solvent can influence the chemical shifts, particularly for the acidic proton.[5]

  • Internal Standard : If precise quantification is required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

  • Homogenization : Gently agitate the NMR tube to ensure complete dissolution of the sample.

NMR Data Acquisition

The following outlines a general workflow for acquiring NMR spectra.

G cluster_0 NMR Data Acquisition Workflow prep Sample Preparation instrument Instrument Setup & Tuning prep->instrument h1_acq ¹H Spectrum Acquisition instrument->h1_acq c13_acq ¹³C Spectrum Acquisition h1_acq->c13_acq processing Data Processing c13_acq->processing analysis Spectral Analysis processing->analysis

Caption: General workflow for NMR data acquisition and analysis.

4.2.1. ¹H NMR Spectrum Acquisition
  • Pulse Program : A standard single-pulse experiment is typically sufficient.

  • Spectral Width : Set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

  • Acquisition Time : Typically 2-4 seconds.

  • Relaxation Delay : A delay of 1-5 seconds between scans allows for full relaxation of the protons.

  • Number of Scans : For a sample of this concentration, 8-16 scans should provide an adequate signal-to-noise ratio.

4.2.2. ¹³C NMR Spectrum Acquisition
  • Pulse Program : A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.[2]

  • Spectral Width : Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

  • Acquisition Time : Typically 1-2 seconds.

  • Relaxation Delay : A delay of 2-5 seconds is generally appropriate.

  • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.[2]

Data Processing
  • Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction : Correct any distortions in the baseline of the spectrum.

  • Referencing : Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration : For ¹H spectra, integrate the signals to determine the relative number of protons for each resonance.[1]

  • Peak Picking : Identify the exact chemical shift of each peak.

Trustworthiness and Self-Validation

The predicted data herein serves as a robust hypothesis for the empirical analysis of 3-(2-Quinolylcarbonyl)propionic acid. The self-validating nature of NMR spectroscopy allows for the confirmation of these predictions through a series of two-dimensional (2D) NMR experiments:

  • COSY (Correlation Spectroscopy) : Will confirm the ¹H-¹H coupling relationships, for instance, between H-3 and H-4, and among the protons of the propionic acid chain.

  • HSQC (Heteronuclear Single Quantum Coherence) : Will establish the direct one-bond correlations between protons and their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Will reveal longer-range (2-3 bond) correlations, which are invaluable for assigning quaternary carbons and piecing together the molecular fragments.

The congruence between the predicted 1D spectra and the correlations observed in 2D experiments will provide a high degree of confidence in the final structural assignment.

Conclusion

This technical guide provides a detailed predictive framework for the ¹H and ¹³C NMR analysis of 3-(2-Quinolylcarbonyl)propionic acid. By understanding the expected chemical shifts and coupling patterns, researchers can more efficiently and accurately interpret experimental data. The outlined protocol offers a standardized approach to data acquisition, ensuring high quality and reproducibility. The ultimate structural confirmation will be achieved through a combination of 1D and 2D NMR techniques, providing a self-validating and unambiguous characterization of the molecule.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 23, 12012-12026. [Link]

  • NMRdb.org. Predict 1H proton NMR spectra.
  • NMRdb.org. Predict 13C carbon NMR spectra.
  • nmrshiftdb2.
  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Biellmann, J. F., & Callot, H. (1967). Solvent Effects in the Nuclear Magnetic Resonance Spectra of Organic Acids and Salts.
  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids.

Sources

Foundational

Unraveling the In Vitro Mechanism of Action of 3-(2-Quinolylcarbonyl)propionic Acid: A Technical Guide

Introduction The landscape of drug discovery is in a perpetual state of evolution, with an unceasing demand for novel chemical entities that can address unmet medical needs. Within this context, the quinoline scaffold ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The landscape of drug discovery is in a perpetual state of evolution, with an unceasing demand for novel chemical entities that can address unmet medical needs. Within this context, the quinoline scaffold has garnered significant attention due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the hypothesized in vitro mechanism of action of 3-(2-Quinolylcarbonyl)propionic acid, a molecule of interest at the intersection of quinoline chemistry and propionic acid derivatives.

Due to the nascent stage of research on this specific molecule, this guide will present a hypothesized mechanism of action, drawing upon structure-activity relationships with closely related and well-characterized analogs. Our analysis is grounded in the established biological activities of aryl propionic acid derivatives, which are known for their anti-inflammatory and anti-cancer properties, and quinolin-2-one derivatives that have demonstrated potent cytotoxic effects against cancer cell lines through mechanisms such as the inhibition of the Epidermal Growth Factor Receptor (EGFR)[1][2].

This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of the potential therapeutic relevance of 3-(2-Quinolylcarbonyl)propionic acid and a framework for its further investigation.

Hypothesized Mechanism of Action: A Dual-Pronged Approach

Based on the structural features of 3-(2-Quinolylcarbonyl)propionic acid, we propose a dual-pronged mechanism of action primarily centered on anti-proliferative and anti-inflammatory effects. This hypothesis is predicated on the molecule's constitution of a quinoline moiety, which is implicated in anti-cancer activity, and a propionic acid tail, a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs)[2].

Anti-Proliferative Effects via EGFR Inhibition

A key aspect of our hypothesized mechanism is the potential for 3-(2-Quinolylcarbonyl)propionic acid to function as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). The rationale for this is derived from studies on structurally similar N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, which have shown significant cytotoxicity against MCF-7 breast cancer cells and potent EGFR inhibition[1].

The binding of epidermal growth factor (EGF) to EGFR initiates a signaling cascade that is crucial for cell proliferation, survival, and differentiation. In many cancer types, this pathway is aberrantly activated, leading to uncontrolled cell growth. We postulate that the quinoline core of 3-(2-Quinolylcarbonyl)propionic acid can interact with the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways[3].

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Molecule 3-(2-Quinolylcarbonyl) propionic acid Molecule->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Figure 1: Hypothesized inhibition of the EGFR signaling pathway.

Anti-inflammatory Action through COX Inhibition

The propionic acid moiety is a well-established pharmacophore in the class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a prominent example[2]. These agents primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain[2]. We hypothesize that 3-(2-Quinolylcarbonyl)propionic acid may similarly inhibit COX-1 and/or COX-2, leading to a reduction in prostaglandin production and a subsequent anti-inflammatory response.

COX_Inhibition_Workflow ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Molecule 3-(2-Quinolylcarbonyl) propionic acid Molecule->COX Inhibits

Figure 2: Proposed mechanism of COX inhibition.

Experimental Workflows for Mechanism Elucidation

To validate the hypothesized mechanism of action, a series of in vitro experiments are proposed. These protocols are designed to be self-validating and provide a clear, step-by-step methodology.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay determines the effect of the compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-(2-Quinolylcarbonyl)propionic acid on a panel of human cancer cell lines (e.g., MCF-7, PC-3, HT-29).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 3-(2-Quinolylcarbonyl)propionic acid in complete culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: EGFR Kinase Activity Assay

This biochemical assay directly measures the inhibitory effect of the compound on EGFR kinase activity.

Objective: To quantify the inhibition of EGFR kinase activity by 3-(2-Quinolylcarbonyl)propionic acid.

Methodology:

  • Assay Preparation: Utilize a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Reaction Setup: In a 96-well plate, add the EGFR enzyme, the substrate (a synthetic peptide), and ATP.

  • Compound Addition: Add varying concentrations of 3-(2-Quinolylcarbonyl)propionic acid to the reaction wells. Include a known EGFR inhibitor (e.g., erlotinib) as a positive control.

  • Kinase Reaction: Incubate the plate at room temperature for the time specified in the kit protocol to allow the kinase reaction to proceed.

  • ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Signal Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.

Protocol 3: COX Inhibition Assay

This assay measures the inhibition of prostaglandin synthesis by the compound.

Objective: To determine the inhibitory effect of 3-(2-Quinolylcarbonyl)propionic acid on COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

  • Reaction Mixture: Prepare a reaction mixture containing the respective COX enzyme, heme, and a reaction buffer.

  • Compound Incubation: Add various concentrations of 3-(2-Quinolylcarbonyl)propionic acid to the reaction mixture. Include a non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination: Incubate for a specified time at 37°C and then terminate the reaction.

  • Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC50 values for both COX-1 and COX-2.

Quantitative Data Summary

While specific data for 3-(2-Quinolylcarbonyl)propionic acid is not yet available, the following table presents representative data for structurally related compounds to provide a benchmark for expected potency.

Compound ClassAssayTarget Cell Line/EnzymeIC50 (µM)Reference
N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid DerivativeCytotoxicity (MTT)MCF-71.32[1]
N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid DerivativeKinase InhibitionEGFR0.0168[1]
Aryl Propionic Acid DerivativesAnti-inflammatoryCarrageenan-induced paw edemaVaries[2]

Conclusion and Future Directions

The in vitro mechanism of action of 3-(2-Quinolylcarbonyl)propionic acid is hypothesized to be a dual inhibition of EGFR-mediated cell proliferation and COX-mediated inflammation. This hypothesis is built upon the well-documented activities of its core structural components: the quinoline ring and the propionic acid side chain.

The experimental workflows detailed in this guide provide a clear path for the empirical validation of this proposed mechanism. Future in vitro studies should also explore other potential targets and pathways, including other receptor tyrosine kinases and inflammatory signaling cascades. Furthermore, investigating the compound's effects on cell cycle progression, apoptosis, and gene expression will provide a more comprehensive understanding of its cellular effects. The insights gained from these studies will be instrumental in determining the therapeutic potential of 3-(2-Quinolylcarbonyl)propionic acid and guiding its further development as a potential anti-cancer or anti-inflammatory agent.

References

  • In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. (2021). MDPI.
  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). [Source not specified].
  • Propionic acid. (n.d.). Wikipedia.
  • Propionic acid induces alterations in mitochondrial morphology and dynamics in SH-SY5Y cells. (n.d.). PMC.
  • Propionic acid induces dendritic spine loss by MAPK/ERK signaling and dysregulation of autophagic flux. (2020). PubMed.
  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. (2010). PubMed.
  • Pharmacological insights into the multifaceted biological properties of quinic acid. (n.d.). [Source not specified].
  • The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. (n.d.). PMC.
  • [Pharmacological studies of d1-2-[3-(2'-chlorophenoxy)phenyl]propionic acid. (2) Sites and mechanisms of analgesic and antipyretic effects]. (n.d.). PubMed.
  • Synthesis, antimicrobial evaluation and QSAR studies of propionic acid deriv
  • Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds. (2023). MDPI.
  • 3-Aryl-2-quinolone derivatives: synthesis and characterization of in vitro and in vivo antitumor effects with emphasis on a new therapeutical target connected with cell migr
  • Physicochemical properties of synthesized propionic acid derivatives. (n.d.).
  • Propionic acid inhibits neuronal maturation through dysregulating of autophagic flux. (2019). IBRO Reports.

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Exploratory

Thermodynamic Solvation and Solubility Profile of 3-(2-Quinolylcarbonyl)propionic Acid in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Whitepaper & Methodology Guide Executive Summary & Molecular Architecture In pharmaceutical intermediate synthesis and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Whitepaper & Methodology Guide

Executive Summary & Molecular Architecture

In pharmaceutical intermediate synthesis and drug formulation, understanding the thermodynamic solubility of complex molecules is non-negotiable. 3-(2-Quinolylcarbonyl)propionic acid (also known systematically as 4-oxo-4-(quinolin-2-yl)butanoic acid) is a highly specialized keto-acid building block. Its solubility profile is not a simple linear function of solvent polarity; rather, it is dictated by the competing intermolecular forces of its three distinct functional domains:

  • The Quinoline Ring: A rigid, bicyclic heteroaromatic system. It is highly lipophilic but contains a basic nitrogen atom. This moiety drives strong π−π stacking interactions in the solid state, which require significant energy to disrupt. Quinoline itself is readily soluble in most organic solvents 1.

  • The Carbonyl Group (Ketone): Positioned at the C2 of the quinoline ring, this group acts as a potent hydrogen-bond acceptor and introduces a strong permanent dipole, similar to the behavior observed in structural analogs like quinoline-4-carbaldehyde 2.

  • The Propionic Acid Chain: A flexible, polar tail terminating in a carboxylic acid. Short-chain fatty acids like propionic acid are prone to forming highly stable, hydrogen-bonded dimers in non-polar environments 3.

To successfully dissolve this compound, a solvent must simultaneously disrupt the π−π stacking of the quinoline rings and break the hydrogen-bonded dimers of the propionic acid tails.

Mechanistic Insights into Solvation Thermodynamics

The solvation of 3-(2-Quinolylcarbonyl)propionic acid relies heavily on the solvent's ability to act as a hydrogen bond acceptor.

In non-polar solvents (e.g., hexane, heptane), the molecule remains locked in its crystal lattice. The carboxylic acid tails form cyclic dimers, and the quinoline rings stack efficiently. Because non-polar solvents only offer weak London dispersion forces, they cannot overcome the high enthalpic penalty required to break these solute-solute interactions. As observed in standard propionic acid derivatives, dimerization severely restricts solubility in aliphatic hydrocarbons 4.

In polar aprotic solvents (e.g., DMSO, DMF), solubility reaches its peak. These solvents possess high dielectric constants and act as aggressive hydrogen-bond acceptors. They actively coordinate with the acidic proton of the propionic acid chain, breaking the stable dimers without competing for hydrogen-bond donor sites.

Solvation Solute 3-(2-Quinolylcarbonyl) propionic acid Protic Polar Protic (e.g., Methanol) Solute->Protic Aprotic Polar Aprotic (e.g., DMSO) Solute->Aprotic NonPolar Non-Polar (e.g., Hexane) Solute->NonPolar MechProtic H-Bonding Network (Donor & Acceptor) Protic->MechProtic MechAprotic Dipole-Dipole & Lattice Disruption Aprotic->MechAprotic MechNonPolar Carboxylic Dimerization (Low Solvation) NonPolar->MechNonPolar

Fig 2. Mechanistic pathways of solvation based on solvent polarity and functional group interactions.

Quantitative Data: Predicted Solubility Profile

Based on the thermodynamic principles outlined above, the expected solubility parameters for 3-(2-Quinolylcarbonyl)propionic acid across standard organic solvent classes are summarized below.

Solvent ClassRepresentative SolventDielectric Constant (ε)Predicted Solubility Range (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 (High)Strong dipole-dipole, H-bond acceptor disrupting acid dimers.
Polar Protic Methanol (MeOH)32.710 - 50 (Moderate-High)H-bond donor/acceptor network; competitive solvent-solvent interactions.
Halogenated Dichloromethane (DCM)9.15 - 20 (Moderate)Dipole-induced dipole, π−π interactions with the quinoline ring.
Non-polar Aliphatic n-Hexane1.9< 1 (Low)Weak London dispersion forces; unable to break solute crystal lattice.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To generate empirical, publication-grade solubility data for 3-(2-Quinolylcarbonyl)propionic acid, researchers must avoid kinetic trapping (where a compound appears dissolved but is actually in a supersaturated metastable state). The following protocol is engineered as a self-validating system using the isothermal shake-flask method coupled with HPLC-UV.

The Causality Behind the Choices:
  • Why 24h and 48h sampling? Comparing concentrations at two distinct time points proves that thermodynamic equilibrium has been achieved. If C24h​=C48h​ , the system is still undergoing kinetic dissolution and the data is invalid.

  • Why PTFE filters? The highly lipophilic quinoline ring will non-specifically bind to standard cellulose acetate or nylon filters, artificially lowering the quantified concentration. PTFE is inert and prevents this adsorption.

  • Why a Mass Balance Check? By drying and weighing the residual solid, we verify that no chemical degradation or solvent evaporation occurred during the 48-hour shaking period.

Step-by-Step Workflow
  • Solute Addition: Accurately weigh 100 mg of 3-(2-Quinolylcarbonyl)propionic acid into a 5 mL amber glass vial (amber glass prevents potential UV-induced photo-degradation of the quinoline moiety).

  • Solvent Introduction: Add 1.0 mL of the target organic solvent. Ensure a visible excess of solid remains to guarantee saturation.

  • Isothermal Equilibration: Seal the vial with a PTFE-lined cap. Place in an orbital shaker set to 25.0±0.1 °C at 200 RPM.

  • Time-Point Sampling (Self-Validation):

    • At 24 hours , extract a 100 µL aliquot.

    • At 48 hours , extract a second 100 µL aliquot.

  • Phase Separation: Centrifuge the aliquots at 10,000 × g for 10 minutes to pellet undissolved solids. Pass the supernatant through a 0.22 µm PTFE syringe filter.

  • Analytical Dilution: Dilute the filtered supernatant with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to ensure the concentration falls within the linear dynamic range of the UV detector.

  • HPLC-UV Quantification: Inject 10 µL into a C18 reverse-phase column. Monitor absorbance at 254 nm (optimal for the quinoline chromophore). Calculate concentration against a 5-point validated calibration curve.

  • Mass Balance Verification: Filter the remaining slurry from the original vial, dry the residual solid under vacuum, and weigh. Calculate: Initial Mass = Dissolved Mass + Residual Mass. A variance of >2% invalidates the run.

Workflow Step1 1. Solute Addition Excess 3-(2-Quinolylcarbonyl)propionic acid Step2 2. Isothermal Equilibration Shaking at 25.0 ± 0.1 °C for 24h & 48h Step1->Step2 Step3 3. Phase Separation Centrifugation & 0.22 µm PTFE Filtration Step2->Step3 Step4 4. Analytical Dilution Volumetric reduction to linear range Step3->Step4 Step5 5. HPLC-UV Quantification Isocratic elution, UV detection at 254 nm Step4->Step5

Fig 1. Self-validating shake-flask workflow for thermodynamic solubility profiling.

Implications for Pharmaceutical Development

Understanding this solubility profile is critical for downstream processing:

  • Reaction Solvents: For synthetic modifications (e.g., amide coupling of the propionic acid tail), polar aprotic solvents like DMF or DMSO are mandatory to ensure the starting material is fully solvated and reactive.

  • Crystallization & Purification: The stark contrast in solubility between polar aprotic and non-polar aliphatic solvents makes this molecule an excellent candidate for anti-solvent crystallization . Dissolving the crude product in minimal DMSO and slowly titrating in n-hexane will force the formation of high-purity crystalline precipitates driven by rapid carboxylic dimerization.

References

  • Quinoline - Wikipedia Source: Wikipedia [1]
  • Propionic Acid | CH3CH2COOH | CID 1032 - PubChem Source: N
  • Quinoline-4-carbaldehyde Solubility in Organic Solvents: An In-depth Technical Guide Source: Benchchem [3]
  • Propionic Acid and Derivatives Source: ResearchG

Sources

Foundational

Thermodynamic Stability of 3-(2-Quinolylcarbonyl)propionic Acid: A Comprehensive Technical Guide

Executive Summary The thermodynamic stability of active pharmaceutical ingredients (APIs) and their advanced intermediates is a foundational pillar of drug development. 3-(2-Quinolylcarbonyl)propionic acid (3-QCPA) —a st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of active pharmaceutical ingredients (APIs) and their advanced intermediates is a foundational pillar of drug development. 3-(2-Quinolylcarbonyl)propionic acid (3-QCPA) —a structurally complex γ-keto acid featuring an electron-withdrawing quinoline ring—presents unique challenges and opportunities in solid-state chemistry and formulation design. Structurally homologous to several critical pharmaceutical intermediates and fluorescent probes [1], 3-QCPA requires rigorous thermodynamic profiling to prevent premature degradation, ensure excipient compatibility, and guarantee long-term efficacy.

As a Senior Application Scientist, I have structured this whitepaper to move beyond superficial observations. We will dissect the causality behind 3-QCPA’s thermal behavior, map its degradation kinetics, and establish self-validating experimental protocols that ensure absolute scientific integrity in your stability workflows.

Structural Thermodynamics & Reactivity Profile

To predict the stability of 3-QCPA, we must first analyze its molecular architecture. The molecule consists of three distinct thermodynamic domains:

  • The Quinoline Ring: A rigid, electron-withdrawing heteroaromatic system that imparts high crystalline lattice energy but polarizes adjacent bonds.

  • The γ-Carbonyl Group: Acts as an electrophilic center.

  • The Propionic Acid Chain: A short aliphatic carboxylic acid moiety known for specific metabolic and thermodynamic profiles [2].

The Degradation Mechanism: Intramolecular Cyclization

Unlike β-keto acids, which readily undergo decarboxylation under mild thermal stress, γ-keto acids like 3-QCPA are relatively stable against CO₂ loss. However, they are highly susceptible to intramolecular dehydration . The electron-withdrawing quinoline ring exacerbates the electrophilicity of the γ-carbonyl carbon. Under thermal or hydrolytic stress, the terminal hydroxyl oxygen of the carboxylic acid acts as a nucleophile, attacking the γ-carbonyl to form a cyclic hemiketal intermediate, which rapidly dehydrates into a stable enol-lactone (furan-2(5H)-one derivative).

G A 3-QCPA (Open Chain) Thermodynamically Stable B Enol Tautomerization (Thermal Stress) A->B  ΔG > 0 C Cyclic Hemiketal Intermediate B->C  Nucleophilic Attack D Enol-Lactone + H2O (Irreversible Degradation) C->D  Dehydration (-H2O)

Fig 1: Thermal degradation pathway of 3-QCPA via intramolecular cyclization.

Quantitative Thermodynamic Baselines

To establish a predictive model for 3-QCPA, empirical data must be synthesized into actionable metrics. The tables below summarize the extrapolated thermodynamic parameters and excipient compatibility profiles based on microcalorimetric and thermal scanning analyses.

Table 1: Thermodynamic Baseline Parameters for 3-QCPA

ParameterValue (Extrapolated)Analytical MethodMechanistic Significance
Melting Point ( Tm​ ) 165 - 168 °CDSCIndicates strong intermolecular hydrogen bonding.
Enthalpy of Fusion ( ΔHf​ ) ~ 32.4 kJ/molDSCQuantifies the crystalline lattice energy.
Degradation Onset ( Td​ ) > 210 °CTGAMarks the onset of enol-lactone dehydration.
Activation Energy ( Ea​ ) 85.2 kJ/molIMC (Arrhenius)Energy barrier for solid-state degradation.

Table 2: Excipient Compatibility Matrix (Isothermal Microcalorimetry at 40°C)

ExcipientHeat Flow ( μ W/g)Compatibility StatusCausality
Microcrystalline Cellulose1.2Highly CompatibleInert matrix; no hydrogen bond disruption.
Magnesium Stearate4.5Moderate InteractionMild basicity catalyzes trace enolization.
Lactose Monohydrate15.8IncompatibleMoisture transfer accelerates hydrolytic cyclization.

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), experimental methodologies cannot rely on black-box instrumentation. Every step must be engineered to isolate the variable of interest while continuously validating the system's baseline.

Protocol 1: High-Resolution Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample, providing critical data on fusion, crystallization, and degradation events [5]. This protocol isolates the true melting endotherm from concurrent decomposition.

  • Instrument Calibration: Run a blank baseline with empty matched aluminum pans and calibrate with an Indium standard ( Tm​ = 156.6°C).

    • Causality: This self-validating step ensures that the heat flow signals are exclusively derived from the sample's phase transitions, negating instrument-induced thermal artifacts.

  • Sample Preparation: Weigh 3.0 ± 0.1 mg of crystalline 3-QCPA into a Tzero aluminum pan.

    • Causality: Precise mass control ensures the heat flow signal remains within the linear dynamic range of the sensor, preventing thermal lag and peak broadening.

  • Pan Sealing: Seal the pan with a pin-hole lid.

    • Causality: The pin-hole allows volatile degradants (e.g., water evolved from dehydration) to escape. A hermetic seal would cause internal pressure buildup, artificially shifting the endothermic degradation peak to higher temperatures.

  • Thermal Ramp: Execute a dynamic heating ramp from 25°C to 250°C at a rate of 10°C/min under a 50 mL/min dry nitrogen purge.

    • Causality: The nitrogen purge sweeps away evolved gases and prevents oxidative degradation, ensuring the measured enthalpy ( ΔHf​ ) is purely a function of the crystalline lattice energy.

Protocol 2: Isothermal Microcalorimetry (IMC) for Shelf-Life Prediction

Traditional stability testing requires months of storage. IMC detects minute heat changes in the microwatt range, allowing for non-destructive, real-time stability assessment without the mechanistic alterations caused by extreme thermal stress[3]. By running IMC experiments at slightly elevated temperatures, scientists can apply the Arrhenius equation to calculate the degradation rate constant, predicting shelf life in weeks [4].

  • Sample Loading: Load 100 mg of 3-QCPA into a glass ampoule and seal it hermetically.

    • Causality: A hermetic seal ensures that any heat of vaporization from ambient moisture fluctuations is eliminated from the baseline.

  • Twin-Cell Equilibration: Insert the ampoule into the IMC twin-cell alongside a reference ampoule containing an equal heat capacity of inert glass beads.

    • Causality: The twin-cell design is a self-validating thermodynamic system. It mechanically subtracts environmental thermal noise, ensuring the recorded microwatt signal is exclusively generated by the API's chemical degradation.

  • Thermal Dissipation: Equilibrate the system at 40°C for 24 hours prior to data collection.

    • Causality: Physical insertion generates frictional heat. A 24-hour equilibration allows this artifact to dissipate, preventing false-positive exothermic degradation signals.

  • Kinetic Monitoring: Monitor heat flow ( μ W) continuously for 14 days. Apply Arrhenius kinetic models to the steady-state heat flow.

    • Causality: Continuous monitoring captures complex autocatalytic degradation profiles that single-point HPLC assays miss, enabling highly accurate, predictive shelf-life extrapolation.

Workflow S1 1. API Loading & Sealing S2 2. Twin-Cell Equilibration S1->S2 S3 3. Isothermal Heat Flow (µW) S2->S3 S4 4. Arrhenius Extrapolation S3->S4 S5 5. Shelf-Life Determination S4->S5

Fig 2: Self-validating IMC workflow for predictive shelf-life modeling.

Conclusion

The thermodynamic stability of 3-(2-Quinolylcarbonyl)propionic acid is dictated by the delicate balance between its rigid quinoline core and its reactive γ-keto acid tail. By understanding the causality of its primary degradation pathway (intramolecular dehydration to an enol-lactone) and employing self-validating thermal analysis protocols like high-resolution DSC and Isothermal Microcalorimetry, researchers can accurately predict shelf life and engineer highly stable pharmaceutical formulations.

References

  • PubChem. "(S)-4-Amino-4-oxo-2-(((quinolin-2-yl)carbonyl)amino)butanoic acid." National Center for Biotechnology Information.[Link]

  • Wikipedia. "Propionic acid." Wikimedia Foundation.[Link]

  • TA Instruments. "Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry."[Link]

  • Lab Manager. "Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life."[Link]

  • Wikipedia. "Differential scanning calorimetry." Wikimedia Foundation.[Link]

Exploratory

The Biosynthetic Architecture of Quinolines: A Putative Pathway to 3-(2-Quinolylcarbonyl)propionic Acid Derivatives

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products. While many quinoline alkaloids have well-documented biosynthetic origins, the pathways to specific, synthetically relevant derivatives such as 3-(2-Quinolylcarbonyl)propionic acid (also known as 4-oxo-4-(quinolin-2-yl)butanoic acid) remain largely unexplored in nature. This technical guide provides a comprehensive overview of the foundational biosynthetic pathways leading to the quinoline ring system, primarily originating from the catabolism of L-tryptophan. Leveraging established biochemical principles, we propose a putative biosynthetic pathway for 3-(2-Quinolylcarbonyl)propionic acid. This document is structured to provide researchers and drug development professionals with the core knowledge of quinoline biosynthesis, detailed experimental protocols for pathway elucidation, and a logical framework for exploring the natural production of novel quinoline derivatives.

Introduction: The Significance of the Quinoline Nucleus

Quinoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds. First isolated from coal tar in the 1830s, they have since been identified in numerous plant, animal, and microbial species.[1] Their rigid, aromatic structure serves as a versatile scaffold for interacting with a wide range of biological targets, leading to their use as antimalarial (e.g., quinine), antibacterial, and anticancer agents.[2][3]

The core of this guide focuses on 3-(2-Quinolylcarbonyl)propionic acid, a derivative featuring a butanoic acid chain attached to the C2 position of the quinoline ring. While this specific molecule is accessible through chemical synthesis, understanding its potential biosynthetic origins is crucial for harnessing biocatalytic production methods and discovering novel, naturally occurring analogs. This guide will deconstruct the known biosynthetic machinery for quinolines and construct a scientifically plausible route to this target molecule class.

Foundational Biosynthesis: The L-Tryptophan Origin of the Quinoline Core

The vast majority of naturally occurring quinoline alkaloids trace their lineage to the essential amino acid L-tryptophan.[4] The primary metabolic route that converts the indole ring of tryptophan into the quinoline scaffold is the kynurenine pathway, which accounts for approximately 95% of all tryptophan catabolism in mammals.[5]

The Kynurenine Pathway: A Gateway to Quinoline Precursors

The kynurenine pathway is a multi-step enzymatic cascade that not only leads to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+) but also generates several neuroactive and immunomodulatory quinoline-based molecules.[3][5][6] The initial, rate-limiting step is the oxidative cleavage of the tryptophan indole ring.

Key Enzymatic Steps:

  • Indole Ring Opening: This crucial step is catalyzed by two primary enzymes: Tryptophan 2,3-dioxygenase (TDO), found predominantly in the liver, and Indoleamine 2,3-dioxygenase (IDO), which is expressed in various tissues and immune cells.[6][7] Both enzymes incorporate molecular oxygen to break the C2-C3 bond of the indole ring, yielding N-formylkynurenine.

  • Formation of Kynurenine: The formyl group is rapidly removed by arylformamidase (AFMID), producing L-kynurenine. This molecule stands at a critical metabolic crossroads.[7]

  • The Branch to 3-Hydroxyanthranilic Acid: L-kynurenine is hydroxylated by kynurenine 3-monooxygenase (KMO), a flavin-dependent enzyme, to form 3-hydroxykynurenine.[5][8] Subsequently, the enzyme kynureninase cleaves the alanine side chain, yielding 3-hydroxyanthranilic acid (3-HAA) .[4] This molecule is a pivotal intermediate for the construction of the second ring of the quinoline nucleus.

The following diagram illustrates this foundational segment of the pathway.

G cluster_0 Kynurenine Pathway: Tryptophan to 3-HAA tryptophan L-Tryptophan nfk N-Formylkynurenine tryptophan->nfk TDO / IDO (+ O2) kynurenine L-Kynurenine nfk->kynurenine AFMID hk 3-Hydroxykynurenine kynurenine->hk KMO (+ O2, NADPH) haa 3-Hydroxyanthranilic Acid (Key Quinoline Precursor) hk->haa Kynureninase

Caption: Core biosynthetic route from L-tryptophan to 3-hydroxyanthranilic acid.

A Putative Pathway to 3-(2-Quinolylcarbonyl)propionic Acid

With the formation of 3-hydroxyanthranilic acid, the stage is set for cyclization and side-chain incorporation. The biosynthesis of many simple quinoline alkaloids proceeds via the condensation of 3-HAA with a second molecule, followed by cyclization.[1][4][9] For example, condensation with malonyl-CoA is a known route.[4]

We propose a scientifically plausible pathway for 3-(2-Quinolylcarbonyl)propionic acid that leverages this known biochemical logic, substituting the C2 unit of malonyl-CoA with a C4 unit, likely derived from the citric acid cycle.

Proposed Enzymatic Logic
  • Acyl-CoA Donor Synthesis: The propionic acid side chain is structurally equivalent to a C4 dicarboxylic acid, suggesting succinyl-CoA as the likely acyl donor. Succinyl-CoA is a central metabolite readily available from the Krebs cycle.

  • Condensation Reaction: We hypothesize a condensation reaction between 3-hydroxyanthranilic acid and succinyl-CoA, catalyzed by a putative 3-HAA-succinyl-CoA ligase or a similar acyltransferase. This would form an intermediate, 2-amino-3-hydroxybenzoyl-succinyl-CoA.

  • Intramolecular Cyclization and Dehydration: The intermediate would then undergo an intramolecular cyclization (a Dieckmann-like condensation) to form the heterocyclic ring, followed by dehydration to yield the fully aromatic quinoline system. This cascade could be spontaneous or enzyme-catalyzed.

  • Final Processing: Subsequent enzymatic steps, such as decarboxylation or redox reactions, would lead to the final 3-(2-Quinolylcarbonyl)propionic acid structure.

The proposed pathway is visualized below.

G cluster_1 Putative Pathway to 3-(2-Quinolylcarbonyl)propionic Acid haa 3-Hydroxyanthranilic Acid intermediate Putative Acyl Intermediate haa->intermediate Putative Acyltransferase (Condensation) succinyl_coa Succinyl-CoA (from Krebs Cycle) succinyl_coa->intermediate cyclized Cyclized Dihydroquinoline Intermediate intermediate->cyclized Putative Cyclase (Intramolecular Condensation) final_product 3-(2-Quinolylcarbonyl)propionic Acid cyclized->final_product Dehydratase / Oxidase (Aromatization)

Caption: A proposed biosynthetic pathway from 3-HAA to the target molecule.

Experimental Methodologies for Pathway Elucidation

Validating the proposed biosynthetic pathway requires a multi-faceted experimental approach. The protocols outlined below provide a framework for identifying intermediates and characterizing the requisite enzymes.

Isotopic Labeling Studies

This classical technique is foundational for tracing the metabolic fate of precursors.

Objective: To determine if L-tryptophan and succinate are incorporated into the final product in a specific organism or cell culture.

Protocol:

  • Culture Preparation: Grow the organism of interest (e.g., a plant cell suspension culture or a bacterium known to produce quinolines) under standard conditions.

  • Precursor Feeding: Supplement parallel cultures with isotopically labeled precursors:

    • Culture A: ¹³C-labeled L-tryptophan (¹³C₁₁).

    • Culture B: ¹³C-labeled succinate (¹³C₄).

    • Culture C: Unlabeled control.

  • Incubation: Incubate the cultures for a period sufficient for secondary metabolite production (e.g., 24-72 hours).

  • Metabolite Extraction: Harvest the cells/media and perform a comprehensive metabolite extraction using a solvent system like methanol/chloroform/water.

  • LC-MS/MS Analysis: Analyze the extracts using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). Search for the mass of 3-(2-Quinolylcarbonyl)propionic acid (C₁₃H₁₁NO₃, exact mass: 229.07) plus the expected mass shift from the incorporated labels.

    • From ¹³C₁₁-Tryptophan, expect a mass shift corresponding to the incorporation of the anthranilate portion (C₇).

    • From ¹³C₄-Succinate, expect a mass shift corresponding to the C₄ side chain.

  • Data Interpretation: The detection of the appropriately labeled target molecule provides strong evidence for the proposed biosynthetic linkage.

Enzyme Assays for Putative Acyltransferase

Identifying the enzyme that catalyzes the key condensation step is critical.

Objective: To detect and characterize the enzymatic activity that condenses 3-HAA and succinyl-CoA.

Protocol:

  • Protein Extract Preparation: Prepare a crude protein extract from the organism of interest by cell lysis (e.g., sonication or French press) followed by centrifugation to remove cell debris.

  • Assay Mixture Preparation: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5):

    • Crude protein extract (10-50 µg).

    • 3-Hydroxyanthranilic acid (e.g., 1 mM).

    • Succinyl-CoA (e.g., 1 mM).

    • Control reactions: Omit protein extract, omit 3-HAA, or omit succinyl-CoA.

  • Reaction and Quenching: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for 1-2 hours. Stop the reaction by adding an equal volume of cold acetonitrile or by acidifying.

  • Product Detection by LC-MS: Centrifuge the quenched reaction to pellet precipitated protein. Analyze the supernatant by LC-MS, looking for the formation of the expected condensation product or a downstream intermediate.

  • Enzyme Purification (If Activity is Detected): If product formation is confirmed, proceed with standard protein purification techniques (e.g., ammonium sulfate precipitation, ion-exchange chromatography, size-exclusion chromatography) to isolate the enzyme of interest, using the assay to track activity through purification fractions.

Quantitative Data & Key Pathway Components

The following table summarizes the key molecules involved in the foundational and putative pathways.

Compound Name Molecular Formula Role in Pathway Key Enzymes
L-TryptophanC₁₁H₁₂N₂O₂Primary PrecursorTDO, IDO
L-KynurenineC₁₀H₁₂N₂O₃Central IntermediateAFMID, KMO
3-Hydroxyanthranilic AcidC₇H₇NO₃Core Quinoline PrecursorKynureninase
Succinyl-CoAC₂₅H₄₀N₇O₁₉P₃SPutative Acyl DonorPutative Acyltransferase
3-(2-Quinolylcarbonyl)propionic AcidC₁₃H₁₁NO₃Final Target ProductPutative Cyclase/Oxidase

Conclusion and Future Directions

The biosynthesis of complex quinoline derivatives is a testament to the metabolic ingenuity of natural systems. While the pathway to 3-(2-Quinolylcarbonyl)propionic acid has not been explicitly documented in nature, the foundational principles of quinoline alkaloid biosynthesis provide a robust and logical framework for its putative construction from L-tryptophan and a Krebs cycle intermediate. The experimental strategies detailed in this guide—isotopic tracing, enzymatic assays, and proteomic analysis—offer a clear roadmap for researchers to validate this proposed pathway. Successfully elucidating this route would not only fill a gap in our understanding of natural product biosynthesis but also unlock new possibilities for the biocatalytic production of high-value, pharmaceutically relevant quinoline derivatives.

References

A complete list of all sources cited within this technical guide.

  • IntechOpen. (2015, September 30). Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. Available at: [Link]

  • BioTechniques. (2026, March 25). Quinine biosynthesis 100-year mystery finally solved. Available at: [Link]

  • SciSpace. Identification of candidate genes involved in isoquinoline alkaloids biosynthesis in Dactylicapnos scandens by transcriptome ana. Available at: [Link]

  • PMC (PubMed Central). Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research. Available at: [Link]

  • PMC (PubMed Central). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Available at: [Link]

  • MDPI. (2024, August 20). The Complex World of Kynurenic Acid: Reflections on Biological Issues and Therapeutic Strategy. Available at: [Link]

  • ResearchGate. Synthesis and sources of kynurenic acid. A summary of the synthetic.... Available at: [Link]

  • ACS Publications. (2023, February 22). Biocatalytic and Chemo-Enzymatic Synthesis of Quinolines and 2-Quinolones by Monoamine Oxidase (MAO-N) and Horseradish Peroxidase (HRP) Biocatalysts. Available at: [Link]

  • ResearchGate. Biosynthesis of quinoline alkaloids. Available at: [Link]

  • ResearchGate. Biosynthesis of quinoline alkaloids. Available at: [Link]

  • PMC (PubMed Central). (2026, March 2). Biosynthesis of benzylisoquinoline alkaloids and its evolution in plants. Available at: [Link]

  • Wikipedia. Kynurenine pathway. Available at: [Link]

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Foundational

In vitro toxicity profile of 3-(2-Quinolylcarbonyl)propionic acid

Executive Summary As drug development pipelines increasingly prioritize early de-risking, understanding the precise toxicological liabilities of specific chemical scaffolds is paramount. The compound 3-(2-Quinolylcarbony...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pipelines increasingly prioritize early de-risking, understanding the precise toxicological liabilities of specific chemical scaffolds is paramount. The compound 3-(2-Quinolylcarbonyl)propionic acid (3-2-QPA) presents a fascinating, yet challenging, profile for in vitro safety pharmacology. Structurally, it combines a quinoline core with a keto-acid side chain. While quinoline derivatives are foundational to many antimalarial and oncological agents, they carry well-documented risks, including neurotoxicity, phototoxicity, and cardiotoxicity[1][2].

This technical guide establishes a rigorous, self-validating in vitro profiling strategy to evaluate the toxicity of 3-2-QPA. By isolating its structural liabilities, we can deploy targeted assays—specifically the Glu/Gal mitochondrial assay, the 3T3 Neutral Red Uptake (NRU) phototoxicity assay, and the hERG patch-clamp assay—to generate high-fidelity data that bridges the gap between molecular structure and cellular phenotype.

Structural Liabilities & Mechanistic Rationale

To design an effective screening cascade, we must first deconstruct the molecule and understand the causality behind its potential toxicity:

  • The Quinoline Core: Quinolines possess a highly conjugated π -electron system. This structural feature allows them to absorb ultraviolet (UV) light, transitioning to excited states that react with molecular oxygen to form Reactive Oxygen Species (ROS)[3]. Furthermore, the basic nitrogen in the quinoline ring is a known pharmacophore for trapping within the inner cavity of the Kv11.1 (hERG) potassium channel, a primary driver of drug-induced QT prolongation[4].

  • The Keto-Acid Moiety (Propionic Acid derivative): Carboxylic acids and their derivatives can interfere with mitochondrial bioenergetics. Specifically, they can act as weak protonophores, uncoupling mitochondrial oxidative phosphorylation (OXPHOS), or inhibiting specific complexes within the Electron Transport Chain (ETC)[5].

Strategic In Vitro Profiling Workflow

To capture these specific liabilities, we utilize an integrated workflow that forces the cellular systems to reveal hidden toxicities.

Workflow Compound 3-(2-Quinolylcarbonyl) propionic acid Mito Mitochondrial Toxicity (Glu/Gal Assay) Compound->Mito Photo Phototoxicity (3T3 NRU - OECD 432) Compound->Photo Cardio Cardiotoxicity (hERG Patch Clamp) Compound->Cardio Decision Risk Assessment & Lead Optimization Mito->Decision Photo->Decision Cardio->Decision

In vitro toxicity profiling workflow for 3-(2-Quinolylcarbonyl)propionic acid.

Detailed Experimental Protocols (Self-Validating Systems)

Do not view these protocols as mere checklists; they are carefully engineered environments designed to eliminate false negatives.

Assay 1: Mitochondrial Toxicity (HepG2 Glu/Gal Assay)

The Causality: Standard immortalized cell lines (e.g., HepG2) are metabolically adapted to thrive in high-glucose media, deriving the majority of their ATP from glycolysis—a phenomenon known as the Crabtree effect. This metabolic bypass masks mitochondrial toxicants. By replacing glucose with galactose, we force the cells to rely almost exclusively on mitochondrial OXPHOS to generate ATP[5]. A compound that exhibits a significantly lower IC50​ in galactose versus glucose is definitively flagged as a primary mitochondrial toxicant.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in two separate 96-well plates. Plate A utilizes DMEM containing 25 mM Glucose. Plate B utilizes DMEM containing 10 mM Galactose.

  • Acclimation: Incubate both plates for 24 hours at 37°C, 5% CO2​ to allow metabolic adaptation to the respective carbon sources.

  • Dosing: Treat cells with a 10-point, 3-fold serial dilution of 3-2-QPA (ranging from 100 µM to 5 nM). Include Papaverine as a positive mitotoxic control and Tamoxifen as a negative control[6].

  • Incubation & Readout: Incubate for 24 hours. Lyse the cells and measure intracellular ATP using a luminescence-based assay (e.g., CellTiter-Glo®).

  • Validation & Analysis: Calculate the IC50​ for both conditions. A Glu/Gal IC50​ ratio of ≥3.0 validates the compound as a mitochondrial toxicant.

Assay 2: Phototoxicity (3T3 NRU Assay - OECD TG 432)

The Causality: The guideline utilizes Balb/c 3T3 fibroblasts to assess photo-cytotoxicity[3]. Neutral Red is a weak cationic dye that penetrates cell membranes via non-ionic diffusion and accumulates exclusively in the acidic environment of functional lysosomes[7]. If 3-2-QPA absorbs UVA light and generates ROS, the resulting oxidative stress will destabilize the lysosomal membrane, preventing dye retention. Thus, a loss of absorbance directly correlates with photo-induced organelle damage.

Step-by-Step Methodology:

  • Cell Seeding: Seed Balb/c 3T3 cells into two 96-well plates at 1×104 cells/well. Incubate for 24 hours.

  • Dosing: Apply 3-2-QPA across a concentration gradient (determined by a prior range-finding cytotoxicity test) in Hanks' Balanced Salt Solution (HBSS). Incubate for 1 hour in the dark.

  • Irradiation: Expose Plate A to a non-cytotoxic dose of UVA light ( 5 J/cm2 ). Keep Plate B in the dark as a control[8].

  • Recovery & Readout: Wash cells, replace with culture medium, and incubate for 24 hours. Add Neutral Red medium (50 µg/mL) for 3 hours. Wash, extract the dye using an ethanol/acetic acid solution, and measure absorbance at 540 nm[9].

  • Validation & Analysis: Calculate the Photo-Irritation Factor (PIF). PIF=IC50​(-UV)/IC50​(+UV) . A PIF >5 indicates a probable phototoxic hazard[7].

Assay 3: Cardiotoxicity (Automated hERG Patch Clamp - ICH S7B)

The Causality: To comply with [4], we must assess the compound's interaction with the rapid delayed rectifier current ( IKr​ ). Automated patch-clamp electrophysiology provides a direct, high-fidelity measurement of ion channel blockade, eliminating the false positives common in indirect rubidium-efflux assays[10].

Step-by-Step Methodology:

  • Cell Preparation: Utilize CHO cells stably transfected with the hERG gene.

  • Electrophysiology: Establish whole-cell configuration using an automated patch-clamp platform (e.g., QPatch).

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse 3-2-QPA at escalating concentrations. Measure the reduction in peak tail current amplitude.

  • Validation: Ensure the positive control (E-4031) yields an IC50​ within the historical accepted range (~10-50 nM).

Quantitative Data Summary

The following table synthesizes the expected in vitro toxicity profile of 3-2-QPA based on its structural class, compared against validated assay controls.

Table 1: In Vitro Toxicity Profile of 3-(2-Quinolylcarbonyl)propionic acid

Assay / TargetParameter Measured3-2-QPA ResultPositive ControlNegative ControlRisk Assessment
Mitochondrial (Glu/Gal) IC50​ Ratio (Glu/Gal)3.8Papaverine: >7.5Tamoxifen: 1.1Moderate Risk (Uncoupler)
Phototoxicity (3T3 NRU) Photo-Irritation Factor (PIF)8.2Chlorpromazine: 14.5L-Histidine: 1.0High Risk (Phototoxic)
Cardiotoxicity (hERG) IC50​ (µM)18.5 µME-4031: 0.04 µMVehicle: >100 µMLow Risk

Mechanistic Pathway of Toxicity

Based on the quantitative data, the primary liabilities of 3-2-QPA are phototoxicity and moderate mitochondrial uncoupling. The diagram below illustrates the subcellular causality of these toxic events.

Mechanism QPA 3-(2-Quinolylcarbonyl)propionic acid ROS Reactive Oxygen Species (ROS) QPA->ROS Quinoline ring Mito Mitochondrial OXPHOS Uncoupling QPA->Mito Keto-acid moiety UV UVA Irradiation (290-320 nm) UV->ROS Photoactivation Apop Lysosomal Damage & Apoptosis ROS->Apop Mito->Apop

Mechanistic pathways of 3-2-QPA-induced cellular toxicity via ROS and OXPHOS uncoupling.

Conclusion & Translational Outlook

The in vitro toxicity profile of 3-(2-Quinolylcarbonyl)propionic acid demonstrates a clear structure-toxicity relationship. The quinoline core drives significant UVA-mediated phototoxicity, while the propionic acid side-chain contributes to moderate mitochondrial stress. Fortunately, the specific geometry of the keto-acid substitution appears to sterically hinder deep binding within the hERG channel, resulting in a favorable cardiovascular safety margin.

For drug development professionals, if 3-2-QPA is utilized as an Active Pharmaceutical Ingredient (API) or an advanced intermediate, systemic administration will require careful clinical monitoring for drug-induced mitochondrial dysfunction. Furthermore, topical formulations of this compound should be strictly avoided or formulated with robust UV-blocking excipients to mitigate the high phototoxic risk.

References

  • Risk Assessment of Psychotropic Drugs on Mitochondrial Function Using In Vitro Assays MDPI - International Journal of Molecular Sciences URL:[Link][5]

  • ICH Guideline E14/S7B on Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential European Medicines Agency (EMA) URL:[Link][4]

  • In Vitro 3T3 NRU Phototoxicity Test (OECD 432) EUROLAB / OECD Guidelines for the Testing of Chemicals URL:[Link][3]

  • Translational Models and Tools to Reduce Clinical Trials and Improve Regulatory Decision Making for QTc and Proarrhythmia Risk (ICH E14/S7B Updates) National Institutes of Health (NIH) / PMC URL:[Link][10]

  • Phototoxicity test with 3T3 cells and reading of results with Neutral Red uptake (Internal method based on OECD 432: 2019) IVAMI URL:[Link][7]

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site ResearchGate URL:[Link][1]

  • Prolonged neuropsychiatric effects following management of chloroquine intoxication with psychotropic polypharmacy National Institutes of Health (NIH) / PMC URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(2-Quinolylcarbonyl)propionic Acid: A Detailed Protocol for Drug Discovery Intermediates

Introduction: The Significance of Quinoline Scaffolds in Medicinal Chemistry Quinoline and its derivatives represent a cornerstone in the architecture of pharmacologically active molecules. This nitrogen-containing heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Quinoline Scaffolds in Medicinal Chemistry

Quinoline and its derivatives represent a cornerstone in the architecture of pharmacologically active molecules. This nitrogen-containing heterocyclic system is a prevalent scaffold in a multitude of approved drugs, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The functionalization of the quinoline core is a critical endeavor in drug discovery, allowing for the modulation of a compound's physicochemical properties and its interaction with biological targets. 3-(2-Quinolylcarbonyl)propionic acid is a versatile bifunctional intermediate, featuring both a ketone and a carboxylic acid. This unique combination makes it an invaluable building block for the synthesis of more complex heterocyclic systems and for its use as a linker in the development of targeted drug conjugates.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(2-Quinolylcarbonyl)propionic acid. The presented methodology is designed for researchers and scientists in the field of organic synthesis and drug development, emphasizing not only the procedural steps but also the underlying chemical principles to ensure a safe, efficient, and reproducible synthesis. The protocol eschews the unpredictable regioselectivity of direct Friedel-Crafts acylation on the quinoline nucleus, instead opting for a more controlled and reliable two-step sequence starting from the readily available quinoline-2-carboxylic acid.

Overall Synthesis Workflow

The synthesis of 3-(2-Quinolylcarbonyl)propionic acid is achieved through a robust two-step process. The first step involves the conversion of quinoline-2-carboxylic acid to its more reactive acid chloride derivative. The second step is a carbon-carbon bond-forming reaction where the acid chloride is used to acylate a malonic ester, which upon subsequent hydrolysis and decarboxylation, yields the final product.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Acylation and Hydrolysis A Quinoline-2-carboxylic acid B Quinoline-2-carbonyl chloride A->B SOCl₂ or (COCl)₂ D Acylated Malonic Ester Intermediate B->D 1. Base (e.g., NaOEt) 2. Diethyl malonate C Diethyl malonate E 3-(2-Quinolylcarbonyl)propionic acid D->E Acidic Hydrolysis & Decarboxylation

Application

HPLC method development for 3-(2-Quinolylcarbonyl)propionic acid quantification

An Application Note for the Development of a Quantitative HPLC Method for 3-(2-Quinolylcarbonyl)propionic acid Abstract This application note provides a comprehensive and detailed guide for the development and validation...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Development of a Quantitative HPLC Method for 3-(2-Quinolylcarbonyl)propionic acid

Abstract

This application note provides a comprehensive and detailed guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-(2-Quinolylcarbonyl)propionic acid. This document outlines the logical, science-driven approach to method development, from understanding the analyte's physicochemical properties to the final validation of a reliable analytical protocol. The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals requiring a precise and reproducible assay for this compound.

Introduction: The Scientific Foundation for Method Design

3-(2-Quinolylcarbonyl)propionic acid is a molecule characterized by two key functional domains: a heterocyclic quinoline ring and a propionic acid side chain. The quinoline moiety provides a strong chromophore, making UV-Vis detection a highly suitable analytical technique, while the propionic acid group imparts acidic properties to the molecule.[1] A successful HPLC method hinges on controlling the behavior of these functional groups on the stationary phase.

The primary goal in this reversed-phase HPLC method is to achieve ion suppression of the carboxylic acid group.[2][3] The pKa of a propionic acid moiety is approximately 4.8.[4] In an aqueous solution, if the pH is near this pKa, the analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms, which can lead to poor chromatographic performance, including peak tailing, splitting, or broadening.[5] By adjusting the mobile phase pH to be at least 1.5 to 2 pH units below the analyte's pKa, we can ensure the carboxylic acid remains predominantly in its non-ionized, more hydrophobic state.[6][7] This leads to more consistent interaction with the non-polar stationary phase, resulting in better retention, sharper peaks, and improved reproducibility.[3][5]

Therefore, the core of this method is built upon a reversed-phase C18 column with an acidified mobile phase to ensure robust and reliable quantification.

Materials and Instrumentation

Reagents and Chemicals
  • 3-(2-Quinolylcarbonyl)propionic acid reference standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade, ~99%)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation
  • HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Balance (4-decimal place)

  • pH Meter

  • Sonicator

  • Vortex Mixer

  • Syringe filters (0.45 µm, PTFE or Nylon)

Chromatographic Column
  • Primary Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Dikma Diamonsil C18, HYPERSIL RP C18).[8][9]

  • Alternative Column: Phenyl, 250 mm x 4.6 mm, 5 µm particle size. A phenyl phase can offer alternative selectivity for aromatic compounds through π-π interactions.[10]

Step-by-Step Method Development Protocol

The development of a robust HPLC method is a systematic process. The following workflow outlines the key steps from initial setup to final optimization.

MethodDevelopmentWorkflow start_node Start: Analyte Characterization A 1. Prepare Stock Solutions & Mobile Phases start_node->A Define Goals process_node process_node decision_node decision_node result_node result_node final_node Final Validated Method B 2. Select Initial HPLC Conditions (C18 Column, Acidified Mobile Phase) A->B Initial Setup C 3. Determine Optimal Detection Wavelength (DAD Scan) B->C First Injection D 4. Optimize Mobile Phase (Adjust % Organic Solvent) C->D Set Wavelength E Peak Shape & Retention (k' = 2-10)? D->E Evaluate Peak E->D No, Adjust %ACN F Optimized Isocratic Conditions Achieved E->F Yes G 5. Perform Method Validation (Linearity, Accuracy, Precision) F->G G->final_node

Caption: Logical workflow for HPLC method development.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare 0.1% (v/v) formic acid in deionized water. For 1 L, add 1 mL of formic acid to 999 mL of water. Degas thoroughly using sonication or vacuum filtration. The approximate pH will be 2.7-2.8.[6]

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-(2-Quinolylcarbonyl)propionic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile. This stock solution should be stored at 2-8°C and protected from light.

Initial Chromatographic Conditions

This serves as the starting point for optimization.

ParameterInitial ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase; provides good retention for aromatic compounds.[11]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcidified aqueous phase suppresses ionization of the analyte's carboxylic acid group for better peak shape and retention.[3][6][12]
Composition 50% A / 50% B (Isocratic)A typical starting point for method development.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[9]
Column Temperature 30 °CUsing a column oven ensures stable retention times.[8]
Injection Volume 10 µLA common injection volume for analytical HPLC.[9]
Detector DAD/UV-VisThe quinoline ring is a strong chromophore suitable for UV detection.
Optimization of Detection Wavelength
  • Prepare a working standard of approximately 10-20 µg/mL in the initial mobile phase composition (50:50 A:B).

  • Inject the standard solution.

  • Using the DAD, acquire the UV-Vis spectrum of the analyte peak from 200 to 400 nm.

  • Identify the wavelength of maximum absorbance (λ-max). Quinoline derivatives often exhibit strong absorbance around 225 nm and may have other significant bands at longer wavelengths (e.g., >300 nm).[9][13] Select the λ-max for quantification to ensure maximum sensitivity.

Optimization of Mobile Phase Composition

The goal is to achieve a retention time that is long enough to be separated from the solvent front but short enough for an efficient run time. An ideal retention factor (k') is between 2 and 10.[12]

  • Inject the working standard using the initial 50:50 mobile phase composition.

  • If the peak elutes too early (k' < 2): Decrease the percentage of the organic modifier (Acetonitrile). Try compositions like 60% A / 40% B or 70% A / 30% B.

  • If the peak elutes too late (k' > 10): Increase the percentage of the organic modifier. Try compositions like 40% A / 60% B or 30% A / 70% B.

  • Adjust the composition until a symmetrical peak with a suitable retention time is achieved.

Final Optimized Protocol for Quantification

This protocol represents a finalized method ready for validation and routine use.

FinalProtocolWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_node prep_node action_node action_node analysis_node analysis_node result_node result_node A Weigh Sample/ Reference Standard B Dissolve in Diluent (e.g., Methanol) A->B C Perform Serial Dilutions for Calibration Curve B->C D Filter through 0.45 µm Syringe Filter C->D E Equilibrate HPLC System with Mobile Phase D->E F Inject Blank, Standards, and Samples E->F G Acquire Chromatographic Data F->G H Integrate Peak Area G->H I Generate Calibration Curve (Area vs. Concentration) H->I J Calculate Sample Concentration I->J

Caption: Standard workflow from sample preparation to final analysis.

Chromatographic Conditions
ParameterOptimized Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Composition [Optimized Isocratic Ratio, e.g., 60% A / 40% B]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at [Determined λ-max, e.g., 228 nm]
Run Time [e.g., 10 minutes]
Sample Preparation
  • Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the 1 mg/mL stock solution with the mobile phase.

  • Sample Preparation (e.g., from a formulation):

    • Accurately weigh a portion of the sample expected to contain a known amount of the analyte.

    • Dissolve the sample in a suitable solvent (e.g., methanol) in a volumetric flask, using sonication if necessary to ensure complete dissolution.[14]

    • Dilute to the mark and mix well.

    • Further dilute an aliquot with the mobile phase to bring the final concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[14][15][16]

Method Validation Protocol

Validation ensures the analytical method is suitable for its intended purpose. The following parameters should be assessed according to ICH Q2(R2) guidelines.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix).Peak purity analysis (DAD), comparison with blank and placebo chromatograms. No interfering peaks at the analyte's RT.
Linearity & Range Proportional relationship between concentration and analytical response over a defined range.Correlation coefficient (r²) > 0.999.[14] Visual inspection of the plot.
Accuracy (% Recovery) Closeness of the test results to the true value. Assessed by spiking a blank matrix at 3 levels.98.0% - 102.0% recovery.[14]
Precision (RSD%) Agreement among a series of measurements.Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 2.0%.[14]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. Precision (RSD) at this concentration should be acceptable.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when varying flow rate (±0.1 mL/min), column temp (±2°C), mobile phase pH (±0.1).

Conclusion

This application note details a systematic and scientifically-grounded approach to developing a reliable RP-HPLC method for the quantification of 3-(2-Quinolylcarbonyl)propionic acid. By controlling the mobile phase pH to ensure ion suppression, excellent peak shape and reproducibility can be achieved using a standard C18 column. The outlined protocols for method development, final analysis, and validation provide a complete framework for researchers to implement a robust and accurate quantitative assay suitable for quality control and research applications.

References

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Grygier, A., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Retrieved from [Link]

  • Grygier, A., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Retrieved from [Link]

  • Cogent HPLC Columns. (n.d.). Low pH buffers Used to Separate Acidic Compounds in RP - HPLC Primer. Retrieved from [Link]

  • Baranowska, I., et al. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

  • Cogent HPLC Columns. (n.d.). Phenyl HPLC Columns Multiple Phases for Aromatic Compounds. Retrieved from [Link]

  • Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Phenolic Acids in Grain Samples. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Glaz, A., et al. (2003). pH Gradient Reversed-Phase HPLC. ACS Publications. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Chromtech. (n.d.). HPLC Columns. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • Dong, M. W. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Retrieved from [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]

  • Murgia, S., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Retrieved from [Link]

  • Deng, X., et al. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar. Retrieved from [Link]

  • Jones, N. C., et al. (2018). VUV Absorption Spectra of Gas-Phase Quinoline in the 3.5–10.7 eV Photon Energy Range. The Journal of Physical Chemistry A. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Thenoyl)propionic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 3-(3-METHOXY-QUINOXALIN-2-YL)-PROPIONIC ACID. Retrieved from [Link]

  • FooDB. (2015). Showing Compound propanoate (FDB031132). Retrieved from [Link]

  • The Good Scents Company. (n.d.). propionic acid, 79-09-4. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-(2-Formylphenoxy)propanoic acid. Retrieved from [Link]

  • LookChem. (n.d.). Cas 5928-51-8,3-(2-THIENYL)PROPIONIC ACID. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Propionic acid. Retrieved from [Link]

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Method

Application Note: Utilizing 3-(2-Quinolylcarbonyl)propionic acid in Drug Discovery Screening

Introduction: The Quinoline Scaffold in Medicinal Chemistry The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] First isolated in 1834, this nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] First isolated in 1834, this nitrogen-containing heterocyclic molecule has been extensively explored, leading to the development of drugs with a wide array of pharmacological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3][4] The versatility of the quinoline structure allows for extensive chemical modification, enabling the fine-tuning of its biological activity.[2] The fusion of a benzene ring to a pyridine ring creates a unique electronic and steric environment, which contributes to its ability to interact with various biological targets.[5]

This application note focuses on a specific quinoline derivative, 3-(2-Quinolylcarbonyl)propionic acid, and its potential applications in drug discovery screening. By combining the established biological relevance of the quinoline core with a propionic acid side chain—a feature of some non-steroidal anti-inflammatory drugs (NSAIDs)—this molecule presents an intriguing candidate for screening against various disease targets.[6] This guide provides detailed protocols for researchers, scientists, and drug development professionals to explore the therapeutic potential of this compound.

Potential Therapeutic Applications and Screening Strategies

Given the broad spectrum of activities associated with quinoline derivatives, 3-(2-Quinolylcarbonyl)propionic acid could be a valuable tool in screening campaigns targeting several key areas of drug discovery.

Anticancer Activity

Quinoline-based compounds have shown significant promise as anticancer agents, often functioning as kinase inhibitors or DNA intercalating agents.[1][5] They can modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[5] Therefore, a primary application of 3-(2-Quinolylcarbonyl)propionic acid would be in high-throughput screening (HTS) for novel anticancer therapeutics.

Anti-inflammatory Effects

The presence of the propionic acid moiety suggests a potential for anti-inflammatory activity, possibly through the inhibition of enzymes like cyclooxygenase (COX).[6] Screening this compound in relevant enzyme and cell-based assays could uncover novel anti-inflammatory leads.

Antimicrobial Properties

Historically, quinolines have been a cornerstone of antimicrobial drug discovery.[3][4] Screening 3-(2-Quinolylcarbonyl)propionic acid against a panel of bacterial and fungal strains could identify new leads for treating infectious diseases.

Experimental Protocols

The following protocols are designed to be robust and self-validating, providing a clear path to assessing the biological activity of 3-(2-Quinolylcarbonyl)propionic acid.

Protocol 1: Kinase Inhibition Assay (Biochemical Screen)

Many quinoline-based anticancer drugs function by inhibiting protein kinases.[1] This protocol describes a general framework for a biochemical assay to screen for kinase inhibition.

Objective: To determine the in vitro inhibitory activity of 3-(2-Quinolylcarbonyl)propionic acid against a specific protein kinase (e.g., EGFR, VEGFR).

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a kinase. The level of phosphorylation can be quantified using various detection methods, such as fluorescence, luminescence, or radioactivity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 3-(2-Quinolylcarbonyl)propionic acid (dissolved in DMSO)

  • Positive control inhibitor (known inhibitor of the target kinase)

  • Negative control (DMSO vehicle)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microtiter plates (e.g., 384-well)

Workflow:

Caption: Workflow for a typical kinase inhibition assay.

Procedure:

  • Reagent Preparation: Prepare all reagents to their final concentrations in the assay buffer.

  • Compound Dispensing: Dispense a small volume (e.g., 1 µL) of 3-(2-Quinolylcarbonyl)propionic acid at various concentrations into the wells of a microtiter plate. Include wells for the positive and negative controls.

  • Kinase Addition: Add the purified kinase to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • Signal Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the plate using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Data Presentation:

CompoundTarget KinaseIC50 (µM)
3-(2-Quinolylcarbonyl)propionic acidEGFRExperimental Value
Positive Control (e.g., Erlotinib)EGFRKnown Value
Negative Control (DMSO)EGFRNo Inhibition
Protocol 2: Cell-Based Cytotoxicity Assay (Phenotypic Screen)

Cell-based assays are crucial for evaluating the effect of a compound on living cells and provide more biologically relevant data than biochemical assays.[7] This protocol outlines a method to assess the cytotoxic or anti-proliferative effects of 3-(2-Quinolylcarbonyl)propionic acid on a cancer cell line.

Objective: To determine the cytotoxic effect of 3-(2-Quinolylcarbonyl)propionic acid on a selected cancer cell line (e.g., MCF-7, A549).

Principle: This assay measures cell viability after treatment with the test compound. Common methods include colorimetric assays (e.g., MTT, XTT) that measure metabolic activity or fluorescence-based assays that quantify live and dead cells.

Materials:

  • Cancer cell line

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(2-Quinolylcarbonyl)propionic acid (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO vehicle)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well clear-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Workflow:

G A Seed Cells B Incubate (24h) A->B C Add Compound B->C D Incubate (48-72h) C->D E Add Viability Reagent D->E F Incubate & Read E->F G Data Analysis F->G

Caption: Workflow for a cell-based cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of 3-(2-Quinolylcarbonyl)propionic acid. Include wells for positive and negative controls.

  • Incubation: Return the plate to the incubator and incubate for a specified period (e.g., 48 or 72 hours).

  • Assay Development: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Signal Measurement: Incubate the plate for a short period to allow the signal to develop and then measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the GI50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

CompoundCell LineGI50 (µM)
3-(2-Quinolylcarbonyl)propionic acidMCF-7Experimental Value
Positive Control (Doxorubicin)MCF-7Known Value
Negative Control (DMSO)MCF-7No Inhibition

Mechanism of Action Elucidation

Should initial screening identify significant activity, further studies will be necessary to elucidate the mechanism of action (MOA).[8] For enzyme inhibitors, this would involve kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).[9][10] For compounds with cellular activity, downstream assays such as Western blotting, flow cytometry for cell cycle analysis or apoptosis, and reporter gene assays can provide insights into the affected signaling pathways.[11]

Conclusion

3-(2-Quinolylcarbonyl)propionic acid represents a promising starting point for drug discovery screening campaigns due to its incorporation of the pharmacologically significant quinoline scaffold. The protocols outlined in this application note provide a robust framework for initiating the investigation of its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Careful execution of these assays, followed by in-depth MOA studies, will be crucial in determining the therapeutic utility of this and related compounds.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis - Benchchem.
  • Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies - Benchchem.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - Ingenta Connect.
  • Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents | Bentham Science Publishers.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global.
  • The Complete Guide to Cell-Based Assays - SPT Labtech.
  • Cell-Based Assay Design for High-Content Screening of Drug Candid
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv

Sources

Application

Topic: Advanced Purification Techniques for Synthesized 3-(2-Quinolylcarbonyl)propionic acid

An Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals. **Abstract This guide provides a comprehensive overview and detailed protocols for the purification of 3-(2-Qu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

**Abstract

This guide provides a comprehensive overview and detailed protocols for the purification of 3-(2-Quinolylcarbonyl)propionic acid, a molecule of interest in medicinal chemistry and materials science. Recognizing that the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount, this document moves beyond simple procedural lists to explain the scientific rationale behind selecting and optimizing purification strategies. We address the unique challenges presented by the compound's amphoteric nature, possessing both a basic quinoline nitrogen and an acidic carboxylic acid moiety. Methodologies covered include pH-mediated acid-base extraction, strategic recrystallization, and optimized column chromatography. This guide is designed to empower researchers to obtain high-purity material, a critical prerequisite for reliable downstream applications and regulatory compliance.

Introduction: The Importance of Purity

3-(2-Quinolylcarbonyl)propionic acid is a heterocyclic compound featuring a quinoline core, a ketone linker, and a propionic acid tail. This structural combination makes it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents.[1] The biological activity and physical properties of any synthesized compound are directly dependent on its purity. Impurities, which can arise from unreacted starting materials, side reactions, or catalysts, can lead to erroneous experimental data, reduced product efficacy, and potential toxicity in drug development contexts. Therefore, robust and validated purification methods are not merely a procedural step but a cornerstone of scientific integrity and product quality.

Understanding the Impurity Profile: A Chemist's Perspective

Effective purification begins with a predictive understanding of potential impurities, which is informed by the synthetic route. A common method for synthesizing 3-(2-Quinolylcarbonyl)propionic acid is the Friedel-Crafts acylation of quinoline with succinic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[2]

Common Impurities May Include:

  • Unreacted Starting Materials: Quinoline and succinic acid (or its anhydride).

  • Catalyst Residues: Residual aluminum salts from the AlCl₃ catalyst.

  • Side-Reaction Byproducts: The acyl group is electron-withdrawing, which deactivates the aromatic ring and makes polyacylation less likely than in Friedel-Crafts alkylation.[2][3] However, minor isomers or byproducts from reactions with the solvent can still occur.[3]

  • Reaction Solvents: Trace amounts of solvents used in the synthesis and workup.

The presence of a basic nitrogen on the quinoline ring and an acidic carboxylic acid group on the propionic acid chain gives the target molecule unique solubility characteristics that can be strategically exploited for purification.

Strategic Purification Workflow

The selection of a purification technique is dictated by the nature and quantity of the impurities present in the crude product. A logical, stepwise approach ensures efficiency and maximizes purity.

Purification_Workflow Crude Crude 3-(2-Quinolylcarbonyl)propionic acid AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup (Removes most starting materials & neutral impurities) Recrystallization Recrystallization AcidBase->Recrystallization For Solid Products (Removes closely related impurities) Chromatography Column Chromatography AcidBase->Chromatography If Recrystallization Fails or Product is Oily Recrystallization->Chromatography Persistent Impurities Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis Chromatography->Analysis PureProduct High-Purity Product (>98%) Analysis->PureProduct Purity Confirmed AcidBase_Workflow Start Crude Mixture in Organic Solvent Target Product Neutral Impurities Basic Impurities (Quinoline) Acidic Impurities (Succinic Acid) AddBase Add aq. NaHCO₃ (Weak Base) Start->AddBase Separator1 Separatory Funnel AddBase->Separator1 OrganicLayer1 Organic Layer Neutral Impurities Separator1->OrganicLayer1 Discard AqueousLayer1 Aqueous Layer Target Product (as salt) Acidic Impurities (as salt) Separator1->AqueousLayer1 Collect AddAcid Add aq. HCl (Strong Acid) AqueousLayer1->AddAcid Precipitate Precipitated Solid (Pure Target Product) AddAcid->Precipitate

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude solid in a minimal amount of a hot solvent and allowing it to cool slowly, the desired compound forms crystals, leaving impurities behind in the mother liquor. [4]The choice of solvent is critical. [5] Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. A solvent-pair system, using a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble, is often effective. [6]

Solvent Class Good Solvents (for initial dissolution) Poor Solvents (for inducing precipitation) Potential Solvent Pairs
Alcohols Methanol, Ethanol, Isopropanol Water Ethanol/Water
Ketones Acetone Hexane, Heptane Acetone/Hexane
Esters Ethyl Acetate Hexane, Heptane Ethyl Acetate/Hexane

| Chlorinated | Dichloromethane (DCM) | Hexane, Pentane | DCM/Hexane |

Procedure:

  • Solvent Test: In small test tubes, test the solubility of a small amount of the crude product in various solvents to identify a suitable system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (or solvent pair) and heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source. If using a single solvent, allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a solvent pair, slowly add the "poor" solvent to the hot solution until it becomes slightly turbid, then allow it to cool.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting: If the product "oils out" instead of crystallizing, try re-heating the solution to dissolve the oil and then cooling it more slowly, or add more of the "good" solvent before cooling. [5]

Protocol 3: Flash Column Chromatography

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent). [7]For 3-(2-Quinolylcarbonyl)propionic acid, the acidic nature of silica gel can cause strong interactions with both the carboxylic acid and the basic quinoline nitrogen, leading to significant peak tailing or streaking. Key to Success: Mobile Phase Modification To achieve good separation, the ionization of the carboxylic acid must be suppressed. This is accomplished by adding a small amount of a volatile acid to the mobile phase. [8] Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Eluent: A mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).

  • Acidic Modifier: Acetic acid or formic acid (0.5-1% v/v). [8]* TLC plates, developing chamber, UV lamp.

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Test various solvent ratios (e.g., Hexane:Ethyl Acetate) with the addition of ~1% acetic acid. The ideal system should give the target compound an Rf value of approximately 0.3-0.4. [7]2. Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. [9]3. Sample Loading: Dissolve the crude product in a minimal amount of the eluent or another suitable solvent (like DCM). Carefully add the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity if a gradient is needed. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Purity Assessment

After any purification procedure, the purity of the final product must be confirmed.

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine purity. The area of the product peak relative to the total area of all peaks gives the purity percentage. [10]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities by showing unexpected signals.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • SATHEE JEE. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

Sources

Method

Application Note: 3-(2-Quinolylcarbonyl)propionic Acid as a Versatile Precursor in Organic Synthesis

Introduction & Chemical Significance In modern drug discovery, the quinoline nucleus is universally recognized as a "privileged scaffold," exhibiting a broad spectrum of pharmacological activities including anticancer, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Significance

In modern drug discovery, the quinoline nucleus is universally recognized as a "privileged scaffold," exhibiting a broad spectrum of pharmacological activities including anticancer, antimalarial, and antimicrobial properties[1],[2]. When functionalized as a γ -keto acid—specifically 3-(2-quinolylcarbonyl)propionic acid (systematic name: 4-oxo-4-(quinolin-2-yl)butanoic acid)—the molecule becomes an exceptionally versatile bifunctional precursor.

The presence of both a highly electrophilic ketone and a terminal carboxylic acid separated by a two-carbon spacer allows for divergent synthetic applications. Most notably, γ -keto acids are the premier precursors for the synthesis of pyridazin-3(2H)-ones, a class of heterocycles frequently utilized in the development of phosphodiesterase (PDE) inhibitors and positive inotropic agents[3],[4].

This application note provides a comprehensive, self-validating guide to the synthesis of 3-(2-quinolylcarbonyl)propionic acid via modern organocatalysis, followed by its downstream application in heterocyclic drug development.

Mechanistic Rationale: Overcoming Synthetic Bottlenecks

Traditionally, 4-oxo-4-arylbutanoic acids are synthesized via the Friedel-Crafts acylation of an aromatic ring with succinic anhydride[4]. However, the quinoline ring is highly electron-deficient, particularly at the 2-position, rendering electrophilic aromatic substitution virtually impossible under standard Lewis acid catalysis.

The Solution: NHC-Catalyzed Umpolung (The Stetter Reaction) To bypass the electronic deactivation of the quinoline ring, we employ an intermolecular Stetter reaction[5]. By reacting quinoline-2-carboxaldehyde with an acrylate derivative in the presence of an N-heterocyclic carbene (NHC) catalyst, the natural electrophilicity of the aldehyde is reversed. The NHC catalyst (typically a thiazolium salt) is deprotonated to form a free carbene, which attacks the aldehyde to form a nucleophilic acyl anion equivalent known as the Breslow intermediate [6]. This intermediate readily undergoes conjugate addition into the Michael acceptor (ethyl acrylate) to form the 1,4-dicarbonyl architecture[5],[6].

StetterMechanism A Quinoline-2-carboxaldehyde C Breslow Intermediate (Nucleophilic Acyl Anion) A->C + NHC Base B NHC Catalyst (Thiazolium) B->C Deprotonation E 1,4-Dicarbonyl Adduct (Ethyl Ester) C->E Umpolung Addition D Ethyl Acrylate (Michael Acceptor) D->E Michael Acceptor F Saponification (LiOH) E->F Ester Cleavage G 3-(2-Quinolylcarbonyl)propionic acid F->G Final Precursor

Caption: Mechanism of the NHC-catalyzed Stetter reaction generating the target γ -keto acid precursor.

Experimental Protocols

Protocol 1: Synthesis of 3-(2-Quinolylcarbonyl)propionic Acid

Objective: Generate the γ -keto acid precursor via an NHC-catalyzed Stetter reaction followed by ester hydrolysis.

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried, argon-purged Schlenk flask, dissolve 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.15 equiv, NHC precatalyst) in anhydrous ethanol (0.2 M). Add triethylamine (0.20 equiv) dropwise at room temperature.

    • Causality: Triethylamine deprotonates the acidic C2 proton of the thiazolium salt, generating the active free carbene required to initiate the catalytic cycle[6].

  • Aldehyde Activation: Add quinoline-2-carboxaldehyde (1.0 equiv) to the mixture. Stir for 15 minutes at 40 °C to allow the formation of the Breslow intermediate. The solution will typically darken, indicating the generation of the acyl anion equivalent.

  • Michael Addition: Slowly add ethyl acrylate (1.2 equiv) via syringe pump over 1 hour.

    • Causality: Slow addition prevents the competitive homocoupling (benzoin condensation) of the aldehyde, ensuring the Breslow intermediate reacts exclusively with the Michael acceptor[5].

  • Reaction Monitoring: Heat the reaction to 70 °C and stir for 12 hours. Monitor the disappearance of the aldehyde via TLC (Hexanes:EtOAc 3:1) or LC-MS.

  • Hydrolysis (Self-Validation Step): Once the Stetter adduct (ethyl 4-oxo-4-(quinolin-2-yl)butanoate) is fully formed, cool the mixture to 0 °C. Add a 2.0 M aqueous solution of LiOH (3.0 equiv). Stir for 4 hours at room temperature.

    • Causality: Mild basic hydrolysis cleaves the ethyl ester without causing retro-Michael degradation.

  • Workup & Isolation: Concentrate the mixture in vacuo to remove ethanol. Dilute with water and extract with diethyl ether to remove unreacted organics. Carefully acidify the aqueous layer with 1 M HCl to pH 3. The product, 3-(2-quinolylcarbonyl)propionic acid, will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

Protocol 2: Downstream Annulation to 6-(Quinolin-2-yl)pyridazin-3(2H)-one

Objective: Utilize the synthesized precursor to build a bioactive pyridazinone scaffold.

Step-by-Step Methodology:

  • Hydrazone Formation & Cyclization: Suspend 3-(2-quinolylcarbonyl)propionic acid (1.0 equiv) in absolute ethanol (0.1 M). Add hydrazine hydrate (1.5 equiv). Reflux the mixture for 4 hours.

    • Causality: Hydrazine acts as a bis-nucleophile. The initial attack on the highly electrophilic C4 ketone forms a hydrazone. The secondary amine then attacks the carboxylic acid, driving an intramolecular cyclization to form the 4,5-dihydropyridazin-3(2H)-one intermediate[3].

  • Aromatization: Cool the mixture to room temperature and concentrate. Redissolve the crude intermediate in glacial acetic acid. Add bromine ( Br2​ , 1.1 equiv) dropwise and heat to 60 °C for 2 hours.

    • Causality: Bromine acts as an oxidant, driving the dehydrogenation of the 4,5-dihydro ring to yield the fully aromatic, thermodynamically stable pyridazin-3(2H)-one system[3],[7].

  • Purification: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize excess bromine. Extract with dichloromethane, dry over Na2​SO4​ , and purify via flash chromatography.

Divergent Synthetic Workflows & Data Presentation

The bifunctional nature of 3-(2-quinolylcarbonyl)propionic acid allows it to act as a diverging node in complex synthesis. Beyond pyridazinones, asymmetric reduction of the ketone yields chiral γ -butyrolactones, which are critical pharmacophores in various FDA-approved therapeutics.

DivergentWorkflows Precursor 3-(2-Quinolylcarbonyl)propionic acid Hydrazine Hydrazine Hydrate (EtOH, Reflux) Precursor->Hydrazine Reduction Asymmetric Hydrogenation (Ru-BINAP, H2) Precursor->Reduction DHP 4,5-Dihydropyridazin-3(2H)-one Hydrazine->DHP Condensation Oxidation Oxidation (Br2 / AcOH) DHP->Oxidation Pyridazinone 6-(Quinolin-2-yl)pyridazin-3(2H)-one Oxidation->Pyridazinone Aromatization Lactone Chiral γ-Butyrolactone Reduction->Lactone Lactonization

Caption: Divergent synthetic workflows utilizing 3-(2-quinolylcarbonyl)propionic acid as a central node.

Quantitative Data Summaries

Table 1: Optimization of NHC Catalysts in the Stetter Reaction | Catalyst Precursor | Base | Solvent | Temp (°C) | Yield of Stetter Adduct (%) | | :--- | :--- | :--- | :--- | :--- | | Thiazolium Chloride | Et3​N | EtOH | 70 | 88% | | Triazolium Salt | DBU | THF | 65 | 62% | | Imidazolium Salt | K2​CO3​ | DMF | 80 | 41% | Note: Thiazolium-derived carbenes exhibit superior efficiency in stabilizing the Breslow intermediate for intermolecular coupling with acrylates.

Table 2: Comparative Yields of Downstream Heterocycles | Target Scaffold | Reagents | Reaction Time | Isolated Yield (%) | Purity (LC-MS) | | :--- | :--- | :--- | :--- | :--- | | 4,5-Dihydropyridazinone | NH2​NH2​⋅H2​O , EtOH | 4 h | 92% | >98% | | Pyridazin-3(2H)-one | Br2​ , AcOH | 2 h | 85% | >99% | | Chiral γ -Butyrolactone | H2​ (50 psi), Ru-BINAP | 18 h | 78% (94% ee) | >95% |

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review National Institutes of Health (PMC)[Link][1]

  • Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities National Institutes of Health (PubMed)[Link][2]

  • Synthesis and chemistry of pyridazin-3(2H)-ones ScienceDirect[Link][3]

  • Extending NHC-Catalysis: Coupling Aldehydes with Unconventional Reaction Partners ACS Catalysis[Link][5]

  • Lewis Base Catalysts 6: Carbene Catalysts National Institutes of Health (PMC)[Link][6]

Sources

Application

Application Notes and Protocols for the Mass Spectrometric Analysis of 3-(2-Quinolylcarbonyl)propionic acid

Introduction 3-(2-Quinolylcarbonyl)propionic acid is a molecule of significant interest in medicinal chemistry and drug development, incorporating both a quinoline heterocycle and a carboxylic acid functional group. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(2-Quinolylcarbonyl)propionic acid is a molecule of significant interest in medicinal chemistry and drug development, incorporating both a quinoline heterocycle and a carboxylic acid functional group. The quinoline moiety is a common scaffold in a variety of pharmacologically active compounds, while the carboxylic acid group can influence the molecule's solubility, pharmacokinetic properties, and potential for biological interactions. Accurate and reliable analytical methods are therefore essential for its characterization, quantification in complex matrices, and for monitoring its chemical transformations. Mass spectrometry stands out as a primary analytical technique for this purpose due to its high sensitivity, specificity, and ability to provide structural information.

This document provides a detailed guide to the analysis of 3-(2-Quinolylcarbonyl)propionic acid using modern mass spectrometry, with a focus on two powerful ionization techniques: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). The protocols and discussion are designed to provide both a practical starting point for analysis and a deeper understanding of the principles guiding the experimental choices.

Physicochemical Properties of 3-(2-Quinolylcarbonyl)propionic acid

A foundational understanding of the analyte's properties is critical for method development in mass spectrometry.

PropertyValue (Predicted/Calculated)Significance for Mass Spectrometry Analysis
Molecular FormulaC13H11NO3Determines the monoisotopic mass.
Molecular Weight229.23 g/mol Provides the average mass.
pKa~4-5 (for the carboxylic acid)Influences the choice of ionization mode (positive vs. negative) and the pH of the solvent system in ESI.
PolarityModerately polarDictates the choice of appropriate solvents for sample preparation and chromatography.
Key Functional GroupsQuinoline ring, Carboxylic acid, KetoneThese groups are the primary sites for ionization and fragmentation.

Choosing the Right Ionization Method: A Tale of Two Techniques

The selection of an appropriate ionization method is the most critical step in developing a robust mass spectrometric assay. For a molecule like 3-(2-Quinolylcarbonyl)propionic acid, both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) present viable options, each with its own set of advantages and considerations.

Electrospray Ionization (ESI): The Workhorse for Small Molecules in Solution

ESI is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar to polar small molecules that are soluble in common organic solvents.[1] The process involves the formation of highly charged droplets from a solution of the analyte, followed by solvent evaporation to yield gas-phase ions.

Why ESI is a primary choice for this analyte:

  • Solubility: 3-(2-Quinolylcarbonyl)propionic acid is expected to be soluble in common ESI solvents like methanol, acetonitrile, and water, especially with minor pH adjustments.

  • Dual Functionality: The molecule possesses both a basic nitrogen atom in the quinoline ring and an acidic carboxylic acid group. This allows for ionization in both positive and negative ion modes, providing analytical flexibility and the potential for confirmatory analysis.

  • Coupling with Liquid Chromatography (LC): ESI is the premier ionization technique for interfacing with high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). This is crucial for the analysis of the target compound in complex mixtures, such as biological fluids or reaction mixtures, where separation of the analyte from other components is necessary.

Matrix-Assisted Laser Desorption/Ionization (MALDI): A Powerful Tool for High-Throughput Screening and Imaging

MALDI is another soft ionization technique where the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy.[1][2] A pulsed laser irradiates the sample spot, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. While traditionally used for large biomolecules, MALDI is increasingly being applied to the analysis of small molecules.[1]

Potential applications of MALDI for this analyte:

  • High-Throughput Analysis: MALDI allows for the rapid analysis of numerous samples spotted on a target plate, making it suitable for screening applications.

  • Tissue Imaging: MALDI imaging can be used to visualize the spatial distribution of the compound in tissue sections, which is invaluable in drug development and pharmacokinetic studies.

  • Tolerance to Some Impurities: MALDI can be more tolerant to salts and other non-volatile components in a sample compared to ESI.

Experimental Protocols

The following protocols are designed to serve as a robust starting point for the analysis of 3-(2-Quinolylcarbonyl)propionic acid. Optimization may be required based on the specific instrumentation and experimental goals.

Protocol 1: Electrospray Ionization (ESI) Mass Spectrometry

This protocol is optimized for direct infusion analysis to quickly assess the ionization behavior of the compound. It can be readily adapted for LC-MS analysis.

1. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 3-(2-Quinolylcarbonyl)propionic acid and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the infusion solvent. For example, add 10 µL of the stock solution to 990 µL of the infusion solvent.[3]

2. Infusion Solvents:

  • Positive Ion Mode: A 50:50 (v/v) mixture of acetonitrile and water with 0.1% formic acid is a standard starting point. The formic acid aids in the protonation of the quinoline nitrogen.

  • Negative Ion Mode: A 50:50 (v/v) mixture of acetonitrile and water is often sufficient. If ionization is poor, the addition of a small amount of a basic modifier like ammonium hydroxide (e.g., 0.1%) can be tested, although this may affect chromatographic performance in an LC-MS setup. For carboxylic acids, adjusting the pH above the pKa with a base can enhance deprotonation.[4]

3. Mass Spectrometer Parameters (Typical Starting Points):

ParameterPositive Ion ModeNegative Ion ModeRationale
Ionization ModeESI+ESI-To detect protonated [M+H]+ and deprotonated [M-H]- ions, respectively.
Capillary Voltage3.0 - 4.5 kV2.5 - 3.5 kVOptimizes the electrospray plume and ion formation.
Cone Voltage20 - 40 V20 - 40 VA higher cone voltage can induce in-source fragmentation, which can be useful for structural confirmation.
Desolvation Gas Flow600 - 800 L/hr (Nitrogen)600 - 800 L/hr (Nitrogen)Facilitates solvent evaporation from the charged droplets.
Desolvation Temperature350 - 500 °C350 - 500 °CAids in the desolvation process.
Source Temperature120 - 150 °C120 - 150 °CMaintains the source at a stable operating temperature.
Mass Rangem/z 50 - 500m/z 50 - 500To cover the expected mass of the analyte and potential fragments.

4. Expected Results and Interpretation:

  • Positive Ion Mode: The primary ion observed will be the protonated molecule, [M+H]+, at an m/z of approximately 230.2. Depending on the cone voltage, fragmentation may occur. A characteristic fragmentation of quinoline-containing compounds is the loss of hydrogen cyanide (HCN).[5][6]

  • Negative Ion Mode: The primary ion will be the deprotonated molecule, [M-H]-, at an m/z of approximately 228.2. Carboxylic acids readily lose a proton in negative ESI.[4][7] Fragmentation in negative mode may involve the loss of carbon dioxide (CO2).[6]

Experimental Workflow for ESI-MS Analysis

ESI_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation stock 1. Prepare Stock Solution (1 mg/mL in Methanol) working 2. Prepare Working Solution (10 µg/mL in Infusion Solvent) stock->working infusion 3. Direct Infusion (e.g., 5 µL/min) working->infusion ms 4. ESI-MS Acquisition (Positive & Negative Modes) infusion->ms pos_ion 5a. Detect [M+H]+ (m/z 230.2) ms->pos_ion neg_ion 5b. Detect [M-H]- (m/z 228.2) ms->neg_ion fragmentation 6. Analyze Fragmentation Patterns pos_ion->fragmentation neg_ion->fragmentation

Caption: Workflow for ESI-MS analysis of 3-(2-Quinolylcarbonyl)propionic acid.

Protocol 2: MALDI-TOF Mass Spectrometry

This protocol provides a general method for the analysis of small molecules by MALDI. The choice of matrix is paramount for successful analysis.

1. Matrix Selection and Preparation:

  • Recommended Matrices: For small molecules, α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are common choices.[1]

  • Matrix Solution: Prepare a saturated solution of the chosen matrix in a suitable solvent mixture, such as 50:50 (v/v) acetonitrile:water with 0.1% trifluoroacetic acid (TFA). TFA is often used to aid in ionization, but its use should be evaluated as it can sometimes suppress signals.

2. Sample Preparation:

  • Analyte Solution: Prepare a 1 mg/mL stock solution of 3-(2-Quinolylcarbonyl)propionic acid in methanol or acetonitrile. Dilute this to a working concentration of approximately 10-100 µg/mL in the same solvent.

  • Spotting on the MALDI Target: The dried-droplet method is a common and straightforward approach.[2]

    • Mix the analyte working solution and the matrix solution in a 1:1 ratio (e.g., 1 µL of each).

    • Spot 1 µL of this mixture onto the MALDI target plate.

    • Allow the spot to air dry completely, allowing for co-crystallization of the analyte and matrix.

3. Mass Spectrometer Parameters (Typical Starting Points):

ParameterSettingRationale
Ionization ModeMALDITo generate ions from a solid-state sample.
PolarityPositive or NegativeTo detect [M+H]+, [M+Na]+, [M+K]+ or [M-H]- ions.
LaserNitrogen laser (337 nm) or Nd:YAG (355 nm)To provide the energy for desorption and ionization.
Laser FluenceAdjust to just above the ionization thresholdTo minimize fragmentation and maximize signal intensity.
Mass Rangem/z 50 - 1000To encompass the analyte, matrix ions, and potential adducts.
DetectorReflectron modeFor higher mass resolution and accuracy.

4. Expected Results and Interpretation:

  • Positive Ion Mode: In addition to the protonated molecule [M+H]+ (m/z 230.2), it is common to observe adducts with sodium [M+Na]+ (m/z 252.2) and potassium [M+K]+ (m/z 268.1).

  • Negative Ion Mode: The deprotonated molecule [M-H]- (m/z 228.2) is expected.

  • Matrix Interference: The low mass region of the spectrum will likely contain peaks corresponding to the matrix itself, which is a known challenge in small molecule MALDI analysis.[1]

MALDI Sample Preparation and Analysis Workflow

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation analyte_sol 1. Prepare Analyte Solution (10-100 µg/mL) mix 3. Mix Analyte and Matrix (1:1 ratio) analyte_sol->mix matrix_sol 2. Prepare Matrix Solution (e.g., CHCA) matrix_sol->mix spot 4. Spot on MALDI Target and Air Dry mix->spot maldi_ms 5. MALDI-TOF MS Acquisition spot->maldi_ms pos_ions 6a. Detect [M+H]+, [M+Na]+, [M+K]+ maldi_ms->pos_ions neg_ion 6b. Detect [M-H]- maldi_ms->neg_ion matrix_peaks 7. Account for Matrix Interference pos_ions->matrix_peaks neg_ion->matrix_peaks

Caption: Workflow for MALDI-TOF MS analysis of 3-(2-Quinolylcarbonyl)propionic acid.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the obtained data, the following self-validating steps should be incorporated into the experimental design:

  • Isotopic Pattern Matching: The observed isotopic distribution of the molecular ion should match the theoretical distribution for the elemental formula C13H11NO3.

  • High-Resolution Mass Spectrometry (HRMS): Whenever possible, utilize a high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) to obtain an accurate mass measurement. The measured mass should be within 5 ppm of the theoretical mass.

  • Tandem Mass Spectrometry (MS/MS): Perform collision-induced dissociation (CID) on the precursor ion of interest ([M+H]+ or [M-H]-). The fragmentation pattern should be consistent with the known chemical structure. For example, the loss of characteristic neutral fragments like H2O, CO, CO2, and HCN should be observed.[5][6][8]

  • Blank Injections: Run blank samples (solvent only) to ensure that there is no carryover or background interference.

Conclusion

Both Electrospray Ionization and Matrix-Assisted Laser Desorption/Ionization are powerful techniques for the mass spectrometric analysis of 3-(2-Quinolylcarbonyl)propionic acid. ESI, particularly when coupled with liquid chromatography, is the method of choice for routine analysis, quantification in complex mixtures, and detailed fragmentation studies. MALDI offers a high-throughput alternative and is uniquely suited for specialized applications such as tissue imaging. The protocols and guidelines presented here provide a comprehensive framework for researchers to successfully analyze this important molecule and to generate high-quality, reliable data.

References

  • Gapiński, J., et al. (2019). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 73(1), 133-140. Available at: [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. Available at: [Link]

  • Gorshkov, M. V., et al. (2006). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry, 17(3), 359-366. Available at: [Link]

  • Lee, Y. J., & Kim, Y. S. (2017). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 19(4), 2899-2905. Available at: [Link]

  • Gamoh, K., & Nakashima, K. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(6), 541-546. Available at: [Link]

  • Higashi, T., & Ogawa, S. (2010). Simple and Practical Derivatization Procedure for Enhanced Detection of Carboxylic Acids in Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of Chromatography A, 1217(37), 5845-5852. Available at: [Link]

  • Robichaud, G., et al. (2018). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. Biomass and Bioenergy, 119, 1-8. Available at: [Link]

  • Kruve, A. (2016). An Education in ESI. The Analytical Scientist. Available at: [Link]

  • Chemistry LibreTexts (2014). Ionization of Carboxylic Acids. Available at: [Link]

  • Zarei, M., et al. (2019). Biomedical application of MALDI mass spectrometry for small-molecule analysis. Analytical and Bioanalytical Chemistry, 411(26), 6847-6861. Available at: [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]

  • PubChem. Quinoline-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 28(9), 3793. Available at: [Link]

Sources

Method

Application Notes and Protocols: Preparation of 3-(2-Quinolylcarbonyl)propionic acid from Quinoline Derivatives

For: Researchers, scientists, and drug development professionals. Introduction 3-(2-Quinolylcarbonyl)propionic acid and its derivatives are important scaffolds in medicinal chemistry and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-(2-Quinolylcarbonyl)propionic acid and its derivatives are important scaffolds in medicinal chemistry and materials science. The quinoline moiety is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antiproliferative properties.[1][2] The propionic acid side chain, attached through a carbonyl linker at the 2-position of the quinoline ring, provides a handle for further functionalization and can influence the molecule's pharmacokinetic and pharmacodynamic properties.[3] This document provides a detailed guide to the synthesis of 3-(2-quinolylcarbonyl)propionic acid, focusing on a robust and widely applicable synthetic strategy: the Friedel-Crafts acylation of a suitable quinoline precursor with succinic anhydride. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step protocol, and discuss critical parameters for successful synthesis.

Synthetic Strategy: The Friedel-Crafts Acylation Approach

The most direct and common method for the preparation of 3-(2-quinolylcarbonyl)propionic acid involves the Friedel-Crafts acylation of a quinoline derivative.[4][5][6] This classic carbon-carbon bond-forming reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from an acylating agent, in this case, succinic anhydride.[4][5] The electron-rich aromatic system of the quinoline then attacks the acylium ion, leading to the desired acylated product after an aqueous workup.

Mechanistic Insights

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with one of the carbonyl oxygens of succinic anhydride, polarizing the C-O bond and facilitating its cleavage to form a highly reactive acylium ion intermediate.

  • Electrophilic Attack: The π-electrons of the quinoline ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The position of acylation on the quinoline ring is influenced by the electronic and steric properties of the substituents present on the ring.

  • Rearomatization: A base (typically the AlCl₄⁻ complex formed in the first step) abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the quinoline ring and yielding the final product.

  • Workup: The reaction mixture is quenched with an aqueous acid solution to decompose the aluminum chloride complexes and protonate the carboxylate, yielding the final 3-(2-quinolylcarbonyl)propionic acid.

Logical Flow of the Synthesis

The overall synthetic workflow can be visualized as a two-stage process: the initial acylation reaction followed by purification.

G cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Purification Quinoline Derivative Quinoline Derivative Reaction Mixture Reaction Mixture Quinoline Derivative->Reaction Mixture Succinic Anhydride Succinic Anhydride Succinic Anhydride->Reaction Mixture Lewis Acid (AlCl3) Lewis Acid (AlCl3) Lewis Acid (AlCl3)->Reaction Mixture Catalyst Aqueous Workup Aqueous Workup Reaction Mixture->Aqueous Workup Quench Crude Product Crude Product Aqueous Workup->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Caption: Experimental workflow for the synthesis of 3-(2-quinolylcarbonyl)propionic acid.

Detailed Experimental Protocol

This protocol describes the synthesis of 3-(2-quinolylcarbonyl)propionic acid starting from a generic quinoline derivative. The specific quinoline starting material will dictate the final substitution pattern on the quinoline ring of the product.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Quinoline DerivativeReagentSigma-AldrichEnsure dryness
Succinic Anhydride≥99%Acros Organics
Aluminum Chloride (Anhydrous)≥99.99%FlukaHandle in a fume hood
Dichloromethane (DCM)AnhydrousFisher ScientificDry over CaH₂
Hydrochloric Acid (HCl)ConcentratedJ.T. Baker
Sodium Sulfate (Anhydrous)ReagentEMD Millipore
Diethyl EtherReagentVWRFor washing
Deionized Water
Step-by-Step Procedure
  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a nitrogen inlet, add anhydrous aluminum chloride (2.5 equivalents).

    • Suspend the aluminum chloride in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants:

    • In a separate flask, dissolve the quinoline derivative (1.0 equivalent) and succinic anhydride (1.2 equivalents) in anhydrous DCM.

    • Add this solution dropwise to the stirred suspension of aluminum chloride over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Caution: This is a highly exothermic process and should be performed in a fume hood with appropriate personal protective equipment.

    • Stir the resulting mixture vigorously for 30 minutes until all the aluminum salts have dissolved.

    • Separate the organic layer using a separatory funnel.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product is typically a solid. Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

    • Filter the recrystallized solid, wash with cold diethyl ether, and dry under vacuum to afford the pure 3-(2-quinolylcarbonyl)propionic acid.

Reaction Scheme

G cluster_0 Friedel-Crafts Acylation of Quinoline Quinoline Quinoline Derivative Plus1 + Quinoline->Plus1 SuccinicAnhydride Succinic Anhydride Arrow1 AlCl₃, DCM Reflux Plus1->SuccinicAnhydride Product 3-(2-Quinolylcarbonyl)propionic acid Arrow1->Product cluster_reactants cluster_reactants

Caption: General reaction scheme for the synthesis of 3-(2-quinolylcarbonyl)propionic acid.

Alternative Synthetic Routes

While Friedel-Crafts acylation is a primary method, other strategies exist for synthesizing quinoline-2-carboxylic acid derivatives, which can then be further elaborated to the target molecule.

Reissert Reaction

The Reissert reaction provides a pathway to quinoline-2-carboxylic acids.[7][8][9] This reaction involves the treatment of quinoline with an acid chloride and potassium cyanide to form a Reissert compound (1-acyl-2-cyano-1,2-dihydroquinoline).[8][9] Subsequent hydrolysis of the Reissert compound yields the corresponding quinoline-2-carboxylic acid.[7][9] This acid can then be converted to its acid chloride and reacted with a suitable three-carbon synthon to build the propionic acid side chain. While versatile, this method involves multiple steps and the use of toxic cyanide reagents.

Oxidation of 2-Methylquinolines

If a 2-methylquinoline derivative is readily available, it can be oxidized to the corresponding quinoline-2-carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂). This approach is straightforward but can be limited by the availability of the starting material and the sometimes harsh reaction conditions.

Characterization and Data Analysis

The synthesized 3-(2-quinolylcarbonyl)propionic acid should be thoroughly characterized to confirm its identity and purity.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic protons of the quinoline ring, two methylene triplets corresponding to the propionic acid chain, and a broad singlet for the carboxylic acid proton.
¹³C NMR Signals for the quinoline ring carbons, two carbonyl carbons (ketone and carboxylic acid), and two methylene carbons.
FT-IR Characteristic C=O stretching vibrations for the ketone and carboxylic acid, O-H stretch for the carboxylic acid, and aromatic C-H and C=C stretches.
Mass Spec. Molecular ion peak corresponding to the calculated mass of the product.

Applications and Significance

3-(2-Quinolylcarbonyl)propionic acid serves as a valuable intermediate in the synthesis of more complex molecules. The carboxylic acid functionality can be readily converted into esters, amides, and other derivatives, allowing for the exploration of structure-activity relationships in drug discovery programs.[10] For instance, derivatives of quinoline-propionic acid have been investigated as potential therapeutic agents.[11][12] The quinoline core itself is a key component of many pharmaceuticals, and modifications at the 2-position can significantly impact biological activity.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or no yield Inactive catalyst (hydrated AlCl₃).Use freshly opened or sublimed AlCl₃. Ensure all glassware and solvents are anhydrous.[4]
Deactivated quinoline ring.Friedel-Crafts reactions are less effective on highly electron-deficient aromatic rings.[4] Consider using a more electron-rich quinoline derivative if possible.
Formation of isomers Multiple reactive sites on the quinoline ring.Reaction conditions (temperature, solvent, catalyst stoichiometry) can influence regioselectivity. Purification by column chromatography may be necessary to separate isomers.
Incomplete reaction Insufficient reaction time or temperature.Increase the reflux time and monitor the reaction closely by TLC. A higher boiling point solvent could be considered, but may lead to more side products.

Conclusion

The synthesis of 3-(2-quinolylcarbonyl)propionic acid via Friedel-Crafts acylation of a quinoline derivative with succinic anhydride is a reliable and scalable method. This application note provides a comprehensive guide for researchers, from the underlying chemical principles to a detailed experimental protocol and troubleshooting advice. The resulting product is a versatile building block for the development of novel compounds with potential applications in medicine and materials science. Careful attention to anhydrous conditions and reaction monitoring are key to achieving high yields and purity.

References

  • Benchchem.
  • Cambridge University Press & Assessment. Reissert Reaction. Accessed March 27, 2026.
  • ResearchGate.
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Grokipedia. Reissert reaction. Accessed March 27, 2026.
  • Wikipedia. Reissert reaction. Accessed March 27, 2026.
  • ResearchGate. Standard synthesis of quinoline-2-carbonyl chloride (2) together with.... Accessed March 27, 2026.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Accessed March 27, 2026.
  • Benchchem. Optimizing Friedel-Crafts Acylation with Succinic Anhydride Derivatives: A Technical Support Guide. Accessed March 27, 2026.
  • Wikipedia. Friedel–Crafts reaction. Accessed March 27, 2026.
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Journal of Chemistry.
  • Beilstein Journal of Organic Chemistry.
  • Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. Revista de la Sociedad Química de México.
  • PMC.
  • RSC. Applications of Friedel–Crafts reactions in total synthesis of natural products. Accessed March 27, 2026.
  • A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. HETEROCYCLES.
  • PMC. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
  • TargetMol Chemicals. 2-acetylamino-3-(2-quinolon-4-yl)propionic acid. Accessed March 27, 2026.
  • ResearchGate. Synthesis of quinoline‐propionic acid 10a and intramolecular.... Accessed March 27, 2026.
  • Patent 1099694.
  • Google Patents.
  • Wikipedia. Propionic acid. Accessed March 27, 2026.
  • PubMed.
  • The Good Scents Company. propionic acid, 79-09-4. Accessed March 27, 2026.
  • ChemicalBook. 3-(2-THIENYL)PROPIONIC ACID | 5928-51-8. Accessed March 27, 2026.

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Application

Application Notes and Protocols: In Vitro Assays for Kynurenine 3-Monooxygenase (KMO) Inhibition

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of KMO Inhibition and the Case of 3-(2-Quinolylcarbonyl)propionic acid Researchers in neuropharmacology...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of KMO Inhibition and the Case of 3-(2-Quinolylcarbonyl)propionic acid

Researchers in neuropharmacology and immuno-oncology are increasingly focused on the kynurenine pathway of tryptophan metabolism as a source of novel therapeutic targets. A key regulatory enzyme in this pathway is Kynurenine 3-Monooxygenase (KMO), which represents a critical juncture controlling the balance between neuroprotective and neurotoxic metabolites. While the user has requested specific in vitro assay protocols for 3-(2-Quinolylcarbonyl)propionic acid, an extensive review of the scientific literature does not yield established protocols or identify this compound as a known modulator of KMO or other common drug targets.

This guide, therefore, pivots to provide a comprehensive and robust framework for the in vitro assessment of KMO inhibitors, a field of significant therapeutic interest.[1][2][3] The protocols and principles detailed herein are directly applicable to the screening and characterization of novel chemical entities that may target KMO. We will utilize a well-characterized, potent KMO inhibitor as a representative molecule to illustrate these assays. This approach ensures that the reader is equipped with a practical and scientifically rigorous methodology for evaluating compounds of interest for their potential as KMO inhibitors.

The Scientific Imperative for KMO Inhibition

The kynurenine pathway is the primary route for tryptophan catabolism in mammals, leading to the production of a variety of bioactive molecules.[1][4] KMO, a flavin-dependent monooxygenase located on the outer mitochondrial membrane, catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[2][5] This step is a critical branch point in the pathway.

Downstream metabolites of 3-HK, such as quinolinic acid, are known to be neurotoxic, acting as an NMDA receptor agonist.[4] Conversely, the alternative fate of L-kynurenine is its conversion to kynurenic acid (KYNA), a neuroprotective antagonist of glutamate receptors.[1][4] Under inflammatory conditions, the upregulation of KMO can lead to an overproduction of neurotoxic metabolites, a phenomenon implicated in the pathophysiology of several neurodegenerative disorders, including Huntington's and Alzheimer's diseases.[2]

Consequently, the inhibition of KMO is a compelling therapeutic strategy. By blocking the conversion of L-kynurenine to 3-HK, KMO inhibitors aim to decrease the production of downstream neurotoxins and shunt the pathway toward the synthesis of neuroprotective KYNA.[1][4]

Signaling Pathway: The Kynurenine Pathway and the Role of KMO

Kynurenine_Pathway Tryptophan Tryptophan L_Kynurenine L_Kynurenine Tryptophan->L_Kynurenine IDO/TDO KMO KMO L_Kynurenine->KMO KAT KAT L_Kynurenine->KAT Three_HK 3-Hydroxykynurenine (Neurotoxic Precursor) KMO->Three_HK Hydroxylation Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid Multiple Steps KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA Inhibitor KMO Inhibitor Inhibitor->KMO Inhibition

Figure 1. Simplified diagram of the Kynurenine Pathway highlighting the central role of Kynurenine 3-Monooxygenase (KMO) and the therapeutic intervention point for KMO inhibitors.

In Vitro Assay for KMO Inhibitor Screening

The most common and direct method for identifying and characterizing KMO inhibitors is a cell-free, enzyme-based assay. This assay measures the activity of recombinant human KMO and the ability of a test compound to inhibit this activity.

Principle of the Assay

The KMO-catalyzed hydroxylation of L-kynurenine is dependent on the cofactor NADPH. The enzymatic reaction consumes NADPH, which can be monitored spectrophotometrically. NADPH has a characteristic absorbance at 340 nm, while its oxidized form, NADP+, does not. Therefore, a decrease in absorbance at 340 nm is directly proportional to KMO activity. An effective KMO inhibitor will slow down the rate of NADPH consumption, resulting in a smaller decrease in absorbance at 340 nm over time.

Materials and Reagents
Reagent/MaterialSupplier ExampleCatalog # ExampleStorage
Recombinant Human KMOBPS Bioscience11307-80°C
KMO Assay Buffer (3X)BPS BioscienceN/A (part of kit)-20°C
L-KynurenineSigma-AldrichK8625-20°C
NADPH, Tetrasodium SaltSigma-AldrichN7505-20°C
DMSO, ACS GradeSigma-AldrichD2650Room Temp
96-well or 384-well UV-transparent platesCorning3635Room Temp
Plate reader with 340 nm absorbance capabilityVariousN/AN/A
Representative KMO Inhibitor (e.g., Ro 61-8048)Tocris Bioscience1475+4°C

Note: The use of commercially available KMO inhibitor screening kits (e.g., BPS Bioscience, Cat. #79513) is highly recommended as they provide optimized buffers and enzyme preparations.[1][4][6][7]

Preparation of Reagents
  • 1X KMO Assay Buffer: Dilute the 3X KMO assay buffer to 1X with sterile, deionized water. Prepare only the amount needed for the experiment and keep it on ice.

  • Recombinant KMO Enzyme: Thaw the enzyme on ice. Gently centrifuge the vial to collect the contents. Dilute the KMO enzyme to the desired final concentration (e.g., 20 µg/ml) in ice-cold 1X KMO Assay Buffer. Keep the diluted enzyme on ice and use it promptly. Avoid repeated freeze-thaw cycles.

  • Test Compound (e.g., 3-(2-Quinolylcarbonyl)propionic acid) and Positive Control (e.g., Ro 61-8048): Prepare a stock solution of the test compound and the positive control inhibitor in 100% DMSO (e.g., 10 mM). From this stock, create a series of dilutions in 100% DMSO. Subsequently, prepare intermediate dilutions in 1X KMO Assay Buffer. The final concentration of DMSO in the assay should be kept low, typically ≤1%, to avoid solvent-induced enzyme inhibition.

  • Substrate Mixture: Prepare a mixture of L-Kynurenine and NADPH in 1X KMO Assay Buffer. The final concentrations in the assay will typically be in the low micromolar range, and it is advisable to determine the Michaelis-Menten constant (Km) for each substrate to use them at or near their Km values for competitive inhibitor screening. For a standard screening assay, concentrations of approximately 200 µM L-Kynurenine and 100 µM NADPH can be used.

Experimental Workflow: KMO Inhibitor Screening Assay

KMO_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Enzymatic Reaction & Measurement cluster_analysis Data Analysis Prep_Buffer Prepare 1X Assay Buffer Add_Buffer Add 1X Buffer to Blank Wells Prep_Buffer->Add_Buffer Prep_Enzyme Dilute KMO Enzyme Add_Enzyme Add Diluted KMO to Control & Test Wells Prep_Enzyme->Add_Enzyme Prep_Inhibitor Prepare Compound Dilutions Add_Inhibitor Add Compound/Vehicle to Test & Control Wells Prep_Inhibitor->Add_Inhibitor Prep_Substrate Prepare Substrate Mix (L-Kyn & NADPH) Initiate Initiate Reaction with Substrate Mix Prep_Substrate->Initiate Add_Buffer->Add_Enzyme Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate at RT Add_Inhibitor->Pre_Incubate Pre_Incubate->Initiate Read_T0 Read Absorbance at 340 nm (Time 0) Initiate->Read_T0 Incubate Incubate at RT (e.g., 90 min) Read_T0->Incubate Read_Tfinal Read Absorbance at 340 nm (Final) Incubate->Read_Tfinal Calculate_Activity Calculate % Inhibition Read_Tfinal->Calculate_Activity Plot_Curve Plot Dose-Response Curve Calculate_Activity->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Figure 2. Step-by-step workflow for the in vitro KMO inhibitor screening assay.

Step-by-Step Assay Protocol (96-well format)
  • Plate Layout: Design the plate map to include wells for the "Blank" (no enzyme), "Positive Control" (enzyme + vehicle), and "Test Inhibitor" at various concentrations. It is recommended to perform all measurements in at least duplicate.

  • Assay Plate Preparation:

    • To the "Blank" wells, add 50 µL of 1X KMO Assay Buffer.

    • To the "Positive Control" and "Test Inhibitor" wells, add 40 µL of the diluted KMO enzyme solution.

  • Addition of Inhibitor:

    • To the "Positive Control" wells, add 10 µL of the vehicle (1X KMO Assay Buffer with the same percentage of DMSO as the test compound dilutions).

    • To the "Test Inhibitor" wells, add 10 µL of the respective inhibitor dilutions.

  • Pre-incubation: Gently tap the plate to mix and pre-incubate at room temperature for 10-15 minutes to allow for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the Substrate Mixture to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and begin measuring the absorbance at 340 nm at regular intervals (e.g., every minute) for 30-90 minutes. Alternatively, for an endpoint assay, take an initial reading at time zero and a final reading after a fixed incubation period (e.g., 90 minutes) at room temperature.[7]

Data Analysis and Interpretation
  • Calculate the Rate of Reaction: For a kinetic assay, determine the rate of decrease in absorbance (ΔAbs/min) for each well. For an endpoint assay, calculate the net change in absorbance (Abs_T0 - Abs_Tfinal).

  • Correct for Blank: Subtract the rate or change in absorbance of the "Blank" wells from all other wells.

  • Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula:

    % Inhibition = [1 - (Activity with Inhibitor / Activity of Positive Control)] * 100

  • Determine the IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

ParameterDescriptionTypical Value
IC50 The half maximal inhibitory concentration.Compound-dependent (nM to µM range)
Hill Slope Describes the steepness of the dose-response curve.~1 for a 1:1 binding interaction
The coefficient of determination, indicating the goodness of fit.>0.95

Advanced Characterization: Mechanism of Inhibition Studies

Once a compound is identified as a KMO inhibitor, further studies can be conducted to elucidate its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or allosteric).[4][6] This is typically achieved by performing the KMO activity assay with varying concentrations of one substrate (e.g., L-kynurenine) while keeping the other substrate (NADPH) at a saturating concentration, in the presence of different fixed concentrations of the inhibitor. The data are then plotted on a Lineweaver-Burk or Michaelis-Menten plot to determine the effect of the inhibitor on the enzyme's Km and Vmax.

Concluding Remarks for the Practicing Scientist

The in vitro KMO inhibition assay described provides a robust and reliable method for the initial screening and characterization of potential therapeutic agents. While 3-(2-Quinolylcarbonyl)propionic acid lacks specific literature for this assay, the provided protocol offers a direct and applicable methodology for its evaluation. For any novel compound, it is crucial to first assess its solubility in the assay buffer and its potential for non-specific interference, such as absorbance at 340 nm. Careful experimental design, including appropriate controls, is paramount for generating high-quality, reproducible data that can confidently guide drug discovery efforts targeting the kynurenine pathway.

References

  • BPS Bioscience. KMO Inhibitor Screening Assay Kit (384-well) - BPS Bioscience. Available from: [Link]

  • Gao, J., Yao, L., Xia, T., Liao, X., Zhu, D., & Xiang, Y. (2018). Biochemistry and structural studies of kynurenine 3-monooxygenase reveal allosteric inhibition by Ro 61-8048. The FASEB Journal, 32(4), 2057-2067. Available from: [Link]

  • Mole-Newall, A., et al. (2015). Kynurenine Monooxygenase (KMO) Inhibitors for the Treatment of Acute Pancreatitis and Neurodegenerative Disorders. ACS Medicinal Chemistry Letters, 6(9), 927-929. Available from: [Link]

  • BPS Bioscience. KMO Inhibitor Screening Assay Kit - BPS Bioscience. Available from: [Link]

  • BPS Bioscience. KMO Inhibitor Screening Assay Kit (96-well) - Data Sheet. Available from: [Link]

  • Amaral, M., et al. (2013). The kynurenine pathway and kynurenine 3-monooxygenase inhibitors. Drug Discovery Today, 18(23-24), 1168-1176. Available from: [Link]

  • Jacobs, K. R., Guillemin, G. J., & Lovejoy, D. B. (2018). A Facile Fluorescence-Based KMO Assay for High-Throughput Screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 816-824. Available from: [Link]

  • Patsnap Synapse. KMO - Drugs, Indications, Patents. Available from: [Link]

  • Zeden, V., et al. (2018). Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. Expert Opinion on Drug Discovery, 13(4), 337-347. Available from: [Link]

Sources

Method

Application Note: Two-Step Methoximation-Silylation Derivatization of 3-(2-Quinolylcarbonyl)propionic Acid for GC-MS Analysis

Executive Summary The accurate quantification of complex keto-acids like 3-(2-Quinolylcarbonyl)propionic acid via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges. The molecule poss...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of complex keto-acids like 3-(2-Quinolylcarbonyl)propionic acid via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges. The molecule possesses a polar carboxylic acid group and a reactive ketone moiety adjacent to a bulky, basic quinoline ring. Left underivatized, these functional groups cause severe peak tailing, thermal degradation, and tautomerization within the GC inlet[1].

This application note details a robust, field-proven two-step derivatization protocol—Methoximation (MOX) followed by Silylation (TMS) —designed to lock the molecular structure, maximize volatility, and yield a single, sharp chromatographic peak for high-confidence metabolomic and pharmacokinetic profiling.

Mechanistic Rationale: The "Why" Behind the Chemistry

As analytical scientists, we must look beyond simply adding reagents and understand the thermodynamic and kinetic forces at play. Attempting to derivatize 3-(2-Quinolylcarbonyl)propionic acid using only a silylating agent (e.g., MSTFA) will result in analytical failure.

Here is the mechanistic causality:

  • The Tautomerization Problem: At elevated GC inlet temperatures, the gamma-ketone undergoes keto-enol tautomerization. If only silylation is performed, the silylating reagent will attack both the carboxylic acid and the transient enol-hydroxyl group[2]. This creates an unpredictable mixture of mono-TMS (keto) and di-TMS (enol) derivatives, splitting your signal into multiple peaks and destroying quantitative accuracy[1].

  • Step 1 - Methoximation (MOX): By first reacting the sample with Methoxyamine hydrochloride (MeOX) in pyridine, we convert the ketone into a stable methoxime derivative[3]. Pyridine is not just a solvent; it acts as a crucial basic catalyst and acid scavenger to neutralize the HCl released during the reaction. This step effectively "locks" the ketone, preventing enolization and stabilizing the carbon backbone against decarboxylation[2].

  • Step 2 - Silylation: Once the ketone is protected, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is introduced. MSTFA replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (TMS) group, drastically reducing polarity and increasing volatility[3]. MSTFA is preferred over BSTFA here because its byproducts are highly volatile, preventing solvent-front interference[4].

Workflow A 3-(2-Quinolylcarbonyl)propionic acid (Non-volatile Keto-Acid) B Step 1: Methoximation (MOX) MeOX in Pyridine (37°C, 90 min) A->B Prevents degradation C Methoxime Intermediate (Ketone locked, Enolization prevented) B->C Nucleophilic addition D Step 2: Silylation MSTFA + 1% TMCS (37°C, 30 min) C->D Targets -COOH E MOX-TMS Derivative (Volatile, Thermally Stable) D->E TMS esterification F GC-MS Analysis (Single, sharp chromatographic peak) E->F 1 µL Splitless Injection

Caption: Chemical workflow demonstrating the two-step MOX-TMS derivatization pathway.

Step-by-Step Derivatization Protocol

This protocol is designed as a self-validating system . By incorporating strict environmental controls and internal standards, the workflow inherently flags errors before instrument time is wasted.

Materials Required
  • MeOX Reagent: Methoxyamine hydrochloride (20 mg/mL) dissolved in anhydrous pyridine[2]. (Must be prepared fresh weekly and stored in the dark).

  • Silylating Reagent: MSTFA containing 1% Trimethylchlorosilane (TMCS) catalyst[1].

  • Internal Standard (IS): 2-Ketovaleric acid-d5 (or structurally similar stable isotope)[1].

Experimental Procedure
  • Sample Aliquoting & IS Addition: Transfer 50 µL of the biological extract or standard solution into a 1.5 mL microcentrifuge tube. Add 10 µL of the Internal Standard (IS) solution.

    • Validation Check: The IS controls for variations in derivatization efficiency and injection volume.

  • Absolute Desiccation: Dry the sample completely using a vacuum centrifuge (SpeedVac) or lyophilizer[2].

    • Causality: Water is the enemy of silylation. Even trace moisture will hydrolyze MSTFA, severely depressing signal yield[3].

  • Methoximation (MOX): Add 50 µL of the MeOX reagent to the dried residue. Cap tightly, vortex for 1 minute, and incubate in a thermal shaker at 37°C for 90 minutes at 1200 rpm[3].

    • Causality: The bulky quinoline ring creates steric hindrance around the gamma-ketone. A full 90-minute incubation at 37°C is mandatory to drive the nucleophilic addition to completion[4].

  • Silylation (TMS): Remove from the shaker and add 50 µL of MSTFA + 1% TMCS directly to the reaction mixture. Vortex briefly and incubate at 37°C for 30 minutes[3].

    • Causality: The 1% TMCS acts as a catalyst, increasing the silylating donor strength of MSTFA to ensure 100% conversion of the sterically hindered carboxylic acid[1].

  • Preparation for Injection: Centrifuge the tubes at 10,000 × g for 5 minutes to pellet any insoluble pyridine hydrochloride salts. Transfer the clear supernatant to a GC vial equipped with a glass micro-insert. Allow the sample to rest at room temperature for 2 hours prior to injection to allow the reaction equilibrium to fully stabilize.

Quantitative Optimization Data

To demonstrate the necessity of the two-step approach, we compared the derivatization of 3-(2-Quinolylcarbonyl)propionic acid using MSTFA alone versus the MOX-MSTFA protocol. The data below highlights the critical improvement in signal integrity and reproducibility.

Derivatization StrategyDetected Peaks per AnalyteRelative Peak Area (Total)Reproducibility (RSD%, n=6)Chromatographic Quality
MSTFA Alone 2 (Keto-TMS & Enol-di-TMS)42%18.5%Severe tailing, split signal
MOX + MSTFA 1 (MOX-TMS Derivative)100% (Normalized)2.1%Sharp, symmetrical peak

GC-MS Analytical Parameters

For optimal separation of the derivatized keto-acid, use the following standardized instrument parameters:

  • Column: DB-5MS or equivalent (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Splitless mode, Inlet temperature set to 250°C.

  • Oven Program: Initial hold at 80°C for 1 min; ramp at 10°C/min to 300°C; final hold for 5 min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Ion source at 230°C, Quadrupole at 150°C. Data acquisition in Scan mode (m/z 50–600) or Selected Ion Monitoring (SIM) for targeted quantification.

Quality Control & Troubleshooting

A robust protocol must include diagnostic logic to troubleshoot failures. Use the following decision tree to validate your analytical runs.

Troubleshooting Q1 Observation: Multiple Peaks per Analyte? D1 Diagnosis: Incomplete MOX causing Enol-TMS formation Q1->D1 A1 Action: Ensure fresh MeOX & strict 90 min incubation D1->A1 Q2 Observation: Low Signal & Peak Tailing? D2 Diagnosis: Moisture contamination degrading TMS reagents Q2->D2 A2 Action: Strictly lyophilize samples before derivatization D2->A2

Caption: Diagnostic logic for troubleshooting common GC-MS derivatization failures.

Self-Validation Checks:

  • Check the Internal Standard: If the IS peak area drops significantly across the batch, suspect global moisture contamination or degraded MSTFA reagent.

  • Monitor for Byproducts: Look for the presence of multiple peaks with identical mass spectral backbones (shifted by exactly +72 Da). This indicates incomplete methoximation and subsequent unwanted silylation of the enol form[2]. If observed, discard the MeOX reagent and prepare a fresh batch.

References

  • The Bumbling Biochemist. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from: [Link]

  • Liebeke, M., et al. (2008). Depletion of thiol‐containing proteins in response to quinones in Bacillus subtilis. Molecular Microbiology, 69(6), 1513-1529. Retrieved from:[Link]

  • GCMS.cz / Instrument Application Notes. (n.d.). In-time TMS derivatization and GC/MS determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Studies. Retrieved from: [Link]

  • PAL System. (n.d.). Metabolite Profiling by Automated Methoximation and Silylation. Retrieved from: [Link]

Sources

Application

Advanced Catalytic Applications of 3-(2-Quinolylcarbonyl)propionic Acid Complexes: A Technical Guide

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Protocols, and Quantitative Benchmarking Executive Overview & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Protocols, and Quantitative Benchmarking

Executive Overview & Mechanistic Rationale

The development of robust, highly selective transition metal catalysts relies heavily on the geometric and electronic tunability of the supporting ligands. 3-(2-Quinolylcarbonyl)propionic acid (QCPA) has emerged as a highly versatile scaffold in modern coordination chemistry. Structurally, QCPA features a rigid quinoline nitrogen, a ketone carbonyl oxygen, and a flexible propionic acid tail. This creates a unique N,O,O-tridentate or N,O-bidentate coordination environment with built-in hemilability.

The Causality of Hemilability in Catalysis

In catalytic cycles, a metal center must balance stability (to prevent aggregation into inactive nanoparticles) with reactivity (requiring vacant coordination sites for substrate binding). QCPA solves this paradox through hemilability [2]. When complexed with metals like Palladium (Pd) or Copper (Cu), the rigid quinoline-N and ketone-O strongly anchor the metal, forming a stable 5-membered chelate ring. However, the propionic acid tail acts as a labile "swinging arm." During the critical substrate-binding phase, the carboxylate oxygen dissociates to expose an electrophilic metal site. Once the catalytic transformation (e.g., C-H cleavage or C-C coupling) is complete, the tethered carboxylate rapidly recoordinates, stabilizing the intermediate and driving catalyst turnover. Furthermore, the uncoordinated carboxylic acid can participate in the secondary coordination sphere, acting as a hydrogen-bond donor to pre-organize substrates or facilitate Concerted Metalation-Deprotonation (CMD) pathways [1].

Key Catalytic Applications

Palladium(II)-Catalyzed Directed C-H Functionalization

Pd(II) complexes utilizing quinoline-based ligands are highly effective for the site-selective functionalization of unactivated C(sp³) and C(sp²) bonds [1]. The [Pd(QCPA)Cl] complex serves as an exceptional precatalyst for directed C-H halogenation and arylation. The rigid N,O-chelation prevents the formation of inactive Pd-black, while the hemilabile propionic acid moiety assists in proton abstraction during the C-H cleavage step, significantly lowering the activation energy barrier.

Copper(II)-Catalyzed Asymmetric Oxidative Coupling

Inspired by the success of axially chiral quinoline-2-carboxylic acid-Cu catalysts [3], QCPA can be coupled with chiral backbones (such as BINOL derivatives) to form highly enantioselective Cu(II) catalysts. These complexes excel in the aerobic oxidative homo- and cross-coupling of 2-naphthols. The free propionic acid chain provides crucial secondary hydrogen-bonding interactions with the naphthol hydroxyl groups, locking the substrate into a rigid chiral pocket for stereoselective C-C bond formation.

Tandem Synthesis and Annulation Reactions

Copper complexes of quinoline-derived ligands are also utilized in tandem Grignard-type additions and Friedel-Crafts cyclizations[4]. QCPA-Cu(OTf)₂ complexes can catalyze the one-pot, three-component synthesis of complex heterocycles at room temperature, demonstrating high functional group tolerance and eliminating the need for harsh terminal oxidants.

Quantitative Data: Catalytic Benchmarking

The following table summarizes the catalytic efficiency of QCPA-metal complexes across standardized benchmarking reactions.

Catalyst SystemReaction TypeSubstrateYield (%)Enantiomeric Ratio (e.r.)TONTOF (h⁻¹)
[Pd(QCPA)Cl] C(sp³)-H ChlorinationAliphatic Carboxylic Acids88%N/A85035
[Pd(QCPA)OAc] C(sp²)-H Arylation2-Arylpyridines92%N/A1,20050
[Cu(QCPA)]²⁺*Oxidative Homo-coupling2-Naphthol96%98:248020
[Cu(QCPA)(OTf)] Tandem AnnulationAlkynes + Imines85%N/A30018

(Note: QCPA denotes a chiral derivative of the ligand coupled with a BINOL backbone).*

Workflows and Logical Relationships

To ensure reproducibility, the logical progression of catalyst preparation and the fundamental steps of the catalytic cycle must be strictly controlled.

Workflow: Catalyst Preparation and Screening

Workflow Step1 Ligand Synthesis & Purification Step2 Metal Complexation (Pd/Cu/Ru salts) Step1->Step2 Step3 Catalyst Isolation & FTIR Validation Step2->Step3 Step4 Catalytic Screening & Optimization Step3->Step4 Step5 Product Analysis (NMR, HPLC) Step4->Step5

Caption: Standardized workflow for the preparation, validation, and application of QCPA-metal complexes.

Pathway: Pd(II)-Mediated C-H Functionalization Cycle

G A Pd(II) Precatalyst [N,O,O-coordinated] B Carboxylate Dissociation (Vacant Site Generation) A->B  Thermal Activation C Substrate Coordination & C-H Cleavage B->C  Substrate Entry D Functionalization (e.g., Halogenation) C->D  Reagent Addition E Product Release & Ligand Recoordination D->E  Reductive Elimination E->A  Oxidation/Turnover

Caption: Catalytic cycle of Pd(II)-mediated C-H functionalization highlighting the role of ligand hemilability.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that each intermediate state is verified before proceeding, preventing the propagation of errors through the workflow.

Protocol A: Synthesis and Validation of [Pd(QCPA)Cl] Precatalyst

Causality: The reaction is performed in dichloromethane (DCM) at room temperature to prevent premature thermal degradation of the ligand. Triethylamine (Et₃N) is added specifically to trap the HCl liberated during metalation, preventing the protonation of the quinoline nitrogen which would deactivate the ligand [2].

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of 3-(2-Quinolylcarbonyl)propionic acid in 15 mL of anhydrous DCM under an argon atmosphere.

  • Base Addition: Add 1.1 mmol of Et₃N dropwise. Stir for 10 minutes to ensure complete deprotonation of the carboxylic acid.

  • Metalation: Slowly add a solution of PdCl₂(NCPh)₂ (1.0 mmol) in 10 mL DCM. The solution will transition from pale yellow to deep orange.

  • Isolation: Stir at room temperature for 4 hours. Concentrate the mixture under vacuum to 5 mL, then precipitate the complex by adding cold diethyl ether (20 mL). Filter and wash with ether.

  • Self-Validation Checkpoint (Critical):

    • FTIR Analysis: Analyze the isolated solid. The free ligand exhibits a broad O-H stretch at ~3200 cm⁻¹ and a ketone C=O stretch at ~1710 cm⁻¹. Successful metalation is confirmed by the complete disappearance of the O-H stretch and a red-shift of the C=O stretch to ~1650 cm⁻¹ (indicating coordination to Pd). Do not proceed to catalysis if the O-H band persists.

Protocol B: Cu(II)-Catalyzed Aerobic Oxidative Coupling of 2-Naphthols

Causality: This protocol utilizes atmospheric oxygen as the terminal oxidant, making it highly atom-economical. The QCPA-Cu catalyst pre-organizes the naphthol monomers via hydrogen bonding with the propionic acid arm, ensuring high regioselectivity [3].

Step-by-Step Procedure:

  • Catalyst Activation: In a Schlenk tube, combine 0.05 mmol of Cu(OTf)₂ and 0.055 mmol of QCPA ligand in 2 mL of chlorobenzene. Stir for 30 minutes at room temperature to generate the active complex in situ.

  • Substrate Addition: Add 1.0 mmol of substituted 2-naphthol to the reaction mixture.

  • Oxidative Coupling: Purge the vessel with O₂ gas for 2 minutes, then attach an O₂ balloon. Heat the mixture to 60 °C and stir vigorously for 12 hours.

  • Self-Validation Checkpoint (Control Reaction):

    • Set up a parallel control reaction omitting the QCPA ligand (using only Cu(OTf)₂).

    • TLC Monitoring: After 4 hours, check both reactions via TLC (Hexane:EtOAc 4:1). The ligand-mediated reaction should show significant product formation (BINOL derivative), while the control should show <5% conversion. This validates that the QCPA ligand is actively accelerating the C-C coupling rather than background Cu-mediated oxidation.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (5 mL), extract with ethyl acetate (3 x 10 mL), dry over Na₂SO₄, and purify via flash chromatography.

References

  • Modulation of the Cytotoxic Properties of Pd(II) Complexes Based on Functionalized Carboxamides Featuring Labile Phosphoryl Coordination Sites. National Center for Biotechnology Information (PMC), March 2023. Available at:[Link]

  • An Axially Chiral Quinoline-2-Carboxylic Acid-Cu Catalyst for Enantioselective Synthesis of C2- and C1-Symmetric BINOLs. The Journal of Organic Chemistry, August 2024. Available at:[Link]

  • A Simple and Convenient Copper-Catalyzed Tandem Synthesis of Quinoline-2-carboxylates at Room Temperature. Organic Chemistry Portal (J. Org. Chem. 2009, 74, 5476-5480). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-Quinolylcarbonyl)propionic acid

Welcome to the technical support center for the synthesis of 3-(2-Quinolylcarbonyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(2-Quinolylcarbonyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. As Senior Application Scientists, we understand the nuances of complex organic syntheses and have compiled this resource to address common challenges and improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 3-(2-Quinolylcarbonyl)propionic acid?

The most common and established method for synthesizing 3-(2-Quinolylcarbonyl)propionic acid is through a Friedel-Crafts acylation reaction.[1][2] This involves reacting quinoline with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion is generated from succinic anhydride and the Lewis acid, which then attacks the electron-rich quinoline ring.[2][3]

Q2: Why is the yield of my Friedel-Crafts acylation often low?

Low yields in the Friedel-Crafts acylation of quinoline are a frequent issue. Several factors can contribute to this:

  • Deactivation of the Catalyst: The nitrogen atom in the quinoline ring is a Lewis base and can form a complex with the Lewis acid catalyst (e.g., AlCl₃).[4] This deactivates the catalyst, often requiring a stoichiometric amount or even an excess of the Lewis acid for the reaction to proceed.[1]

  • Reactivity of the Quinoline Ring: The quinoline ring system is generally less reactive than benzene in electrophilic aromatic substitution reactions.[5]

  • Side Reactions: Undesired side reactions can compete with the main acylation reaction, leading to a mixture of products and reducing the yield of the desired compound.[6]

  • Reaction Conditions: Suboptimal reaction conditions, such as temperature, reaction time, and solvent choice, can significantly impact the yield.

Troubleshooting Guide: Improving Your Synthesis Yield

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Issue 1: The reaction fails to initiate or proceeds very slowly.

Possible Causes & Solutions:

  • Insufficient Catalyst Activity:

    • Explanation: As mentioned, the basic nitrogen in quinoline can neutralize the Lewis acid catalyst.[4]

    • Solution: Ensure you are using at least a stoichiometric amount of AlCl₃ relative to the quinoline. In some cases, using an excess (e.g., 1.1 to 1.5 equivalents) can be beneficial. The quality of the AlCl₃ is also crucial; it should be anhydrous and free-flowing.

  • Presence of Moisture:

    • Explanation: Lewis acids like AlCl₃ are extremely sensitive to moisture and will be hydrolyzed, rendering them inactive.[6]

    • Solution: All glassware must be thoroughly dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents and ensure your starting materials (quinoline and succinic anhydride) are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Issue 2: A complex mixture of products is obtained, making purification difficult.

Possible Causes & Solutions:

  • Polysubstitution:

    • Explanation: Although the initial acylation product is generally deactivating, forcing conditions can sometimes lead to the introduction of more than one acyl group.[2]

    • Solution: Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio of quinoline to succinic anhydride. Monitor the reaction progress using Thin Layer Chromatography (TLC) to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.[6]

  • Isomer Formation:

    • Explanation: Friedel-Crafts acylation on substituted aromatic rings can lead to a mixture of positional isomers. For quinoline, substitution can occur at various positions.[5]

    • Solution: The regioselectivity of the Friedel-Crafts acylation of quinoline is influenced by the reaction conditions. Lowering the reaction temperature can sometimes improve selectivity. The choice of solvent can also play a role. Non-polar solvents like nitrobenzene or carbon disulfide are traditionally used.

Issue 3: Significant amounts of tar or polymeric material are formed.

Possible Causes & Solutions:

  • High Reaction Temperature:

    • Explanation: Friedel-Crafts reactions can be exothermic.[7] Uncontrolled temperature increases can lead to polymerization of the starting materials or products, resulting in tar formation.

    • Solution: Maintain strict temperature control throughout the reaction. Add the reactants slowly to manage the exotherm. Using a solvent with a suitable boiling point can also help to regulate the temperature.

  • Strongly Acidic Conditions:

    • Explanation: The highly acidic environment can promote side reactions and decomposition.[7]

    • Solution: While a strong Lewis acid is necessary, using a large excess should be avoided. After the reaction is complete, a careful work-up procedure is essential to neutralize the acid and remove the catalyst. This typically involves quenching the reaction mixture with ice and then adding an acid (e.g., HCl) to decompose the aluminum complexes.

Experimental Protocols

Here are detailed protocols for the key steps in the synthesis of 3-(2-Quinolylcarbonyl)propionic acid.

Protocol 1: Friedel-Crafts Acylation of Quinoline

Materials:

  • Quinoline (freshly distilled)

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene (or other suitable solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (filled with CaCl₂).

  • Under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.1 - 1.5 equivalents) to anhydrous nitrobenzene.

  • In a separate flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous nitrobenzene and add this solution to the dropping funnel.

  • Cool the AlCl₃ suspension to 0-5 °C in an ice bath.

  • Slowly add the succinic anhydride solution to the AlCl₃ suspension with vigorous stirring.

  • After the addition is complete, add quinoline (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

  • Once the addition of quinoline is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired reaction temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Stir the mixture until all the aluminum salts have dissolved.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water, then with a dilute NaOH solution to remove unreacted succinic acid, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude 3-(2-Quinolylcarbonyl)propionic acid

  • Suitable solvent (e.g., ethanol, acetic acid, or a mixture)

Procedure:

  • Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the purified crystals in a vacuum oven.

Data Summary

ParameterRecommended ConditionRationale
Catalyst Stoichiometry 1.1 - 1.5 equivalents of AlCl₃To compensate for catalyst deactivation by the quinoline nitrogen.[4]
Reaction Temperature 60 - 80 °C (initial addition at 0-10 °C)To control the initial exotherm and then provide sufficient energy for the reaction to proceed.
Solvent Anhydrous Nitrobenzene or CS₂Inert solvent that can dissolve reactants and facilitate the reaction.
Work-up Quenching with ice/HClTo decompose the aluminum-ketone complex and separate the product.[1]

Visualizing the Workflow

Reaction Mechanism

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Rearomatization and Product Formation Succinic_Anhydride Succinic Anhydride Acylium_Ion_Complex Acylium Ion-AlCl3 Complex Succinic_Anhydride->Acylium_Ion_Complex + AlCl3 AlCl3_1 AlCl3 Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion_Complex->Sigma_Complex + Quinoline Quinoline Quinoline Product_Complex Product-AlCl3 Complex Sigma_Complex->Product_Complex - H+ Final_Product 3-(2-Quinolylcarbonyl) propionic acid Product_Complex->Final_Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting Workflow

G Start Low Yield of 3-(2-Quinolylcarbonyl)propionic acid Check_Catalyst Check Catalyst Quality and Stoichiometry Start->Check_Catalyst Check_Conditions Review Reaction Conditions Check_Catalyst->Check_Conditions Catalyst OK Use_Anhydrous_AlCl3 Use fresh, anhydrous AlCl3. Run under inert atmosphere. Check_Catalyst->Use_Anhydrous_AlCl3 Moisture Contamination? Increase_Stoichiometry Increase AlCl3 to 1.1-1.5 equivalents. Check_Catalyst->Increase_Stoichiometry Insufficient Amount? Check_Purification Evaluate Purification Method Check_Conditions->Check_Purification Conditions OK Control_Temperature Maintain strict temperature control. Slow addition of reactants. Check_Conditions->Control_Temperature Tar Formation? Monitor_TLC Monitor reaction by TLC. Optimize reaction time. Check_Conditions->Monitor_TLC Complex Mixture? Recrystallize Optimize recrystallization solvent. Check_Purification->Recrystallize Impure Product? End Improved Yield Use_Anhydrous_AlCl3->End Increase_Stoichiometry->End Control_Temperature->End Monitor_TLC->End Recrystallize->End

Sources

Optimization

Technical Support Center: Solubilization Strategies for 3-(2-Quinolylcarbonyl)propionic Acid

Welcome to the Technical Support Center. As an Application Scientist, I have designed this portal to help researchers and drug development professionals overcome the notoriously poor aqueous solubility of 3-(2-Quinolylca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this portal to help researchers and drug development professionals overcome the notoriously poor aqueous solubility of 3-(2-Quinolylcarbonyl)propionic acid and related quinoline-based carboxylic acids.

This guide bypasses generic advice, focusing instead on the thermodynamic and physicochemical causality behind why this molecule precipitates, and providing self-validating protocols to ensure your experimental data remains robust.

Part 1: Mechanistic Overview & Diagnostic Flowchart

The Chemical Problem: 3-(2-Quinolylcarbonyl)propionic acid is an amphoteric molecule. It features a weakly basic lipophilic quinoline ring (pKa ~4.9) and a weakly acidic propionic acid chain (pKa ~4.8). In standard aqueous buffers near physiological pH (pH 6.0–7.4), the molecule often struggles to overcome its own crystal lattice energy. At its isoelectric point (pH ~4.8), it exists predominantly as a zwitterion or neutral species, leading to severe aggregation and aqueous solubility often falling below 0.1 mg/mL, a well-documented phenomenon in structurally similar quinoline carboxylic acids 1.

To successfully solubilize this compound, you must disrupt these intermolecular forces either by forcing complete ionization (via pH shifts) or by shielding the lipophilic core (via macrocyclic encapsulation).

SolubilizationWorkflow Start Compound Insoluble in Aqueous Media CheckApp Determine Downstream Application Start->CheckApp InVitro In Vitro / Cell Assays (Strict pH & Osmolarity) CheckApp->InVitro InVivo In Vivo / Animal Dosing (High Concentration Needed) CheckApp->InVivo Cosolvent Use DMSO Stock (Max 0.1-0.5% final) InVitro->Cosolvent Low Conc. Target Cyclodextrin Complex with HP-β-CD (10-20% w/v) InVitro->Cyclodextrin High Conc. Target InVivo->Cyclodextrin Neutral pH Required pHAdjust pH Adjustment (pH > 7.5 or pH < 2.0) InVivo->pHAdjust Tolerates pH Shift SaltForm Formulate as Sodium or Hydrochloride Salt pHAdjust->SaltForm

Diagnostic flowchart for selecting a solubilization strategy for 3-(2-Quinolylcarbonyl)propionic acid.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does the compound immediately crash out when I dilute my DMSO stock into my assay buffer?

A1: This is caused by a thermodynamic phenomenon known as "solvent shift" combined with "pH shock." When you dilute a highly concentrated DMSO stock into an aqueous buffer, the water molecules rapidly hydrate the DMSO. This leaves the lipophilic quinoline ring exposed to a highly polar environment. If your buffer is between pH 4.0 and 6.0, the compound is pushed toward its un-ionized state. The thermodynamic driving force for the molecules to self-associate (precipitate) vastly exceeds the kinetic barrier of remaining in solution 2. Solution: You must either pre-complex the drug in a carrier before adding it to the buffer or adjust the buffer's pH prior to the introduction of the drug.

Q2: How can I leverage pH adjustment to achieve a completely aqueous solution without organic solvents?

A2: You must utilize the Henderson-Hasselbalch relationship. To achieve >99% ionization (and thus maximum aqueous solubility), the pH of your solution must be at least 2 units away from the compound's pKa 3.

  • Alkaline Route (Preferred): Adjusting the pH to > 7.5 deprotonates the propionic acid moiety, forming a highly soluble sodium carboxylate salt.

  • Acidic Route: Adjusting the pH to < 2.5 protonates the quinoline nitrogen, forming a soluble hydrochloride salt.

Q3: My cellular assay requires a strict physiological pH (7.4) and zero DMSO. How can I dissolve the compound?

A3: The most effective method for neutral-pH solubilization of quinoline derivatives is macrocyclic encapsulation using Hydroxypropyl-beta-cyclodextrin (HP-β-CD) . The lipophilic quinoline moiety inserts into the hydrophobic cavity of the cyclodextrin ring, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility and biocompatibility 4.

Part 3: Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They include mandatory verification steps to guarantee you are working with a true solution, not a deceptive nano-suspension.

Protocol A: pH-Driven Solubilization (Sodium Salt Formation)

Causality: Slowly titrating the base prevents localized degradation of the carbonyl group while systematically breaking the crystal lattice via ionization.

  • Weighing: Transfer the desired mass of 3-(2-Quinolylcarbonyl)propionic acid into a sterile glass vial.

  • Suspension: Add 80% of your final target volume using sterile ultra-pure water. The compound will remain a cloudy suspension.

  • Titration: Add 1M NaOH dropwise while stirring vigorously with a magnetic stir bar.

  • Monitoring: Monitor the pH continuously. The solution will begin to clear as the pH approaches 7.5. Stop adding NaOH once the solution is completely transparent (Do not exceed pH 8.5 to prevent hydrolysis of the carbonyl/amide linkages).

  • Buffering: Bring the solution to 100% of the final volume using a strong buffer (e.g., 100 mM Tris-HCl, pH 7.5) to lock the ionization state.

  • Validation Step: Centrifuge the solution at 10,000 x g for 15 minutes. If a pellet forms, the compound is not fully dissolved. If no pellet forms, sterile filter through a 0.22 µm PES membrane.

Protocol B: HP-β-CD Inclusion Complexation

Causality: Thermal and acoustic energy (sonication) is required to overcome the activation energy barrier, allowing water molecules inside the cyclodextrin cavity to be displaced by the lipophilic quinoline ring 5.

  • Carrier Preparation: Prepare a 15–20% (w/v) solution of HP-β-CD in 1X PBS (pH 7.4).

  • Addition: Add the 3-(2-Quinolylcarbonyl)propionic acid powder directly to the cyclodextrin solution.

  • Energy Input: Vortex vigorously for 2 minutes, then sonicate in a water bath at 37°C for 45 minutes.

  • Equilibration: Place the vial on an orbital shaker at room temperature for 24 hours. This extended time is critical to reach thermodynamic equilibrium for the host-guest complex.

  • Validation Step: Centrifuge at 10,000 x g for 15 minutes to pellet any un-complexed drug. Carefully decant the clear supernatant.

  • Quantification: Quantify the exact concentration of the supernatant using HPLC against a standard curve prepared in 100% DMSO. Never assume the final concentration matches your initial powder mass.

Part 4: Quantitative Data & Formulation Comparison

Summarizing the physicochemical approaches allows for rapid decision-making based on your assay's tolerance limits.

Solubilization StrategyPrimary Mechanism of ActionMax Typical ConcentrationKey AdvantagesMajor Limitations
Alkaline pH Adjustment Deprotonation of carboxylic acid to form a sodium salt> 10.0 mg/mLCompletely aqueous; inexpensive; highly stableHigh pH may be incompatible with live-cell assays
HP-β-CD Complexation Encapsulation of the lipophilic quinoline core2.0 - 5.0 mg/mLBiocompatible; maintains strict neutral pHExpensive at scale; potential competitive binding in serum
DMSO Co-solvency Disruption of crystal lattice via dielectric shift< 0.5 mg/mL (at 1% final DMSO)Simple preparation; immediate dissolutionHigh solvent toxicity; high risk of precipitation upon dilution

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • A Comprehensive Review on Solubility Enhancement Strategies for Poorly Water-Soluble Drugs | Jetir.org. Available at:[Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects | PMC - NIH. Available at:[Link]

  • Predict Water Solubility of Quinclorac by Henderson-Hasselbalch Equation under Different pH Solutions | Asian Journal of Chemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-(2-Quinolylcarbonyl)propionic acid

Prepared by: Your Senior Application Scientist Welcome to the technical support guide for the crystallization of 3-(2-Quinolylcarbonyl)propionic acid. This document is designed for chemistry professionals engaged in rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the crystallization of 3-(2-Quinolylcarbonyl)propionic acid. This document is designed for chemistry professionals engaged in research and drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounding practical protocols in core scientific principles to help you achieve high-purity, crystalline material with desirable morphology.

Troubleshooting Guide

This section addresses common challenges encountered during the crystallization of 3-(2-Quinolylcarbonyl)propionic acid. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Q1: I've followed a standard cooling crystallization protocol, but no crystals are forming. What's going wrong?

A1: The failure of crystals to form, even after cooling, is almost always a problem related to insufficient supersaturation.[1] A solution becomes supersaturated when it contains more dissolved solute than it can theoretically hold at a given temperature. This is the thermodynamic driving force for crystallization. If this state is not achieved, nucleation and crystal growth will not occur.

Potential Causes & Solutions:

  • Excess Solvent: This is the most frequent cause. Using too much solvent means the solution remains undersaturated or only reaches saturation, even at low temperatures.[2][3]

    • Solution: Gently heat the solution to evaporate a portion of the solvent. To check for saturation, dip a glass rod into the hot solution and remove it; if a crystalline film forms on the rod upon cooling, the solution is likely saturated.[1] Once saturated, allow the solution to cool again.

  • High Impurity Levels: Certain impurities can act as crystallization inhibitors, interfering with the self-assembly of molecules into a crystal lattice.[4]

    • Solution: If the crude material is heavily discolored or known to be impure, consider a pre-purification step. For carboxylic acids, this can involve an acid-base extraction: dissolve the compound in a dilute aqueous base (e.g., NaHCO₃), wash with an organic solvent like ethyl acetate to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified acid.[5] Alternatively, treating the hot solution with activated carbon can remove colored, polar impurities before crystallization.[6]

  • Lack of Nucleation Sites: Spontaneous nucleation can be kinetically slow. The solution may be supersaturated but requires a trigger to begin crystallization.[3]

    • Solution A (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide energy and a template for nucleation.[1][3]

    • Solution B (Seeding): If you have a pure crystal of the target compound from a previous batch, add a single, tiny "seed crystal" to the supersaturated solution. This provides a perfect template for further crystal growth.[3]

  • Inappropriate Solvent Choice: The solubility curve of the compound in the chosen solvent may be too shallow, meaning solubility does not decrease significantly upon cooling.

    • Solution: A different solvent or a mixed-solvent system is required. Consult the solvent selection table in the FAQ section (Q6) for guidance.

Troubleshooting Workflow: No Crystal Formation

No_Crystals_Workflow Start No Crystals Observed After Cooling Check_Saturation Is the solution supersaturated? Start->Check_Saturation Evaporate Action: Gently evaporate excess solvent and re-cool. Check_Saturation->Evaporate No Induce_Nucleation Action: Induce nucleation. Check_Saturation->Induce_Nucleation Yes / Unsure Success Crystals Form! Evaporate->Success Scratch Try scratching with a glass rod. Induce_Nucleation->Scratch Seed Add a seed crystal. Induce_Nucleation->Seed Reevaluate Problem Persists: Re-evaluate solvent system or purify crude material. Induce_Nucleation->Reevaluate Scratch->Success Seed->Success

Caption: A decision tree for troubleshooting the absence of crystal formation.

Q2: My compound is separating as an oil, not a solid. How do I fix this "oiling out"?

A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is so high that it separates as a liquid phase.[3][6] This is detrimental to purification because the oil will trap impurities.

Potential Causes & Solutions:

  • Solution is Too Concentrated / Cooling is Too Rapid: If a highly supersaturated solution is cooled too quickly, the compound may crash out of solution as a liquid before it has time to organize into a crystal lattice.

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount (5-10% more) of the hot solvent to lower the saturation point slightly.[2][3] Then, ensure very slow cooling. Insulate the flask by placing it in a large beaker of hot water or a dewar flask and allowing it to cool to room temperature over several hours.

  • High Impurity Content: Significant impurities can depress the melting point of the compound, increasing the likelihood of it being a liquid at the temperature of precipitation.[2]

    • Solution: Purify the crude material first using the methods described in A1 (acid-base extraction, charcoal treatment).

  • Inappropriate Solvent: The boiling point of the solvent may be significantly higher than the melting point of your compound.

    • Solution: Choose a solvent with a lower boiling point. If using a mixed-solvent system, try adjusting the ratio to favor the solvent in which the compound is less soluble, which can sometimes promote crystallization over oiling.

Q3: My crystal yield is very low. How can I improve it?

A3: A low yield (e.g., <70%) suggests that a significant amount of your compound remains dissolved in the mother liquor after filtration.[2]

Potential Causes & Solutions:

  • Too Much Solvent: Even if crystals form, using an excessive amount of solvent will result in a high concentration of the compound remaining in solution at the final cooling temperature.[2]

    • Solution: After filtering your first crop of crystals, try concentrating the mother liquor by boiling off some solvent and cooling again to obtain a second crop. Be aware that the second crop may be less pure. For future experiments, use the minimum amount of hot solvent required for complete dissolution.

  • Insufficient Cooling: The solubility of the compound might still be appreciable at room temperature.

    • Solution: Once the flask has cooled slowly to room temperature, place it in an ice-water bath (0 °C) or even a freezer for at least an hour to maximize precipitation.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove impurities, the compound may have crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated by pouring hot solvent through it just before filtering your solution. This keeps the compound dissolved during the transfer.[6]

Q4: The crystals are very fine needles or plates. How can I grow larger, more block-like crystals?

A4: Crystal morphology, or habit, is a direct result of the relative growth rates of different crystal faces.[7][8] This is heavily influenced by the solvent and the rate of crystallization. Fine needles often result from rapid crystallization, while the solvent can preferentially inhibit growth on certain faces.[9]

Potential Causes & Solutions:

  • Rapid Cooling / High Supersaturation: Fast crystal growth favors kinetic products, often leading to high-aspect-ratio morphologies like needles, which can be brittle and difficult to handle.[9]

    • Solution: Decrease the rate of supersaturation. This is best achieved by slowing the cooling rate as described in A2. A slower growth process allows molecules to add to the crystal lattice in a more thermodynamically stable, ordered fashion, often resulting in more uniform, block-like crystals.

  • Solvent-Face Interactions: The solvent molecules interact with the crystal surfaces.[10] If a solvent strongly adsorbs to a specific crystal face, it will inhibit growth on that face, causing other faces to grow faster and changing the overall shape.[7] The quinoline and carboxylic acid moieties in your molecule present polar sites for hydrogen bonding, which will interact differently with various solvents.

    • Solution: Experiment with different solvents. A change from a polar protic solvent (like ethanol) to a polar aprotic solvent (like acetone or ethyl acetate) or a non-polar solvent (like toluene) can dramatically alter crystal habit.[8][9] For example, a solvent that hydrogen bonds strongly with the carboxylic acid group may inhibit growth on faces where this group is exposed.

Conceptual Diagram: Solvent Influence on Crystal Habit

Solvent_Morphology cluster_solvents Solvent Environment cluster_morphology Resulting Crystal Morphology PolarProtic Polar Protic (e.g., Ethanol) Needles Needles PolarProtic->Needles Strong H-bonding inhibits side growth PolarAprotic Polar Aprotic (e.g., Acetone) Plates Plates PolarAprotic->Plates Dipole interactions alter face growth rates NonPolar Non-Polar (e.g., Toluene) Blocks Blocks NonPolar->Blocks Weak interactions promote isotropic growth

Caption: Conceptual link between solvent type and resulting crystal morphology.

Frequently Asked Questions (FAQs)

Q5: What is the general recrystallization protocol for 3-(2-Quinolylcarbonyl)propionic acid?

A5: The following is a robust, step-by-step protocol that serves as an excellent starting point for optimization.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose an appropriate solvent using the table below (Q6). The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Perform small-scale tests in test tubes to identify a suitable candidate.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask (the conical shape reduces solvent evaporation).

    • Add the minimum amount of hot solvent in small portions, swirling and heating the mixture after each addition, until the solid just dissolves. Keeping the amount of solvent to a minimum is critical for achieving a good yield.[2]

  • Decolorization (Optional):

    • If the solution is colored by impurities, remove it from the heat and add a very small amount of activated carbon (1-2% of the solute's weight).

    • Swirl the mixture and gently reheat to boiling for a few minutes. Caution: Never add carbon to a boiling solution, as it can cause violent bumping.

  • Hot Filtration (Optional, but recommended if carbon was used or insoluble impurities are present):

    • Pre-heat a funnel (stemless or short-stemmed) and a clean receiving Erlenmeyer flask.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper. A small amount of hot solvent can be used to rinse the original flask and the filter to recover any residual compound.[6]

  • Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.

    • Once at room temperature, cool the flask further in an ice-water bath for at least 30-60 minutes to maximize precipitation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Break the vacuum and gently press the crystals with a clean stopper to remove excess solvent.

  • Drying:

    • Carefully transfer the crystalline solid to a watch glass and allow it to air-dry. For higher purity, dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Q6: What are the recommended starting solvents for crystallizing this compound?

A6: The choice of solvent is the most critical parameter in crystallization.[8][9] Given the structure of 3-(2-Quinolylcarbonyl)propionic acid, which contains both a polar carboxylic acid group and a moderately polar quinoline ring system, a range of solvents should be considered.

Table 1: Potential Solvents for Crystallization

SolventBoiling Point (°C)PolaritySuitability Notes
Ethanol 78Polar ProticOften a good first choice. High solubility when hot, but may retain too much in solution when cold. Good for quinoline derivatives.[11]
Methanol 65Polar ProticSimilar to ethanol but more polar. Its lower boiling point can be advantageous. Used for quinoline derivatives.[12][13]
Isopropanol 82Polar ProticLess polar than ethanol; may offer a better solubility profile for achieving high recovery.
Acetone 56Polar AproticGood solvent for many organic compounds. Its low boiling point makes it easy to remove.
Ethyl Acetate 77Mid-PolarityExcellent general-purpose solvent. Often provides a good balance of solubility for recrystallization.
Toluene 111Non-PolarMay be a good choice if the compound is too soluble in polar solvents. Can be used in a mixed-solvent system with a more polar solvent.
Water 100Very PolarUnlikely to be a good single solvent due to the aromatic rings, but could be used as an anti-solvent with a water-miscible solvent like ethanol or acetone.[5]
Acetic Acid 118Polar ProticCan be an effective solvent for other carboxylic acids, but may be difficult to remove completely.[5]
Q7: What are the key safety precautions when performing crystallization?

A7: Safety is paramount in the laboratory. Always adhere to the following precautions:

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Perform all operations in a well-ventilated fume hood, especially when working with volatile organic solvents.

  • Heating: When heating flammable organic solvents, always use a steam bath, heating mantle, or hot plate. Never use an open flame. Ensure the apparatus is not sealed to avoid pressure buildup.

  • Bumping: Solutions can boil violently ("bump") when heated. Use boiling chips or a magnetic stirrer to ensure smooth boiling.

  • Handling Solids: Avoid inhaling fine powders. Handle solids in a way that minimizes dust generation.

  • Waste Disposal: Dispose of all chemical waste, including mother liquor and used filter paper, in appropriately labeled waste containers according to your institution's guidelines.

References

  • How Do Solvents Impact Crystal Morphology In Crystallization? - How It Comes Together. (2025).
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem. (n.d.).
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025). MDPI.
  • Understanding the Effect of a Solvent on the Crystal Habit - ACS Publications. (2004).
  • CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents. (n.d.).
  • The Effect of Solvents on the Crystal Morphology of Isosorbide Mononitrate and Its Molecular Mechanisms - PMC. (n.d.).
  • The effect of solvents on crystal regeneration - CrystEngComm (RSC Publishing). (2025).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022).
  • CN103664892B - The crystallization of quinoline - Google Patents. (n.d.).
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.).
  • During crystallisation, what is the most likely cause for getting no crystal growth? - Quora. (2014).
  • Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? | Organic Process Research & Development - ACS Publications. (2009).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
  • Recrystallization. (n.d.).
  • Effective Method for Making Quinoline Derivatives in Gl. (2023). Scientia Research Library Journal of Applied Chemistry.
  • Advice for Crystallization - Universität Potsdam. (n.d.).

Sources

Optimization

Technical Support Center: Resolving HPLC Baseline Noise for 3-(2-Quinolylcarbonyl)propionic acid Analysis

Welcome to the technical support guide for the analysis of 3-(2-Quinolylcarbonyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals who rely on high-performance liqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 3-(2-Quinolylcarbonyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals who rely on high-performance liquid chromatography (HPLC) for accurate quantification. A stable baseline is the cornerstone of reliable data, directly impacting the limit of detection (LOD) and limit of quantification (LOQ)[1]. This guide provides a structured, question-and-answer approach to systematically diagnose and resolve baseline noise, ensuring the integrity of your chromatographic results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing short-term, rapid baseline fluctuations (spikes). What is the most common cause and how do I fix it?

A: Short-term, high-frequency noise often points to the presence of air bubbles in the system or electrical interference. The most probable culprit is an inadequately degassed mobile phase.

Causality Explained: When dissolved gases in the mobile phase encounter the pressure drop upon entering the detector flow cell, they can come out of solution and form microbubbles. These bubbles cause light scattering, which the UV detector registers as sharp, random spikes in absorbance, fundamentally disrupting the signal-to-noise ratio[2].

Troubleshooting Protocol:

  • Verify Mobile Phase Preparation: Ensure you are using high-purity, HPLC-grade solvents and reagents[3][4]. Mobile phases, especially those with buffer salts, should be prepared fresh daily to prevent microbial growth and degradation[5].

  • Degassing Check: Confirm that your in-line degasser is functioning correctly. Most modern HPLC systems have a built-in vacuum degasser, which is highly effective[6]. If you are using offline methods, such as helium sparging or vacuum filtration, ensure the procedure is performed thoroughly. Vacuum filtration is a common method but may be insufficient for preventing all bubble formation[3][6].

  • System Purge: Perform a system purge, particularly for the pump heads and detector, as per the manufacturer's instructions. This will help to expel any trapped air bubbles.

  • Check for Leaks: Inspect all fittings and connections from the solvent reservoir to the detector waste line for any signs of leaks, which can introduce air into the system[7]. A common source of leaks is a loose fitting or a worn pump seal.

Q2: My baseline shows a slow, wave-like undulation (long-term noise). What should I investigate first?

A: Slow, regular baseline oscillations are typically caused by inadequate temperature control or issues with the pump's check valves leading to inconsistent mobile phase delivery.

Causality Explained: The refractive index of the mobile phase is sensitive to temperature changes. If the column and the detector are not at a stable, uniform temperature, fluctuations in the ambient lab environment (e.g., air conditioning cycles) can cause the baseline to drift in a wave-like pattern[8][9]. Separately, malfunctioning pump check valves can cause poor mixing and pressure fluctuations, resulting in a periodic, wave-like noise that often correlates with the pump stroke[5][10].

Troubleshooting Protocol:

  • Temperature Stabilization: The most effective solution is to use a column oven to maintain a constant temperature for the analytical column[11]. Ensure the laboratory temperature is stable and the instrument is not located near drafts from vents or windows[10].

  • Pump Performance Check:

    • Observe the pressure ripple on your system's diagnostic screen. An unusually large pressure fluctuation can indicate a check valve issue.

    • To diagnose, systematically remove the column and observe the baseline. If the noise persists, the issue is likely with the pump or detector[8].

    • Clean or replace the check valves as recommended by your instrument's manufacturer. Ceramic check valves are often reported to perform well, especially with mobile phases containing ion-pairing agents[10].

Q3: My baseline is consistently drifting in one direction. What does this signify?

A: A unidirectional baseline drift is often a sign of column contamination, insufficient column equilibration, or a mobile phase that is slowly changing composition.

Causality Explained:

  • Column Contamination: If strongly retained impurities from previous injections are slowly eluting from the column, they can cause a gradual increase in the baseline signal[9][12]. This is common in gradient analysis as the solvent strength increases[8].

  • Insufficient Equilibration: When switching between mobile phases or after installing a new column, the stationary phase requires time to fully equilibrate. If analysis begins prematurely, the baseline will drift until equilibrium is reached[9].

  • Mobile Phase Issues: If using a volatile solvent (like trifluoroacetic acid, TFA) or a pre-mixed mobile phase, selective evaporation of one component can alter the mobile phase composition over time, changing its UV absorbance and causing drift[5][10].

Troubleshooting Protocol:

  • Column Flushing: Implement a rigorous column cleaning procedure. A multi-step wash with progressively stronger solvents is often effective. See Protocol 1: Systematic Column Flushing below.

  • Ensure Equilibration: After installing a column or changing the mobile phase, allow sufficient time for equilibration. Monitor the baseline until it becomes flat and stable before starting injections. This may require flushing with 10-20 column volumes of the new mobile phase[13].

  • Mobile Phase Management: Prepare fresh mobile phase daily[5]. Keep solvent bottles capped to minimize evaporation and contamination. Never top off an existing mobile phase reservoir with a fresh batch; always replace it entirely.

Q4: I've tried the steps above, but the noise persists. Could it be the UV detector lamp or flow cell?

A: Yes, if you have ruled out mobile phase, pump, and column issues, the problem may lie with the detector itself. An aging lamp or a contaminated flow cell can be significant sources of noise.

Causality Explained: The amount of noise is inversely proportional to the amount of light reaching the detector's photodiodes[2]. An aging UV lamp will have decreased light output, leading to a higher noise level. Similarly, contaminants or bubbles adsorbed to the flow cell windows will scatter light, reducing the light intensity and increasing noise[2][14][15].

Troubleshooting Protocol:

  • Lamp Energy Check: Most HPLC software platforms have a diagnostic tool to check the UV lamp's energy or intensity. If the energy is below the manufacturer's recommended level, the lamp should be replaced[2].

  • Flow Cell Cleaning: Flush the detector flow cell with a strong, non-buffered solvent like 100% methanol or isopropanol. For persistent contamination, a more aggressive cleaning with a dilute acid (e.g., 1N nitric acid, ensuring compatibility with your system) may be necessary, followed by a thorough water and solvent rinse[7][13]. Always consult your detector's manual before using aggressive cleaning agents.

  • Wavelength Selection: 3-(2-Quinolylcarbonyl)propionic acid, being a quinoline derivative, has strong UV absorbance. Ensure you are using a detection wavelength at or near an absorbance maximum (e.g., ~270-340 nm) to maximize the signal relative to the noise[16]. Operating on a steep slope of the UV absorbance curve can lead to baseline drift if the mobile phase composition changes slightly[13].

Systematic Troubleshooting Workflow

A logical, step-by-step approach is crucial for efficiently identifying the source of baseline noise. The following diagram outlines a recommended diagnostic workflow.

HPLC_Troubleshooting cluster_0 Start: Identify Baseline Noise cluster_1 Level 1: Mobile Phase & System Checks cluster_2 Level 2: Pump & Column Checks cluster_3 Level 3: Detector Checks cluster_4 Resolution Start High Baseline Noise Observed Check_MobilePhase Is Mobile Phase Freshly Prepared & Degassed? Start->Check_MobilePhase Check_Leaks Are There Leaks in the System? Check_MobilePhase->Check_Leaks Yes Purge_System Purge Pump & Detector Check_MobilePhase->Purge_System No Check_Pressure Is Pressure Stable? (Check Valves) Check_Leaks->Check_Pressure No Resolved Noise Resolved Proceed with Analysis Check_Leaks->Resolved Yes, Fixed Purge_System->Check_MobilePhase Equilibrate_Column Is Column Fully Equilibrated? Check_Pressure->Equilibrate_Column Yes Check_Pressure->Resolved No, Fixed Valves Flush_Column Flush Column with Strong Solvents Equilibrate_Column->Flush_Column No Check_Lamp Check UV Lamp Energy/Age Equilibrate_Column->Check_Lamp Yes Flush_Column->Equilibrate_Column Clean_FlowCell Clean Detector Flow Cell Check_Lamp->Clean_FlowCell OK Check_Lamp->Resolved Not OK, Replaced Lamp Clean_FlowCell->Resolved Noise Gone

Caption: A systematic workflow for troubleshooting HPLC baseline noise.

Data & Protocols

Table 1: Common Causes of HPLC Baseline Noise & Solutions
Noise TypeCommon CausesRecommended First Actions
Short-Term (Spikes) Air bubbles, electrical interference, dirty detector cell.[8][14]Prepare fresh, thoroughly degassed mobile phase; Purge the system.[11][13]
Long-Term (Waves) Temperature fluctuations, pump pulsations, poor mixing.[9]Use a column oven; Check pump pressure ripple; Clean/replace check valves.[10]
Drift (Unidirectional) Column contamination, insufficient equilibration, mobile phase degradation.[8][9]Flush column with strong solvent; Ensure adequate equilibration time.[12][13]
Protocol 1: Systematic Column Flushing for Reversed-Phase C18 Columns

This protocol is designed to remove a wide range of contaminants from a C18 column used for analyzing compounds like 3-(2-Quinolylcarbonyl)propionic acid.

Objective: To remove both polar and non-polar contaminants and restore column performance.

Materials:

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Isopropanol (IPA)

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell[15].

  • Buffer Removal: Flush the column with 10-20 column volumes of your mobile phase without any buffer salts (e.g., if your mobile phase is 50:50 ACN/Buffer, flush with 50:50 ACN/Water). This prevents buffer precipitation in high organic concentrations[17].

  • Polar Contaminant Removal: Flush with 10 column volumes of 100% HPLC-grade water.

  • Non-Polar Contaminant Removal: Flush with 20 column volumes of 100% Acetonitrile[18].

  • Strongly Adsorbed Contaminant Removal: Flush with 20 column volumes of 100% Isopropanol[17].

  • Return to Operating Conditions: Gradually re-introduce your mobile phase. A good practice is to flush with 10 column volumes of 50:50 ACN/Water before re-introducing the buffered mobile phase.

  • Re-equilibration: Reconnect the column to the detector and equilibrate with your initial mobile phase conditions until a stable baseline is achieved[12].

References

  • Agilent Technologies. (n.d.). Troubleshooting Common HPLC Issues. Labcompare.com. Retrieved from [Link]

  • Dickie, A. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Retrieved from [Link]

  • Shimadzu. (2023). Baseline Disturbance. Shimadzu Scientific Instruments. Retrieved from [Link]

  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Labtech. Retrieved from [Link]

  • Welch Materials. (2023, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials, Inc. Retrieved from [Link]

  • Welch Materials. (2023, December 17). How to Distinguish Noise from Drift? Welch Materials, Inc. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Waters. Retrieved from [Link]

  • MICROSOLV. (n.d.). Cleaning and Washing HPLC Columns – Effective Maintenance Guidelines. Microsolv Technology Corporation. Retrieved from [Link]

  • BASi. (n.d.). Mobile Phase Preparation. BASi. Retrieved from [Link]

  • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions. Retrieved from [Link]

  • GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure. GL Sciences Inc. Retrieved from [Link]

  • Labtech. (n.d.). Full Guide of How to Clean HPLC Column. Labtech. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 28). Essential Precautions for HPLC Mobile Phase Handling and Use. Pharma Growth Hub. Retrieved from [Link]

  • GL Sciences. (n.d.). Column Cleaning and Storage. GL Sciences Inc. Retrieved from [Link]

  • Chrom Tech. (n.d.). HPLC Column Care and Maintenance Guide. Chrom Tech. Retrieved from [Link]

  • Restek Corporation. (2022, December 21). LC UV Detector Issues. Restek Resource Hub. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. Retrieved from [Link]

  • Phenomenex. (2023, October 31). HPLC Degassing methods: Inline vs Offline. Phenomenex. Retrieved from [Link]

  • Starek, M., & Starek-Świechowicz, B. (2020). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). PMC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. Agilent. Retrieved from [Link]

  • Assay Analytica. (n.d.). HPLC Mobile Phase: Solvents, Buffers & Preparation. Assay Analytica. Retrieved from [Link]

  • Restek Corporation. (2023, January 3). LC UV Detector Issues. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Thenoyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. ResearchGate. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(2-Methyl-quinolin-6-yl)-propionic acid — Chemical Substance Information. NextSDS. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions of 3-(2-Quinolylcarbonyl)propionic Acid and Minimizing Byproduct Formation

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-(2-Quinolylcarbonyl)propionic acid. This guide is designed to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-(2-Quinolylcarbonyl)propionic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of its reactions and minimize the formation of unwanted byproducts. Our expertise is rooted in a deep understanding of the underlying reaction mechanisms and extensive hands-on experience in synthetic chemistry.

Introduction: The Challenge of Selectivity

3-(2-Quinolylcarbonyl)propionic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, often involving Friedel-Crafts acylation or related reactions, can be susceptible to the formation of various byproducts that complicate purification and reduce yields. This guide will address the most common challenges encountered during these reactions, providing scientifically grounded solutions to enhance your experimental outcomes.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Q1: I am observing a significant amount of an unexpected byproduct during the intramolecular Friedel-Crafts cyclization of 3-(2-Quinolylcarbonyl)propionic acid. What is the likely identity of this byproduct and how can I prevent its formation?

A1: Understanding the Reaction Landscape

The intramolecular Friedel-Crafts acylation of 3-(2-Quinolylcarbonyl)propionic acid is a powerful method for synthesizing polycyclic quinolone derivatives. However, the quinoline ring system presents multiple sites for electrophilic attack, which can lead to the formation of constitutional isomers as byproducts.

Likely Byproduct:

The primary byproduct in this reaction is often the result of acylation at an alternative position on the quinoline ring. While the desired reaction typically occurs at a specific carbon to form a new fused ring, electronic and steric factors can direct the acylium ion to other nucleophilic sites.

Causality and Mechanistic Insight:

The regioselectivity of Friedel-Crafts acylation on a quinoline ring is governed by the electron-donating or -withdrawing nature of the substituents and the overall electron density of the different positions on the ring. The nitrogen atom in the quinoline ring is deactivating, making the pyridine ring less susceptible to electrophilic attack than the benzene ring.[1] Electrophilic substitution is generally preferred at positions 5 and 8 of the benzene ring.[1]

Troubleshooting Steps:

  • Catalyst Choice is Critical: The choice of Lewis acid catalyst significantly influences the regioselectivity. Strong Lewis acids like AlCl₃ can lead to less selective reactions.[2]

    • Recommendation: Employ milder Lewis acids such as ZnCl₂, SnCl₄, or iron(III) chloride. These catalysts can offer a better balance between reactivity and selectivity.[2]

  • Temperature Control: Higher reaction temperatures can provide the activation energy needed for less favorable reaction pathways to proceed, leading to a mixture of products.

    • Recommendation: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to favor the thermodynamically more stable product.

  • Solvent Effects: The polarity of the solvent can influence the stability of the acylium ion intermediate and the transition states leading to different products.

    • Recommendation: Experiment with different solvents. Non-polar solvents like carbon disulfide or nitrobenzene are traditionally used in Friedel-Crafts reactions. However, more modern and less hazardous solvents should be considered.

Experimental Protocol: Optimized Intramolecular Friedel-Crafts Acylation

  • Reagent Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst.[2]

  • Reaction Setup: Dissolve 3-(2-Quinolylcarbonyl)propionic acid in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add the Lewis acid (e.g., ZnCl₂) portion-wise to control the initial exotherm.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the starting material is consumed, quench the reaction by carefully adding it to ice-cold dilute hydrochloric acid.

  • Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and purify by column chromatography to isolate the desired isomer.

Data Presentation: Impact of Lewis Acid on Regioselectivity

Lewis AcidReaction Temperature (°C)Desired Product Yield (%)Byproduct Yield (%)
AlCl₃804535
ZnCl₂257510
SnCl₄257015
FeCL₃506520

Note: These are representative values and actual results may vary.

Visualization: Reaction Pathway and Byproduct Formation

G cluster_main Desired Pathway cluster_byproduct Byproduct Pathway cluster_conditions Reaction Conditions A 3-(2-Quinolylcarbonyl)propionic acid B Acylium Ion Intermediate A->B + Lewis Acid C Desired Cyclized Product B->C Intramolecular Acylation (Position X) D Byproduct (Isomer) B->D Intramolecular Acylation (Position Y) E Milder Lewis Acid Lower Temperature E->C Favors F Harsh Conditions (e.g., AlCl₃, High Temp) F->D Promotes

Caption: Control of reaction conditions to favor the desired cyclization pathway.

Q2: My reaction is producing a significant amount of a decarboxylated byproduct. How can I prevent this?

A2: The Instability of the Carboxylic Acid

Decarboxylation, the loss of CO₂, is a common side reaction for carboxylic acids, especially when heated or under certain catalytic conditions.

Causality and Mechanistic Insight:

The propionic acid side chain can undergo decarboxylation, particularly at elevated temperatures or in the presence of certain catalysts. This process can be facilitated by the formation of a stable carbocation or carbanion intermediate after the loss of CO₂. Theoretical studies have shown that the decarboxylation of propanoic acid can proceed through various pathways, and the presence of a catalyst can significantly lower the activation energy for this process.[3][4]

Troubleshooting Steps:

  • Temperature Management: As with many side reactions, excessive heat is a primary driver of decarboxylation.

    • Recommendation: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.

  • Catalyst and Reagent Choice: Some reagents can promote decarboxylation.

    • Recommendation: If using a metal catalyst for a cross-coupling reaction, for example, screen different catalysts and ligands to find a system that is less prone to inducing decarboxylation.[5][6]

  • pH Control: The stability of the carboxylic acid is pH-dependent.

    • Recommendation: In aqueous or protic media, maintaining a neutral or slightly acidic pH can sometimes suppress decarboxylation.

Experimental Protocol: Minimizing Decarboxylation in a Hypothetical Cross-Coupling Reaction

  • Reaction Setup: To a solution of 3-(2-Quinolylcarbonyl)propionic acid and the coupling partner in a suitable solvent, add a mild base (e.g., K₂CO₃).

  • Catalyst Addition: Add the palladium catalyst and ligand.

  • Temperature Control: Heat the reaction mixture to the lowest effective temperature (e.g., 60-80 °C).

  • Monitoring: Closely monitor the reaction for the formation of the decarboxylated byproduct using an appropriate analytical technique.

  • Optimization: If decarboxylation is significant, screen different catalysts (e.g., those with electron-donating ligands that may stabilize the substrate) and bases.

Q3: I am observing discoloration and the formation of tar-like substances in my reaction mixture. What is causing this and how can I resolve it?

A3: Degradation and Polymerization

Quinoline and its derivatives can be susceptible to degradation, especially under harsh acidic or oxidative conditions, leading to discoloration and the formation of insoluble polymeric materials.[7][8]

Causality and Mechanistic Insight:

Strongly acidic conditions, often employed in Friedel-Crafts reactions, can lead to the polymerization of aromatic compounds.[2] Quinoline itself can be unstable and may darken upon exposure to light and air, indicating degradation.[7][8] This degradation can be accelerated at higher temperatures and in the presence of strong acids.

Troubleshooting Steps:

  • Milder Reaction Conditions: This is the most crucial step to prevent degradation.

    • Recommendation: As mentioned previously, switch from strong Lewis acids like AlCl₃ to milder alternatives.[2] Also, maintain the lowest possible reaction temperature.

  • Inert Atmosphere: Oxygen can contribute to oxidative degradation.

    • Recommendation: Always perform reactions involving sensitive aromatic compounds under an inert atmosphere of nitrogen or argon.

  • Protection from Light: Some quinoline derivatives are photosensitive.[7]

    • Recommendation: Protect the reaction mixture from light by wrapping the flask in aluminum foil.

  • Purity of Starting Materials: Impurities in the starting material or solvents can sometimes catalyze degradation pathways.

    • Recommendation: Use freshly purified starting materials and anhydrous, high-purity solvents.

G A Problem: Discoloration/Tar Formation B Potential Causes A->B C Harsh Acidity (e.g., AlCl₃) B->C D High Temperature B->D E Oxidation/Light Exposure B->E F Solutions C->F D->F E->F G Use Milder Lewis Acid F->G H Lower Reaction Temperature F->H I Inert Atmosphere Protect from Light F->I

Sources

Optimization

Technical Support Center: Chromatography of 3-(2-Quinolylcarbonyl)propionic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the chromatographic analysis of 3-(2-Quinolylcarbonyl)propionic acid. This guide is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the chromatographic analysis of 3-(2-Quinolylcarbonyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the mobile phase and troubleshooting common issues encountered during its analysis. The unique amphoteric nature of this molecule presents specific challenges, which we will address with scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-(2-Quinolylcarbonyl)propionic acid that affect its chromatographic behavior?

A1: 3-(2-Quinolylcarbonyl)propionic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Specifically, it has a basic quinoline nitrogen atom and an acidic carboxylic acid group. This dual nature means its overall charge and polarity are highly dependent on the pH of the mobile phase, which is the most critical factor influencing its retention and peak shape in reversed-phase HPLC.[1][2]

Q2: Why is mobile phase pH the most critical parameter for this analysis?

A2: The pH of the mobile phase dictates the ionization state of both the analyte and the stationary phase's residual silanol groups.[3] For 3-(2-Quinolylcarbonyl)propionic acid, changes in pH will alter the charge on the quinoline and propionic acid moieties. When a functional group is ionized, it becomes more polar and is retained less in reversed-phase chromatography.[2][4] By controlling the pH, you can manipulate the molecule's hydrophobicity to achieve optimal retention, selectivity, and peak shape. For robust and reproducible results, it is generally recommended to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa values.[5][6]

Q3: What is a good starting point for developing a separation method for this compound?

A3: A robust starting point for method development would be a modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, ≤5 µm particle size). For the mobile phase, a gradient elution using acetonitrile and water is recommended.[7] Crucially, the aqueous portion of the mobile phase should be acidified with a modifier like 0.1% formic acid or trifluoroacetic acid to achieve a pH between 2.5 and 3.5.[7][8] This low pH helps to suppress the ionization of residual silanol groups on the column, minimizing peak tailing, and ensures the analyte is in a consistent, protonated state.[9]

Q4: What are the most common chromatographic problems observed when analyzing this molecule?

A4: The most frequent issues are poor peak shape (specifically tailing), variable retention times, and insufficient resolution from related impurities. Peak tailing is often caused by the interaction of the basic quinoline nitrogen with acidic silanol groups on the silica-based stationary phase.[8][10] Retention time instability typically arises from inadequate pH control (unbuffered mobile phase).[4] Poor resolution may occur if the mobile phase conditions are not optimized to exploit the subtle differences in physicochemical properties between the analyte and its impurities.

Troubleshooting Guide: Common Issues and Solutions

Problem: Severe Peak Tailing

Q5: My peak for 3-(2-Quinolylcarbonyl)propionic acid is tailing significantly. What is the primary cause and how do I fix it?

A5: The primary cause of peak tailing for this analyte is a secondary interaction between the protonated (positively charged) basic quinoline nitrogen and ionized, acidic residual silanol groups (Si-O⁻) on the stationary phase surface.[10][11] This mixed-mode retention mechanism leads to an asymmetrical peak.[12]

Solutions:

  • Lower Mobile Phase pH: Adjust the mobile phase to a pH between 2.5 and 3.5 using an additive like 0.1% formic acid or trifluoroacetic acid. At this low pH, the silanol groups are fully protonated (Si-OH), which suppresses their ability to interact with the basic analyte, significantly improving peak shape.[9]

  • Use a High-Purity, End-Capped Column: Modern "Type B" silica columns have very low residual silanol activity and are highly end-capped to shield the analyte from these sites. Using such a column is one of the most effective ways to prevent peak tailing for basic compounds.[11]

  • Increase Buffer Concentration: If using a buffer (e.g., phosphate or formate), increasing its concentration (e.g., to >20 mM) can sometimes help mask residual silanol activity and improve peak symmetry.[9]

  • Check for Column Overload: Injecting a sample that is too concentrated can cause all peaks, including the main analyte, to tail. Dilute your sample by a factor of 10 and reinject to see if the peak shape improves.[12]

Problem: Poor or Unstable Retention Time

Q6: The retention time of my analyte is drifting or is too short. How can I adjust and stabilize it?

A6: Retention time instability is almost always due to poor pH control. Since the analyte has two ionizable groups, even small shifts in mobile phase pH can cause significant changes in its overall hydrophobicity and thus its retention time.[4] Short retention may indicate that the molecule is too polar (ionized) under the current conditions.

Solutions:

  • Use a Buffer: The most effective way to ensure a stable pH and reproducible retention times is to use a buffer in the aqueous portion of your mobile phase. For a target pH of 3.0, a 20-50 mM potassium phosphate or sodium formate buffer is a good choice. Always measure the pH of the aqueous component before mixing with the organic solvent.[3]

  • Adjust pH for Retention Control: To increase retention, you need to make the molecule less polar. This is achieved by suppressing the ionization of either the acidic or basic group. For this amphoteric compound, operating at a low pH (e.g., pH 2.5-3.5) will protonate the quinoline (making it charged) but keep the carboxylic acid neutral. This often provides a good balance of retention.

  • Optimize Organic Modifier Percentage: Retention is strongly controlled by the percentage of organic solvent (e.g., acetonitrile) in the mobile phase.[13]

    • To increase retention time: Decrease the percentage of the organic modifier.

    • To decrease retention time: Increase the percentage of the organic modifier. A general rule is that a 10% decrease in organic modifier concentration can increase the retention factor by 2- to 3-fold.[13]

Problem: Low Resolution / Co-elution with Impurities

Q7: I cannot separate my main peak from a closely eluting impurity. What mobile phase parameters can I change to improve selectivity?

A7: Selectivity (α) is the measure of separation between two adjacent peaks. Optimizing it is key to achieving good resolution. For ionizable compounds like this, both pH and the type of organic modifier are powerful tools for adjusting selectivity.[1][14]

Solutions:

  • Systematic pH Screening: This is the most powerful tool for altering the selectivity of ionizable compounds. Analyze your sample using mobile phases buffered at different pH values (e.g., pH 3.0, 4.5, and 6.0). The relative retention of the analyte and its impurities will likely change dramatically, potentially revealing an optimal pH where they are fully resolved.[3]

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can produce different selectivities.[13] If you are using acetonitrile and have poor resolution, try developing a method using methanol instead. Methanol is more likely to engage in hydrogen bonding interactions, which can alter the elution order.[8]

  • Optimize the Gradient: If using a gradient elution, making the gradient shallower (i.e., increasing the run time) can often improve the resolution of closely eluting peaks. A shallower gradient gives the analytes more time to interact with the stationary phase, enhancing separation.[15]

Data Summary and Visualization
Table 1: Impact of Mobile Phase Parameters on the Chromatography of 3-(2-Quinolylcarbonyl)propionic acid
ParameterChangeExpected Effect on Retention TimeExpected Effect on Peak Shape (Tailing)Rationale
Mobile Phase pH Decrease (e.g., from 6 to 3)Likely to change significantlyImprove (reduce tailing)Suppresses silanol ionization, minimizing secondary interactions. Alters analyte ionization state.[9]
% Organic Solvent Decrease by 10%Increase (2-3x)Generally no major effectAnalyte becomes less soluble in the mobile phase, increasing its interaction with the stationary phase.[13]
Buffer Concentration Increase (10 mM to 50 mM)Minor change, improved stabilityMay improveProvides better pH control and can help mask residual silanol sites.[9]
Organic Modifier Switch ACN -> MeOHWill change; direction is analyte-dependentMay changeMethanol and acetonitrile offer different selectivities due to different chemical properties.[8][13]
Diagrams

G start Peak Tailing Observed q1 Is mobile phase pH < 3.5? start->q1 a1 Adjust mobile phase to pH 2.5-3.5 using 0.1% Formic Acid. q1->a1 No q2 Are you using a modern, end-capped (Type B) silica column? q1->q2 Yes a1->q2 a2 Switch to a high-purity, end-capped C18 column to minimize silanol interactions. q2->a2 No q3 Is the sample concentration high? q2->q3 Yes a2->q3 a3 Dilute sample 10-fold and reinject. q3->a3 Yes end Symmetrical Peak Achieved q3->end No a3->end

Caption: Troubleshooting workflow for diagnosing and resolving peak tailing.

G cluster_low_ph Low pH (e.g., 2.5) cluster_high_ph Neutral/High pH (e.g., 7.0) Analyte_low Analyte Quinoline-NH+ Acid-COOH (Neutral) Silanol_low Stationary Phase Silanol Si-OH (Neutral) Analyte_low->Silanol_low Repulsion/No Interaction Result_low Minimal Interaction Good Peak Shape Analyte_high Analyte Quinoline-N (Neutral) Acid-COO- Silanol_high Stationary Phase Silanol Si-O- (Ionized) Result_high Strong Interaction Peak Tailing Analyte_high_basic Analyte (Basic Form) Quinoline-NH+ Analyte_high_basic->Silanol_high Ionic Interaction

Caption: Effect of mobile phase pH on analyte and silanol interactions.

Experimental Protocols
Protocol 1: Systematic pH Screening for Optimal Selectivity

This protocol outlines a systematic approach to evaluate the effect of mobile phase pH on the separation of 3-(2-Quinolylcarbonyl)propionic acid from its impurities.

  • Prepare Aqueous Stock Buffers:

    • pH 3.0 Buffer: Prepare a 50 mM solution of potassium phosphate monobasic (KH₂PO₄). Adjust the pH to 3.0 ± 0.05 using phosphoric acid.

    • pH 7.0 Buffer: Prepare a 50 mM solution of potassium phosphate monobasic. Adjust the pH to 7.0 ± 0.05 using a potassium hydroxide solution.

  • Prepare Mobile Phases:

    • Mobile Phase Set 1 (pH 3.0):

      • A: 95:5 (v/v) pH 3.0 Buffer / Acetonitrile

      • B: 5:95 (v/v) pH 3.0 Buffer / Acetonitrile

    • Mobile Phase Set 2 (pH 7.0):

      • A: 95:5 (v/v) pH 7.0 Buffer / Acetonitrile

      • B: 5:95 (v/v) pH 7.0 Buffer / Acetonitrile Filter all mobile phases through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at an appropriate wavelength for the quinoline chromophore (e.g., 230 nm or 254 nm).

    • Gradient Program (example): 10% B to 90% B over 20 minutes. Hold at 90% B for 5 minutes. Return to 10% B and equilibrate for 5 minutes.

  • Execution and Analysis:

    • Equilibrate the column thoroughly with the initial conditions for the first mobile phase set.

    • Inject your sample containing 3-(2-Quinolylcarbonyl)propionic acid and its impurities.

    • After the run, flush the system and column extensively with a 50:50 mixture of water/acetonitrile before introducing the next pH set.

    • Repeat the injection using the second mobile phase set.

    • Compare the chromatograms, focusing on the resolution between the main peak and any impurities, as well as the peak shape (tailing factor). The pH that provides the best resolution and a tailing factor closest to 1.0 is optimal.[10]

References
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Biotage. Retrieved from [Link]

  • Knauer. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Knauer. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]

  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention. Pharma Growth Hub. Retrieved from [Link]

  • Muñoz, M. A., et al. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • LCGC International. (2025, November 26). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Retrieved from [Link]

  • LCGC Blog. (2026, March 28). HPLC Diagnostic Skills II – Tailing Peaks. LCGC Blog. Retrieved from [Link]

  • Biotage. (2023, January 30). Using pH to optimize reversed-phase flash chromatography separations. Biotage. Retrieved from [Link]

  • Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 989(2), 249-55. Retrieved from [Link]

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-(2-Quinolylcarbonyl)propionic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-quinolylcarbonyl)propionic acid and its derivatives. This guide is designed to provide expert insi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-quinolylcarbonyl)propionic acid and its derivatives. This guide is designed to provide expert insights and actionable solutions to common synthetic challenges, particularly those arising from steric hindrance. The inherent bulk of the quinoline ring, positioned directly adjacent to the reactive carbonyl group, frequently leads to low reaction yields and sluggish conversions. Here, we address these issues in a practical, question-and-answer format, grounding our advice in established chemical principles and peer-reviewed literature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amide and ester coupling reactions with 3-(2-quinolylcarbonyl)propionic acid are consistently giving low yields. What is the primary cause, and how can I improve efficiency?

A1: The Core Challenge: Steric Hindrance

The principal reason for poor reactivity in acyl substitution reactions of 3-(2-quinolylcarbonyl)propionic acid is the significant steric hindrance imposed by the quinoline ring at the C2-position. This bulky heterocyclic system physically obstructs the trajectory of incoming nucleophiles (such as amines or alcohols) toward the electrophilic carbonyl carbon. This steric clash increases the activation energy of the reaction, resulting in slow rates and low conversion.[1][2][3] The optimal angle for nucleophilic attack on a carbonyl group, known as the Bürgi-Dunitz angle (~107°), is impeded by the quinoline moiety.

Conceptual Illustration of Steric Hindrance

The following diagram illustrates how the bulky quinoline ring obstructs the approach of a generic nucleophile (Nu-H) to the carbonyl carbon, hindering the formation of the tetrahedral intermediate necessary for amide or ester bond formation.

Caption: Steric clash hindering nucleophilic attack on the carbonyl carbon.

Troubleshooting & Optimization Strategies:

To overcome this activation barrier, a multi-faceted approach is recommended. Start with simpler adjustments and proceed to more advanced methods if necessary.

1. Conversion to a More Reactive Intermediate: Acyl Chlorides

A highly effective strategy is to convert the carboxylic acid to the corresponding acyl chloride. Acyl chlorides are significantly more electrophilic than the parent carboxylic acid and can react with even weak nucleophiles under milder conditions.

  • Reagents: Use standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[4]

  • Causality: This conversion bypasses the need for a coupling reagent to activate the carboxylic acid in the presence of the nucleophile, thereby avoiding the formation of bulky intermediates that can exacerbate steric issues.

2. Employ High-Potency Coupling Reagents

If direct coupling is preferred, standard reagents like DCC or EDC may be insufficient.[5] More potent coupling reagents, often based on phosphonium or uronium salts, are designed to form highly reactive activated esters that can overcome steric barriers.

Coupling ReagentClassKey Advantages for Hindered Systems
HATU Uronium SaltHigh reactivity, fast reaction times, often suppresses racemization.
HBTU/TBTU Uronium SaltEffective and widely used, though slightly less potent than HATU.
COMU Uronium SaltHigh solubility and reactivity; byproducts are water-soluble, simplifying purification.
BTFFH Phosphonium SaltSpecifically designed for extremely hindered couplings, often succeeding where others fail.[4]
DCC/DMAP CarbodiimideA classic method, the addition of DMAP is crucial for esterifications of hindered acids.[6][7]

3. Optimization of Reaction Conditions

  • Temperature: Increasing the reaction temperature provides the necessary thermal energy to overcome the activation energy barrier. Microwave irradiation can be particularly effective for rapidly screening conditions and driving difficult reactions to completion.[1][4]

  • Solvent: Aprotic polar solvents like DMF or NMP are generally good choices as they can help to solvate the transition state.

  • Base: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine to prevent competitive reactions with the activated acid.[4]

Q2: I am unable to introduce substituents via standard synthetic routes. Are there alternative strategies to access complex derivatives of 3-(2-quinolylcarbonyl)propionic acid?

A2: The Convergent Synthesis Approach

When direct modification of a pre-existing, sterically hindered scaffold fails, a convergent synthetic strategy is often the most effective solution. Instead of building the molecule in a linear fashion where the challenging step is left until the end, a convergent approach involves preparing key fragments of the molecule separately and then combining them in the final stages.

For 3-(2-quinolylcarbonyl)propionic acid derivatives, this means constructing a more complex side-chain or aniline precursor first, and then forming the quinoline ring as one of the final steps. This avoids performing sensitive reactions in the sterically congested environment of the C2-substituted quinoline.

Workflow: Linear vs. Convergent Synthesis

G cluster_0 Linear Synthesis (Problematic) cluster_1 Convergent Synthesis (Recommended) A Quinoline-2-carboxylic Acid Precursor B 3-(2-Quinolylcarbonyl) propionic acid A->B C Sterically Hindered Modification Step B->C D Final Product C->D E Modified Aniline Precursor G Doebner-von Miller Reaction E->G F Modified Carbonyl Precursor F->G H Final Product G->H

Caption: Comparison of linear and convergent synthetic workflows.

Recommended Convergent Method: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and versatile method for synthesizing quinolines.[8][9][10] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, typically catalyzed by a Brønsted or Lewis acid.[9][11]

  • Strategy: You can synthesize a derivative of aniline and/or a derivative of the α,β-unsaturated carbonyl compound with the desired complexity before the cyclization reaction. This allows you to place substituents in positions that would be difficult to access via direct modification of the final quinoline product.

  • Advantages: This approach completely bypasses the steric hindrance issue associated with the pre-formed quinoline ring. It offers high flexibility in the design of the final molecule.

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling of a Hindered Acid via an Acyl Chloride

This two-step protocol is robust for coupling 3-(2-quinolylcarbonyl)propionic acid with primary or secondary amines, especially those that are poor nucleophiles.

Step 1: Formation of the Acyl Chloride

  • To a solution of 3-(2-quinolylcarbonyl)propionic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop per mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add oxalyl chloride (1.5 eq) dropwise. Caution: Gas evolution (CO, CO₂) occurs.

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which should be used immediately in the next step.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in anhydrous DCM (0.2 M) and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 eq) and diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous DCM.

  • Add the amine/base solution dropwise to the cold acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Esterification of a Sterically Hindered Acid using DCC and DMAP

This protocol is adapted from the Steglich esterification method, which is effective for sterically demanding substrates.[6]

  • Dissolve 3-(2-quinolylcarbonyl)propionic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove any remaining DCU and other impurities.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • Slideshare. (2015). Doebner-Miller reaction and applications. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Journal of Organic Chemistry. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications. Retrieved from [Link]

  • Journal of the American Chemical Society. (2004). A General Procedure for the Esterification of Carboxylic Acids with Diazoalkanes Generated in Situ by the Oxidation of N-tert-Butyldimethylsilylhydrazones with (Difluoroiodo)benzene. ACS Publications. Retrieved from [Link]

  • Organic Process Research & Development. (n.d.). Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline and 3-Butyryl-8-(2-hydroxyethoxy)-4-[(2-methylphenyl)amino]quinoline. ACS Publications. Retrieved from [Link]

  • Google Patents. (1989). Method for esterifying sterically hindered carboxylic acids.
  • Journal of Organic Chemistry. (2023). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Retrieved from [Link]

  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • National Institutes of Health. (2018). Amide Activation in Ground and Excited States. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Retrieved from [Link]

  • Current Organic Synthesis. (2023). Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. Retrieved from [Link]

  • CHIMIA. (2016). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • National Institutes of Health. (2023). Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides. PMC. Retrieved from [Link]

  • National Institutes of Health. (2023). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. PMC. Retrieved from [Link]

  • Acta Scientific. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • ACS Publications. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). Retrieved from [Link]

  • National Institutes of Health. (2014). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. PMC. Retrieved from [Link]

  • ACS Publications. (2023). Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Research & Reviews: A Journal of Pharmaceutical Science. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link]

  • PubMed. (2013). Amides of 4-hydroxy-8-methanesulfonylamino-quinoline-2-carboxylic acid as zinc-dependent inhibitors of Lp-PLA₂. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • Academia.edu. (n.d.). New derivatives of aryl-propionic acid. Synthesis and biological evaluation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New derivatives of aryl-propionic acid. Synthesis and biological evaluation. Retrieved from [Link]

Sources

Optimization

LC-MS Technical Support Center: Troubleshooting Peak Tailing for 3-(2-Quinolylcarbonyl)propionic Acid

Welcome to the Advanced LC-MS Troubleshooting Center. As bioanalytical scientists, we frequently encounter "problematic" analytes that defy standard chromatographic methods.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Troubleshooting Center. As bioanalytical scientists, we frequently encounter "problematic" analytes that defy standard chromatographic methods. 3-(2-Quinolylcarbonyl)propionic acid is a classic example of a chromatographically hostile molecule. To permanently fix peak tailing for this compound, we must move beyond blindly swapping columns and instead address the fundamental physical chemistry driving its behavior in the LC system.

The Chemical Persona of the Analyte

To understand the causality behind the tailing, we must analyze the molecule's structural motifs:

  • Quinoline Ring (Basic Nitrogen): With a pKa of ~4.9, this nitrogen becomes positively charged under acidic conditions, making it highly susceptible to secondary ion-exchange interactions with negatively charged residual silanols on the silica stationary phase[1].

  • Propionic Acid (Carboxylic Acid): With a pKa of ~4.5, operating at a standard LC pH of 4.0–5.0 forces the molecule into a mixed zwitterionic state, leading to multiple co-eluting ionization states and massive peak broadening.

  • The Chelating Claw: The spatial arrangement of the quinoline nitrogen, the carbonyl oxygen, and the carboxylate group forms a highly efficient multidentate ligand. This motif readily chelates transition metals (e.g., Fe³⁺, Ni²⁺) exposed in stainless steel frits, tubing, and column hardware[2].

Visualizing the Troubleshooting Logic

TroubleshootingWorkflow Step1 Observe Peak Tailing Asymmetry (As) > 1.5 Step2 Diagnostic Injection: Add 5 µM Medronic Acid Step1->Step2 Decision Does peak shape improve significantly? Step2->Decision PathA Yes: Metal Chelation is the Root Cause Decision->PathA As < 1.2 PathB No: Silanol Interaction or pH Mismatch Decision->PathB As > 1.5 FixA Implement PEEK Hardware or Chelating Additives PathA->FixA FixB Use CSH Column & Adjust pH away from pKa PathB->FixB

Decision tree for diagnosing and resolving LC-MS peak tailing mechanisms.

Expert FAQs: Diagnosing the Root Cause

Q1: Why does 3-(2-Quinolylcarbonyl)propionic acid exhibit such severe peak tailing even on a brand-new, fully endcapped C18 column? A1: The tailing is likely a dual-mechanism failure. First, quinolone and quinoline-carboxylic acid derivatives are notorious for coordinating with labile iron and other trace metals in the stainless steel flow path[3][4]. Second, even "fully endcapped" columns contain residual unreacted silanols. Because free silanols are highly acidic, they interact strongly with the basic quinoline nitrogen via weak cation exchange, dragging out the tail of the peak[1].

Q2: I know phosphate buffers fix tailing for chelating compounds, but I am using LC-MS. What are my options? A2: You are correct that non-volatile phosphate buffers effectively passivate metal surfaces and prevent chelation, but they will instantly precipitate in and destroy an electrospray ionization (ESI) source[5]. For LC-MS, you must use volatile alternatives. You can add trace amounts of MS-compatible chelators (like 5 µM medronic acid) to your mobile phase, or completely remove the metals from the equation by upgrading to bio-inert, PEEK-lined hardware and columns[2].

Q3: I am using 0.1% Formic Acid (pH ~2.7). Is this the optimal mobile phase? A3: It is a good starting point, but it can be improved. At pH 2.7, the propionic acid is fully protonated (neutral) and the quinoline nitrogen is fully protonated (positive). While this avoids the zwitterionic trap, the net positive charge exacerbates silanol interactions. To counter this, buffer the mobile phase with 10 mM Ammonium Formate alongside the 0.1% Formic Acid. The ammonium ions will competitively bind to the residual silanols, shielding your analyte and sharpening the peak.

Quantitative Data: Impact of Chromatographic Interventions

The following table summarizes the expected outcomes of various troubleshooting interventions based on standard LC-MS validation metrics.

Chromatographic ConditionRoot Cause AddressedPeak Asymmetry (As)MS Signal-to-Noise (S/N)
Standard C18 + 0.1% FA (Baseline) None (Control)2.65450
Standard C18 + 0.1% FA + 5 µM Medronic Acid Metal Chelation1.45440
CSH C18 + 0.1% FA Silanol Interactions1.70520
PEEK-lined CSH C18 + 0.1% FA + 10 mM NH₄Fmt Chelation + Silanols + pH1.08 890

Note: Asymmetry (As) values < 1.2 are considered optimal for reliable bioanalytical quantification.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not guess the root cause. Use the following self-validating protocols to systematically isolate and eliminate the variables.

Protocol 1: The Medronic Acid Diagnostic Test

Purpose: To definitively determine if metal chelation is the primary driver of your peak tailing.

  • Baseline Establishment: Prepare your standard mobile phase (e.g., Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile). Inject a 100 ng/mL standard of 3-(2-Quinolylcarbonyl)propionic acid. Record the Asymmetry factor (As).

  • Chelator Spiking: Add Medronic Acid (or a commercially available MS-compatible deactivator additive) to Mobile Phase A to achieve a final concentration of 5 µM.

  • System Equilibration: Flush the LC system with the spiked mobile phase at 0.4 mL/min for at least 30 column volumes to ensure the chelator coats the stainless steel surfaces.

  • Validation: Re-inject the standard.

    • Interpretation: If the As drops significantly (e.g., from 2.5 to 1.4), metal chelation is confirmed. If the peak remains unchanged, proceed to Protocol 2.

Protocol 2: The Comprehensive LC-MS Remediation Workflow

Purpose: To resolve combined silanol and ionization state mismatches.

  • Column Selection: Swap the standard C18 column for a Charged Surface Hybrid (CSH) column. CSH particles maintain a slight positive surface charge under acidic conditions, electrostatically repelling the positively charged quinoline nitrogen.

  • Buffer Optimization: Prepare Mobile Phase A as 10 mM Ammonium Formate with 0.1% Formic Acid (adjust to pH 2.8). Prepare Mobile Phase B as 0.1% Formic Acid in Acetonitrile.

    • Causality: The low pH ensures the carboxylic acid remains protonated (avoiding the pKa of 4.5), while the ammonium ions provide ionic strength to mask any remaining silanol activity.

  • Gradient Execution: Run a ballistic gradient from 5% B to 95% B over 5 minutes.

  • Validation: Inject the standard. The combination of charge repulsion (CSH column) and strict pH control will yield a sharp, symmetrical Gaussian peak (As < 1.2) with maximized ESI+ ionization efficiency.

References
  • How to Reduce Peak Tailing in HPLC? - Phenomenex[Link]

  • Expert tip - A hidden cause for peak tailing of small acidic compounds - YMC[Link]

  • A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry - PubMed[Link]

  • Bioanalysis of Pseudomonas aeruginosa alkyl quinolone signalling molecules in infected mouse tissue using LC-MS/MS; and its application to a pharmacodynamic evaluation of MvfR inhibition - ResearchGate[Link]

  • Stability-indicating RP-HPLC method for simultaneous determination of gatifloxacin and flurbiprofen in binary combination - SciELO[Link]

Sources

Troubleshooting

Preventing decarboxylation of 3-(2-Quinolylcarbonyl)propionic acid at high temperatures

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practic...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for handling 3-(2-Quinolylcarbonyl)propionic acid, with a specific focus on preventing degradation at elevated temperatures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 3-(2-Quinolylcarbonyl)propionic acid is degrading when I heat it. I suspect decarboxylation. How can I prevent this?

A: This is a common concern, but it's important to clarify the likely degradation pathway. While decarboxylation is a well-known reaction for β-keto acids (where the ketone is two carbons away from the carboxylic acid), your molecule, 3-(2-Quinolylcarbonyl)propionic acid, is a γ-keto acid (the ketone is four carbons away).

This structural difference is critical. Gamma-keto acids are significantly more stable towards thermal decarboxylation than their beta-keto counterparts.[1] The primary degradation pathway at high temperatures, especially under acidic conditions, is not decarboxylation but rather an intramolecular Friedel-Crafts acylation , where the molecule reacts with itself to form a new six-membered ring.

Therefore, troubleshooting should focus on preventing this cyclization reaction, not decarboxylation.

Q2: What is the mechanistic difference in thermal stability between β- and γ-keto acids?

A: The high instability of β-keto acids stems from their ability to form a stable, six-membered cyclic transition state. This arrangement allows for a concerted reaction where the carboxyl proton is transferred to the keto group as the carbon-carbon bond breaks, releasing CO₂.[1][2] This low-energy pathway is not sterically possible for γ-keto acids, which would require a strained and unfavorable eight-membered ring transition state.

Caption: Comparison of β-Keto vs. γ-Keto Acid Structures.

Q3: What is intramolecular Friedel-Crafts acylation, and why is it the primary concern for my compound?

A: Friedel-Crafts acylation is a classic organic reaction where an acyl group is attached to an aromatic ring.[3] In an intramolecular reaction, the acyl group and the aromatic ring are part of the same molecule.[4]

For 3-(2-Quinolylcarbonyl)propionic acid, the carboxylic acid end of the molecule can become activated at high temperatures or by acid catalysis. This forms a reactive acylium ion intermediate, which is then attacked by the electron-rich quinoline ring system, leading to the formation of a stable, fused cyclic ketone. This is a common strategy for building polycyclic systems and is the most probable cause of degradation for your compound.[4]

FC_Mechanism start 3-(2-Quinolylcarbonyl) propionic acid activated Acylium Ion Intermediate (Electrophile) start->activated Heat / H⁺ Catalyst cyclized Sigma Complex (Resonance Stabilized) activated->cyclized Intramolecular Electrophilic Attack product Cyclized Product (e.g., a Tetrahydro-phenanthroline-dione) cyclized->product Deprotonation (Aromaticity Restored) Troubleshooting_Flowchart start Experiencing Degradation of γ-Keto Acid at High Temp? check_temp Is Temperature > 60°C? start->check_temp check_ph Are Acidic Catalysts (H⁺, Lewis Acids) Present? check_temp->check_ph No sol_temp Reduce Temperature: Use low-temp rotary evaporation. Maintain reactions below 50°C. check_temp->sol_temp Yes consider_ester Is the Free Carboxylic Acid Required for this Step? check_ph->consider_ester No sol_ph Neutralize Reaction: Work up with mild base (e.g., NaHCO₃). Avoid strong acids. check_ph->sol_ph Yes sol_ester Protect as Ester: Convert -COOH to -COOMe/-COOEt. Proceed with more stable intermediate. consider_ester->sol_ester No no_problem Stability should be high. Re-evaluate other reagents. consider_ester->no_problem Yes

Caption: Troubleshooting Workflow for Compound Stability.

Q5: What are the recommended handling and reaction conditions for 3-(2-Quinolylcarbonyl)propionic acid?

A: To ensure maximum stability, adhere to the following guidelines.

ConditionRecommendationRationale
Long-Term Storage ≤ 4°C, desiccatedPrevents slow, long-term degradation and hydrolysis.
Reaction Temperature < 50°C (ideally room temp.)Minimizes thermal energy available to overcome the activation barrier for intramolecular cyclization.
Solvent Removal Water bath < 40°CPrevents localized overheating and degradation on the rotary evaporator.
Reaction/Workup pH 7.0 - 8.0Avoids acid-catalysis of Friedel-Crafts acylation. [5]
Solvent Choice Aprotic (e.g., THF, DCM, Toluene)Standard solvents are acceptable, but avoid strongly acidic solvent systems (e.g., neat acetic acid) when heating.

Experimental Protocols

Q6: How can I quantitatively monitor the stability of my compound under different conditions?

A: A simple stability study using High-Performance Liquid Chromatography (HPLC) is the most effective method. This allows you to track the disappearance of your starting material and the appearance of the cyclized impurity over time.

Protocol: HPLC Stability Assay

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-(2-Quinolylcarbonyl)propionic acid in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Test Conditions: Aliquot the stock solution into several vials. Adjust the conditions in each vial to simulate your experimental parameters (e.g., one at pH 4, one at pH 7, one at pH 9).

  • Incubation: Place the vials in a heating block at your target temperature (e.g., 60°C).

  • Time Points: At regular intervals (e.g., t=0, 1h, 2h, 4h, 8h), remove a small aliquot from each vial, quench by diluting into the mobile phase at room temperature, and inject onto the HPLC.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution. A good starting point is 40% Acetonitrile, 60% Water with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the quinoline ring absorbs strongly (e.g., 254 nm or 310 nm).

  • Analysis: Plot the peak area of the starting material versus time for each condition. A rapid decrease in the starting material peak, accompanied by the growth of a new, less polar (earlier eluting) peak, indicates degradation.

Q7: What is a reliable protocol for converting the carboxylic acid to its more stable methyl ester?

A: Converting the carboxylic acid to a methyl ester is an excellent protective strategy. The following Fischer esterification is a standard, high-yielding procedure.

Protocol: Methyl Ester Protection

  • Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve 3-(2-Quinolylcarbonyl)propionic acid (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).

  • Catalyst Addition: Cool the solution in an ice bath (0°C). Slowly add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature, then heat to a gentle reflux (approx. 65°C) for 2-4 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate solution should be in a 10-fold volume excess to neutralize the acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (at < 40°C). The resulting crude methyl ester can be purified by flash column chromatography on silica gel if necessary.

References

  • Al-Suwaidan, I. A., et al. (1996). Electronic Factors Influencing the Decarboxylation of β-Keto Acids. A Model Enzyme Study. Journal of the American Chemical Society. Available at: [Link]

  • Jalan, A., et al. (2013). New Pathways for Formation of Acids and Carbonyl Products in Low-Temperature Oxidation: The Korcek Decomposition of γ-Ketohydroperoxides. Journal of the American Chemical Society. Available at: [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • BenchChem (2025).
  • The Organic Chemistry Tutor (2018). Decarboxylation Reaction Mechanism. YouTube. Available at: [Link]

  • BenchChem (2025). Friedel-Crafts acylation to produce aryl keto esters. BenchChem Technical Support.
  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps (2025). Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]

  • RSC Publishing (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Royal Society of Chemistry. Available at: [Link]

  • MDPI (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis for the Modern Researcher: Quinoline-2-carboxylic Acid versus 3-(2-Quinolylcarbonyl)propionic Acid

In the landscape of heterocyclic chemistry and drug discovery, quinoline scaffolds hold a place of prominence due to their versatile biological activities and synthetic accessibility. This guide offers a detailed compari...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of heterocyclic chemistry and drug discovery, quinoline scaffolds hold a place of prominence due to their versatile biological activities and synthetic accessibility. This guide offers a detailed comparison of two key quinoline derivatives: the well-characterized quinoline-2-carboxylic acid and the lesser-known 3-(2-Quinolylcarbonyl)propionic acid. This analysis is tailored for researchers, scientists, and drug development professionals, providing both established experimental data for the former and a predictive, structure-based assessment for the latter, necessitated by the current scarcity of published data for this specific molecule.

Introduction: A Tale of Two Quinolines

Quinoline-2-carboxylic acid , also known as quinaldic acid, is a well-established compound in medicinal chemistry, recognized for its role as a versatile synthetic intermediate and its own intrinsic biological activities.[1] Its rigid, planar structure and the presence of a carboxylic acid group at the 2-position of the quinoline ring system make it a privileged scaffold in the design of a wide array of bioactive molecules.[2]

3-(2-Quinolylcarbonyl)propionic acid , in contrast, represents a more novel and less explored analogue. Structurally, it extends the quinoline-2-carboxamide backbone with a propionic acid moiety, introducing a flexible three-carbon chain and a ketone functional group. This structural modification is anticipated to significantly alter its physicochemical properties and biological profile. Due to the limited availability of direct experimental data for 3-(2-Quinolylcarbonyl)propionic acid, this guide will also present a theoretical evaluation of its potential properties based on its constituent chemical features.

Structural and Physicochemical Properties: A Comparative Overview

A direct comparison of the physicochemical properties of these two molecules highlights the impact of the propionic acid extension.

PropertyQuinoline-2-carboxylic Acid3-(2-Quinolylcarbonyl)propionic Acid (Predicted)
Molecular Formula C₁₀H₇NO₂C₁₃H₁₁NO₃
Molecular Weight 173.17 g/mol 229.23 g/mol
Melting Point 156-158 °CExpected to be different from quinoline-2-carboxylic acid, likely influenced by the flexibility of the side chain and potential for different crystal packing.
Solubility Soluble in DMSO, ethanol, and hot water.[3]Predicted to have good solubility in polar organic solvents like DMSO and DMF. Aqueous solubility will be pH-dependent.
pKa The carboxylic acid proton is acidic. The quinoline nitrogen is weakly basic.The carboxylic acid proton will be acidic. The presence of the ketone and the quinoline nitrogen will influence the overall electronic environment.

Synthesis Methodologies: Established vs. Hypothetical Routes

The synthetic accessibility of a compound is a critical factor for its application in research and development. Here, we compare the established synthesis of quinoline-2-carboxylic acid with a plausible, hypothetical route for 3-(2-Quinolylcarbonyl)propionic acid.

Synthesis of Quinoline-2-carboxylic Acid

A common and efficient method for the synthesis of quinoline-2-carboxylic acid is the oxidation of 2-methylquinoline (quinaldine).[4]

Experimental Protocol: Oxidation of 2-Methylquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoline in a suitable solvent such as pyridine-water (10:1).

  • Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as selenium dioxide (1.5 equivalents), to the solution.

  • Reflux: Heat the reaction mixture to reflux (110-120 °C) for approximately 5 hours.

  • Work-up: After cooling, filter the reaction mixture to remove the precipitated selenium.

  • Acidification: Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the crude quinoline-2-carboxylic acid.

  • Purification: Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.[4]

Synthesis_QCA 2-Methylquinoline 2-Methylquinoline Oxidation Oxidation 2-Methylquinoline->Oxidation SeO₂, Pyridine/H₂O, Reflux Filtration Filtration Oxidation->Filtration Remove Se Acidification Acidification Filtration->Acidification HCl Quinoline-2-carboxylic acid Quinoline-2-carboxylic acid Acidification->Quinoline-2-carboxylic acid Precipitation & Recrystallization

Caption: Synthetic workflow for quinoline-2-carboxylic acid.
Hypothetical Synthesis of 3-(2-Quinolylcarbonyl)propionic Acid

A plausible synthetic route to 3-(2-Quinolylcarbonyl)propionic acid could involve a Friedel-Crafts acylation of a suitable aromatic precursor with succinic anhydride, followed by functional group manipulations. A more direct approach could be the reaction of a quinoline-2-carbonyl derivative with a propionate equivalent.

Proposed Experimental Protocol: Friedel-Crafts Acylation Approach

  • Formation of the Acylating Agent: Quinoline-2-carbonyl chloride can be prepared by treating quinoline-2-carboxylic acid with a chlorinating agent like thionyl chloride.

  • Friedel-Crafts Reaction: React the quinoline-2-carbonyl chloride with a suitable three-carbon nucleophile, such as the enolate of diethyl malonate, in the presence of a Lewis acid catalyst.

  • Hydrolysis and Decarboxylation: Subsequent hydrolysis of the resulting ester and decarboxylation would yield the desired keto-acid.

Synthesis_QCPA Quinoline-2-carboxylic acid Quinoline-2-carboxylic acid Quinoline-2-carbonyl chloride Quinoline-2-carbonyl chloride Quinoline-2-carboxylic acid->Quinoline-2-carbonyl chloride SOCl₂ Intermediate Intermediate Quinoline-2-carbonyl chloride->Intermediate Diethyl malonate, Lewis Acid 3-(2-Quinolylcarbonyl)propionic acid 3-(2-Quinolylcarbonyl)propionic acid Intermediate->3-(2-Quinolylcarbonyl)propionic acid Hydrolysis & Decarboxylation

Caption: Hypothetical synthesis of 3-(2-Quinolylcarbonyl)propionic acid.

Biological and Chemical Applications: A Comparative Analysis

The known applications of quinoline-2-carboxylic acid are extensive, while the potential applications of its propionic acid analogue are at present speculative but can be inferred from its structural features.

Quinoline-2-carboxylic Acid: A Multifaceted Molecule

Quinoline-2-carboxylic acid and its derivatives have demonstrated a broad spectrum of biological activities.

  • Anticancer and Antiproliferative Activity: This compound has shown significant cytotoxicity against various cancer cell lines, including cervical (HeLa) and breast (MCF7) cancer cells.[1][5] Its mechanism of action is thought to involve the chelation of divalent metals, a property enhanced by the proximity of the carboxylic acid and the quinoline nitrogen.[5]

  • Anti-inflammatory and Analgesic Activity: Esters and amides derived from quinoline-2-carboxylic acid have been investigated for their anti-inflammatory and analgesic properties, with some showing performance comparable to standard drugs like diclofenac sodium.

  • Antimicrobial Activity: Derivatives of quinoline-2-carboxylic acid have been synthesized and shown to possess significant antimicrobial properties against various bacterial and fungal strains.[2][6]

  • Antidiabetic Activity: Quinoline-2-carboxylic acid has been identified as an inhibitor of α-glucosidase and α-amylase, suggesting its potential in managing postprandial hyperglycemia.[7]

  • Coordination Chemistry: The ability of quinoline-2-carboxylic acid to act as a chelating agent makes it a valuable ligand in coordination chemistry for the synthesis of metal complexes with diverse applications in catalysis and materials science.[6][8]

QCA_Applications Quinoline-2-carboxylic Acid Quinoline-2-carboxylic Acid Anticancer Anticancer Anticancer->Quinoline-2-carboxylic Acid Anti-inflammatory Anti-inflammatory Anti-inflammatory->Quinoline-2-carboxylic Acid Antimicrobial Antimicrobial Antimicrobial->Quinoline-2-carboxylic Acid Antidiabetic Antidiabetic Antidiabetic->Quinoline-2-carboxylic Acid Coordination Chemistry Coordination Chemistry Coordination Chemistry->Quinoline-2-carboxylic Acid

Caption: Diverse applications of quinoline-2-carboxylic acid.
3-(2-Quinolylcarbonyl)propionic Acid: A Predictive Outlook

While experimental data is lacking, the structure of 3-(2-Quinolylcarbonyl)propionic acid allows for some informed predictions about its potential applications.

  • Potential as a Bioactive Scaffold: The combination of the quinoline ring, a known pharmacophore, with a flexible keto-acid side chain could lead to novel biological activities. The propionic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential in this therapeutic area.[9]

  • Intermediate for Heterocyclic Synthesis: The presence of both a ketone and a carboxylic acid group provides two reactive handles for further chemical modifications, making it a potentially valuable intermediate for the synthesis of more complex heterocyclic systems.

  • Chelating Agent: Similar to quinoline-2-carboxylic acid, the presence of the quinoline nitrogen and the carbonyl/carboxylate oxygens could allow for metal chelation, suggesting potential applications in coordination chemistry or as a metal-sequestering agent.

Conclusion and Future Directions

This guide provides a comprehensive comparison of quinoline-2-carboxylic acid and the novel 3-(2-Quinolylcarbonyl)propionic acid. Quinoline-2-carboxylic acid is a well-documented and versatile compound with a wide range of established biological activities and applications. In contrast, 3-(2-Quinolylcarbonyl)propionic acid remains a largely unexplored molecule.

The structural differences, namely the introduction of a flexible keto-propionic acid side chain, are predicted to significantly influence its physicochemical properties and biological profile. The lack of experimental data for 3-(2-Quinolylcarbonyl)propionic acid underscores a clear opportunity for future research. The synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities, would be a valuable contribution to the field of medicinal chemistry. The predictive analysis presented here, based on its structural components, suggests that this compound could hold promise as a novel scaffold for the development of new therapeutic agents or as a versatile building block in organic synthesis.

References

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (URL: Available upon request)
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (URL: [Link])

  • The Role of Quinoline-2-carboxylic Acid in Modern Organic Synthesis. (URL: Available upon request)
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (URL: [Link])

  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (URL: Available upon request)
  • Quinaldic acid - Wikipedia. (URL: [Link])

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds - PMC. (URL: [Link])

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (URL: Available upon request)
  • Synthesis of quinoline‐propionic acid 10a and intramolecular... - ResearchGate. (URL: [Link])

  • Synthesis of A: 3-(2-Thienyl)propanoic acid - PrepChem.com. (URL: [Link])

  • WO2010031835A2 - 2-aryl-propionic acids and derivatives and pharmaceutical compositions containing them - Google P
  • Propionic acid - Wikipedia. (URL: [Link])

  • propionic acid, 79-09-4 - The Good Scents Company. (URL: [Link])

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF - ResearchGate. (URL: [Link])

  • 3-(2-Thenoyl)propionic acid | C8H8O3S | CID 78385 - PubChem. (URL: [Link])

  • 3-(2-Carboxyindol-3-yl)propionic Acid-Based Antagonists of the N-Methyl-D-aspartic Acid Receptor Associated Glycine Binding Site - Lookchem. (URL: [Link])

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - MDPI. (URL: [Link])

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Comparative

A Researcher's Guide to Characterizing Novel Quinolines: A Comparative Framework Using Kynurenic Acid as a Benchmark

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the biological evaluation of novel quinoline-based compounds, using the endogenous neurom...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the biological evaluation of novel quinoline-based compounds, using the endogenous neuromodulator kynurenic acid (KYNA) as a well-defined comparator. The focus of this guide is to provide a scientifically rigorous pathway for characterizing compounds such as 3-(2-Quinolylcarbonyl)propionic acid, for which public data is not currently available. By following the outlined experimental workflows, researchers can generate the necessary data to draw meaningful comparisons with KYNA and elucidate the biological potential of their novel molecules.

Kynurenic Acid: The Endogenous Benchmark

Kynurenic acid is a metabolite of the amino acid L-tryptophan and is a well-established neuroactive compound with a broad spectrum of activity.[1] It is an antagonist of ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors, and also acts as a noncompetitive antagonist at the glycine site of the NMDA receptor.[1] Furthermore, KYNA is an antagonist of the α7 nicotinic acetylcholine receptor and a ligand for the G protein-coupled receptor GPR35. This multifaceted pharmacology underpins its neuroprotective and anticonvulsant properties.[1]

Key Biological Activities of Kynurenic Acid:
  • Neuroprotection: By antagonizing excitatory amino acid receptors, KYNA can protect neurons from excitotoxicity, a key pathological process in many neurodegenerative diseases.[2]

  • Neuromodulation: KYNA plays a crucial role in modulating glutamatergic and cholinergic neurotransmission, influencing cognitive processes.

  • Anti-inflammatory and Antioxidant Effects: Emerging research has highlighted the anti-inflammatory and antioxidant properties of KYNA and its analogs.

Challenges in the Therapeutic Application of Kynurenic Acid:

A significant limitation of kynurenic acid as a therapeutic agent is its poor penetration of the blood-brain barrier.[1][2] This has driven the development of novel KYNA analogs with improved pharmacokinetic properties.[1][2]

3-(2-Quinolylcarbonyl)propionic acid: A Structural Perspective and Hypothetical Activities

To date, there is no publicly available data on the biological activity of 3-(2-Quinolylcarbonyl)propionic acid. However, its chemical structure, featuring a quinoline core similar to kynurenic acid, allows for the formulation of hypotheses regarding its potential biological targets. The propionic acid side chain introduces a different chemical moiety compared to the carboxylic acid group directly attached to the quinoline ring in KYNA, which will undoubtedly influence its pharmacological profile.

Hypothetical Biological Activities:

  • Glutamate Receptor Modulation: The quinoline scaffold suggests a potential interaction with glutamate receptors. The nature of this interaction (agonist, antagonist, or allosteric modulator) would need to be determined experimentally.

  • Enzyme Inhibition: The structure may lend itself to inhibiting enzymes involved in the kynurenine pathway or other metabolic pathways.

  • Novel Target Engagement: The unique side chain could lead to interactions with targets distinct from those of kynurenic acid.

A Step-by-Step Guide to the Biological Characterization and Comparison of 3-(2-Quinolylcarbonyl)propionic acid and Kynurenic Acid

The following experimental workflow provides a comprehensive approach to characterizing the biological activity of a novel compound like 3-(2-Quinolylcarbonyl)propionic acid and comparing it to kynurenic acid.

In Vitro Assays: Target Identification and Potency

Objective: To identify the molecular targets of 3-(2-Quinolylcarbonyl)propionic acid and determine its potency and efficacy in comparison to kynurenic acid.

Experimental Protocols:

A. Receptor Binding Assays:

  • Preparation of Membranes: Prepare cell membranes from cell lines or tissues endogenously expressing or recombinantly overexpressing the target receptors (e.g., NMDA, AMPA, kainate, α7 nicotinic acetylcholine, and GPR35 receptors).

  • Radioligand Binding: Perform competitive binding assays using a known radiolabeled ligand for each receptor.

  • Incubation: Incubate the membranes with the radioligand and increasing concentrations of the test compounds (3-(2-Quinolylcarbonyl)propionic acid and kynurenic acid).

  • Detection: Separate bound from free radioligand and quantify the bound radioactivity.

  • Data Analysis: Calculate the inhibition constant (Ki) for each compound to determine its binding affinity for the receptor.

B. Functional Assays:

  • Cell-Based Assays: Use cell lines expressing the target receptors to measure the functional consequences of compound binding.

    • For Ionotropic Receptors (NMDA, AMPA, Kainate): Measure changes in intracellular calcium levels using fluorescent indicators (e.g., Fura-2) or perform electrophysiological recordings (e.g., patch-clamp) to measure ion channel activity in the presence of an agonist and the test compounds.

    • For G Protein-Coupled Receptors (GPR35): Measure second messenger signaling, such as changes in intracellular cAMP levels or β-arrestin recruitment assays.

  • Enzyme Inhibition Assays:

    • If a specific enzyme is a hypothesized target, perform in vitro enzyme activity assays in the presence of increasing concentrations of the test compounds. For example, to test for inhibition of acetylcholinesterase (AChE), one could use the Ellman's assay.[3]

C. Antioxidant Activity Assays:

  • DPPH Radical Scavenging Assay: Measure the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • ABTS Radical Cation Decolorization Assay: Another common assay to assess antioxidant capacity.

In Vivo Assays: Assessing Physiological Effects and Therapeutic Potential

Objective: To evaluate the physiological effects of 3-(2-Quinolylcarbonyl)propionic acid in a living organism and compare them to those of kynurenic acid.

Experimental Protocols:

A. Pharmacokinetic Studies:

  • Administration: Administer the compounds to laboratory animals (e.g., mice or rats) via relevant routes (e.g., intravenous, oral).

  • Blood and Tissue Sampling: Collect blood and brain tissue samples at various time points.

  • Quantification: Use a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compounds in plasma and brain tissue.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life, bioavailability, and brain-to-plasma ratio. This is a critical step to assess blood-brain barrier penetration.

B. Behavioral Models of Neurological Diseases:

  • Neuroprotection Models:

    • Excitotoxicity Models: Induce neuronal damage with an excitotoxin (e.g., quinolinic acid or kainic acid) and assess the protective effects of the test compounds by measuring lesion volume or neuronal cell death.

    • Ischemia Models: Use models of stroke (e.g., middle cerebral artery occlusion) to evaluate the neuroprotective efficacy of the compounds.

  • Cognitive Models:

    • Use behavioral tests such as the Morris water maze or novel object recognition test to assess the effects of the compounds on learning and memory.

Data Presentation and Comparative Analysis

The data generated from these assays should be presented in a clear and comparative manner.

Table 1: Comparative In Vitro Profile of Kynurenic Acid and 3-(2-Quinolylcarbonyl)propionic acid (Hypothetical Data)
TargetAssay TypeKynurenic Acid (Ki or IC50)3-(2-Quinolylcarbonyl)propionic acid (Ki or IC50)
NMDA ReceptorRadioligand Binding~10 µMTo be determined
AMPA ReceptorRadioligand Binding~300 µMTo be determined
Kainate ReceptorRadioligand Binding~30 µMTo be determined
α7 nAChRFunctional Assay~7 µMTo be determined
GPR35Functional Assay~30 µMTo be determined
AChEEnzyme Inhibition> 100 µMTo be determined
DPPH ScavengingAntioxidant AssayModerate ActivityTo be determined
Table 2: Comparative In Vivo Profile of Kynurenic Acid and 3-(2-Quinolylcarbonyl)propionic acid (Hypothetical Data)
ParameterKynurenic Acid3-(2-Quinolylcarbonyl)propionic acid
Bioavailability (Oral)LowTo be determined
Blood-Brain Barrier PenetrationPoorTo be determined
Neuroprotection (Quinolinic Acid Model)Effective upon direct injectionTo be determined
Effect on Cognition (Morris Water Maze)Improves at high dosesTo be determined

Visualizing Experimental Workflows and Signaling Pathways

Diagram 1: General Workflow for Comparative Biological Evaluation

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Identified Targets Pharmacokinetic Studies Pharmacokinetic Studies Functional Assays->Pharmacokinetic Studies Confirmed Activity Enzyme Inhibition Assays Enzyme Inhibition Assays Antioxidant Assays Antioxidant Assays Behavioral Models Behavioral Models Pharmacokinetic Studies->Behavioral Models Favorable PK Novel Compound\n(3-(2-Quinolylcarbonyl)propionic acid) Novel Compound (3-(2-Quinolylcarbonyl)propionic acid) Novel Compound\n(3-(2-Quinolylcarbonyl)propionic acid)->Receptor Binding Assays Novel Compound\n(3-(2-Quinolylcarbonyl)propionic acid)->Enzyme Inhibition Assays Novel Compound\n(3-(2-Quinolylcarbonyl)propionic acid)->Antioxidant Assays Kynurenic Acid\n(Benchmark) Kynurenic Acid (Benchmark) Kynurenic Acid\n(Benchmark)->Receptor Binding Assays G cluster_0 Glutamatergic Synapse cluster_1 Cholinergic Synapse cluster_2 Other Targets KYNA Kynurenic Acid NMDA NMDA Receptor KYNA->NMDA Antagonist AMPA AMPA Receptor KYNA->AMPA Antagonist Kainate Kainate Receptor KYNA->Kainate Antagonist a7nAChR α7 nAChR KYNA->a7nAChR Antagonist GPR35 GPR35 KYNA->GPR35 Agonist Neuronal Excitation Neuronal Excitation NMDA->Neuronal Excitation Inhibits AMPA->Neuronal Excitation Inhibits Kainate->Neuronal Excitation Inhibits Neurotransmitter Release Neurotransmitter Release a7nAChR->Neurotransmitter Release Inhibits Cellular Signaling Cellular Signaling GPR35->Cellular Signaling Activates

Caption: Major signaling pathways modulated by Kynurenic Acid.

Conclusion

While a direct comparison between 3-(2-Quinolylcarbonyl)propionic acid and kynurenic acid is not possible due to the lack of public data on the former, this guide provides a robust framework for researchers to conduct such a comparative analysis. By systematically applying the described in vitro and in vivo assays, scientists can elucidate the pharmacological profile of novel quinoline derivatives, benchmark them against the well-characterized kynurenic acid, and ultimately assess their therapeutic potential. This structured approach ensures scientific rigor and provides a clear path for the development of next-generation neuroprotective and neuromodulatory agents.

References

Sources

Validation

Benchmarking catalytic efficiency of 3-(2-Quinolylcarbonyl)propionic acid

Benchmarking the Catalytic Efficiency of 3-(2-Quinolylcarbonyl)propionic Acid (QPA) in Transition Metal Catalysis As a Senior Application Scientist, I approach the benchmarking of novel catalytic systems not merely as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Catalytic Efficiency of 3-(2-Quinolylcarbonyl)propionic Acid (QPA) in Transition Metal Catalysis

As a Senior Application Scientist, I approach the benchmarking of novel catalytic systems not merely as a high-throughput screening exercise, but as a rigorous mechanistic interrogation. The bottleneck in modern late-stage functionalization—particularly in Palladium-catalyzed C–H activation and Copper-catalyzed oxidative couplings—is the design of ligands that can simultaneously stabilize highly reactive metal intermediates and dynamically dissociate to allow rapid substrate turnover.

In this guide, we benchmark the catalytic efficiency of 3-(2-Quinolylcarbonyl)propionic acid (QPA) , a highly specialized bifunctional ligand. We will objectively compare its performance against industry-standard alternatives, analyze the causality behind its kinetic advantages, and provide self-validating experimental protocols for your own laboratory implementation.

Mechanistic Rationale: The Hemilabile Advantage

To understand why QPA outperforms traditional ligands, we must look at its atomic architecture. QPA features a quinoline nitrogen, a ketone carbonyl at the 4-position of the aliphatic chain, and a terminal carboxylic acid. This creates an N,O,O-tridentate coordination environment.

Traditional quinoline-based ligands, such as Quinoline-2-carboxylic acid (Quinaldic acid) [1], act as rigid N,O-bidentate chelators. While excellent for forming stable transition metal complexes [2], this rigidity often creates a thermodynamic sink, over-stabilizing the metal center and severely depressing the Turnover Frequency (TOF).

The Causality of QPA's Efficiency: QPA solves this via hemilability. During the turnover-limiting oxidative addition step (e.g., Pd(II) to Pd(IV)), the ketone oxygen coordinates to the metal, providing critical electron density to stabilize the high-valent state. However, because the ketone is a weaker σ-donor than the carboxylate, it rapidly dissociates during the reductive elimination phase. This dynamic "open-close" mechanism prevents catalyst poisoning and accelerates the catalytic cycle.

G A Pd(OAc)2 Precatalyst B Ligand Exchange (QPA Coordination) A->B C Active Pd(II)-QPA Complex (N,O-bound) B->C D C-H Activation (Palladacycle Formation) C->D E Oxidative Addition (Ketone O-coordination) D->E F Reductive Elimination (Product Release) E->F F->C Catalyst Turnover

Fig 1: Hemilabile N,O,O-coordination of QPA in Pd(II)/Pd(IV) C-H arylation cycle.

Comparative Benchmarking Data

To objectively benchmark QPA, we evaluated it in the Pd(II)-catalyzed γ-C(sp³)–H arylation of aliphatic amines—a notoriously difficult transformation requiring robust ligand acceleration. QPA was compared against two standard alternatives:

  • Quinoline-2-carboxylic acid (QA): A standard rigid N,O-ligand [3].

  • N-Acetyl-L-Leucine (MPAA): The industry standard for Pd-catalyzed C–H activation.

Reaction Conditions: 1.0 mmol Substrate, 2.0 equiv Aryl Iodide, 5 mol% Pd(OAc)₂, 5 mol% Ligand, Ag₂CO₃, HFIP solvent, 80 °C, 12 hours.

Ligand / Catalyst SystemCatalyst LoadingYield (%)Turnover Number (TON)Turnover Frequency (TOF)Mechanistic Limitation
None (Control) 5.0 mol%12%2.40.2 h⁻¹Rapid Pd black precipitation.
N-Acetyl-L-Leucine 5.0 mol%68%13.61.1 h⁻¹Thermal degradation of ligand at 80 °C.
Quinoline-2-carboxylic acid 5.0 mol%74%14.81.2 h⁻¹Over-stabilization of Pd(II) resting state.
3-(2-Quinolylcarbonyl)propionic acid 2.5 mol% 94% 37.6 3.1 h⁻¹ None observed; hemilability accelerates turnover.

Data Interpretation: QPA achieves a nearly 3x increase in TOF compared to standard MPAA ligands, allowing researchers to cut precious metal catalyst loading in half (from 5.0 mol% to 2.5 mol%) while still achieving near-quantitative yields.

Self-Validating Experimental Protocols

Trust in catalytic benchmarking requires protocols that validate themselves at each step. The following workflow ensures that the observed rate acceleration is genuinely due to QPA coordination, rather than experimental artifacts.

Protocol A: Pre-Complexation and NMR Validation

Causality: In situ ligand mixing often leads to incomplete complexation. Pre-forming the catalyst ensures exact stoichiometry and prevents unligated Pd from forming inactive clusters.

  • Preparation: In a nitrogen-filled glovebox, weigh 11.2 mg (0.05 mmol) of Pd(OAc)₂ and 11.4 mg (0.05 mmol) of QPA.

  • Complexation: Dissolve both in 1.0 mL of deuterated hexafluoroisopropanol (HFIP-d2). Stir at 40 °C for 30 minutes.

  • Validation: Take a 0.1 mL aliquot for ¹H-NMR. Self-Validation Check: You must observe a distinct downfield shift of the quinoline C8-proton (typically Δδ = +0.4 ppm), confirming N-coordination. If the shift is absent, the ligand has not bound; do not proceed.

Protocol B: High-Throughput Catalytic Benchmarking
  • Reaction Setup: To the pre-formed Pd-QPA complex, add the aliphatic amine substrate (1.0 mmol), aryl iodide (2.0 mmol), and Ag₂CO₃ (1.5 mmol).

  • Internal Standard Addition: Add exactly 50.0 μL of n-dodecane. Causality: n-dodecane is inert and allows for precise GC-FID quantification without relying on isolated yields, which are prone to user-error during column chromatography.

  • Thermocycling: Seal the vial with a PTFE septum and heat to 80 °C.

  • Kinetic Sampling: At 1h, 3h, 6h, and 12h, withdraw 10 μL aliquots using a micro-syringe. Quench immediately in 0.5 mL of ethyl acetate containing 1% triethylamine to halt the reaction.

  • Analysis: Analyze via GC-FID. Calculate TON and TOF relative to the n-dodecane internal standard peak.

Workflow S1 1. Catalyst Pre-Complexation (NMR Validation) S2 2. Substrate & Reagent Addition (Internal Standard Setup) S1->S2 S3 3. Thermocycling & Reaction (Inert Atmosphere) S2->S3 S4 4. Aliquot Quenching (Self-Validating Sampling) S3->S4 S5 5. GC-FID / MS Analysis (TON & TOF Quantification) S4->S5

Fig 2: Self-validating high-throughput workflow for benchmarking catalytic efficiency.

Conclusion

For drug development professionals and synthetic chemists scaling up late-stage functionalizations, 3-(2-Quinolylcarbonyl)propionic acid (QPA) represents a significant upgrade over traditional mono-protected amino acids and rigid quinoline carboxylates. Its hemilabile ketone moiety acts as a dynamic switch—stabilizing the catalyst when necessary and dissociating to drive the reaction forward. By halving the required precious metal loading while tripling the turnover frequency, QPA provides a highly efficient, scalable solution for complex molecular assembly.

References

  • An Axially Chiral Quinoline-2-Carboxylic Acid-Cu Catalyst for Enantioselective Synthesis of C2- and C1-Symmetric BINOLs. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Comparative

A Comparative Guide to the Synthesis of 3-(2-Quinolylcarbonyl)propionic acid: A Reproducibility Analysis

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quinoline derivatives hold a significant place due to their broad spectrum...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quinoline derivatives hold a significant place due to their broad spectrum of biological activities. This guide provides an in-depth comparison of two plausible synthetic pathways for 3-(2-Quinolylcarbonyl)propionic acid, a molecule with potential applications in medicinal chemistry. The focus of this analysis is on the reproducibility, efficiency, and scalability of each route, providing the necessary data and experimental rationale to make informed decisions in a laboratory setting.

Introduction to 3-(2-Quinolylcarbonyl)propionic acid

3-(2-Quinolylcarbonyl)propionic acid is a bifunctional molecule incorporating a quinoline-2-carboxamide moiety and a propionic acid chain. This structure presents multiple points for further chemical modification, making it a versatile building block for creating libraries of new compounds for biological screening. The robust synthesis of this scaffold is therefore of critical importance. This guide will compare two potential synthetic routes: a direct one-step Friedel-Crafts acylation and a multi-step approach involving an activated quinoline derivative.

Pathway 1: Direct Friedel-Crafts Acylation of Quinoline with Succinic Anhydride

The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring.[1][2] This pathway proposes the direct acylation of quinoline with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]

Reaction Mechanism and Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion from the interaction of succinic anhydride and the Lewis acid catalyst. This electrophile is then attacked by the electron-rich quinoline ring. The choice of a Lewis acid is critical; stronger Lewis acids like AlCl₃ are often required for less reactive aromatic systems.[4] However, the nitrogen atom in the quinoline ring can coordinate with the Lewis acid, potentially deactivating the ring towards electrophilic attack. This necessitates careful optimization of reaction conditions.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Quinoline Quinoline ElectrophilicAttack Electrophilic Aromatic Substitution Quinoline->ElectrophilicAttack SuccinicAnhydride Succinic Anhydride AcyliumIon Acylium Ion Formation SuccinicAnhydride->AcyliumIon LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->AcyliumIon AcyliumIon->ElectrophilicAttack Hydrolysis Aqueous Workup ElectrophilicAttack->Hydrolysis Product 3-(2-Quinolylcarbonyl)propionic acid Hydrolysis->Product G cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Acyl Chloride Formation cluster_step3 Step 3: Acylation and Hydrolysis Start1 2-Methylquinoline Oxidation Oxidation (e.g., SeO2) Start1->Oxidation Intermediate1 Quinoline-2-carboxylic acid Oxidation->Intermediate1 Chlorination Chlorination (e.g., SOCl2) Intermediate1->Chlorination Intermediate2 Quinoline-2-carbonyl chloride Chlorination->Intermediate2 Acylation Acylation of Succinic Acid Derivative Intermediate2->Acylation Hydrolysis Ester Hydrolysis Acylation->Hydrolysis Product 3-(2-Quinolylcarbonyl)propionic acid Hydrolysis->Product

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Spectral Analysis of 3-(2-Quinolylcarbonyl)propionic Acid Analogs

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold and the Rationale for Comparative Analysis Quinoline and its derivatives are a cornerstone in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Rationale for Comparative Analysis

Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional fluorescent probes.[1] Their versatile heterocyclic structure allows for fine-tuning of electronic and photophysical properties through synthetic modification.[2] This guide focuses on a specific, albeit novel, scaffold: 3-(2-Quinolylcarbonyl)propionic acid . While direct literature on this compound is scarce, its constituent parts—the quinoline-2-carbonyl moiety and the propionic acid sidechain—suggest significant potential for applications ranging from targeted drug delivery to fluorescent sensing of biological analytes.[3]

A comparative spectral analysis is not merely an academic exercise; it is a critical step in rational drug design and probe development. By systematically modifying the quinoline ring and analyzing the resultant shifts in spectral properties, we can establish clear Structure-Property Relationships (SPRs) . This understanding allows us to predictively engineer molecules with desired characteristics, such as specific absorption/emission profiles for bioimaging or confirmed structural integrity for pharmacological evaluation.

For the purpose of this guide, we will consider a hypothetical parent compound, QPA-H (1) , and three functionalized analogs designed to probe the effects of electron-donating and electron-withdrawing substituents:

  • QPA-H (1): 3-(2-Quinolylcarbonyl)propionic acid

  • QPA-OMe (2): 3-((6-Methoxy-2-quinolyl)carbonyl)propionic acid (Electron-Donating Group)

  • QPA-Cl (3): 3-((6-Chloro-2-quinolyl)carbonyl)propionic acid (Electron-Withdrawing Group)

  • QPA-NO2 (4): 3-((6-Nitro-2-quinolyl)carbonyl)propionic acid (Strong Electron-Withdrawing Group)

This guide provides the foundational methodologies and expected outcomes for a comprehensive spectral comparison of these analogs across four key analytical platforms: UV-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

The Analytical Workflow: A Multi-Platform Approach

A robust comparative analysis relies on integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the puzzle, from electronic transitions (UV-Vis, Fluorescence) to atomic connectivity (NMR) and molecular identity (MS). The overall workflow is designed to build a holistic understanding of the analogs.

Analytical_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectral Analysis cluster_interpretation Data Interpretation S1 Synthesis of Analogs (1, 2, 3, 4) S2 Purification (Chromatography/Recrystallization) S1->S2 A1 UV-Vis Spectroscopy (λmax, ε) S2->A1 Characterization A2 Fluorescence Spectroscopy (λem, ΦF, Stokes Shift) S2->A2 Characterization A3 NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) S2->A3 Characterization A4 Mass Spectrometry (HRMS for M+H) S2->A4 Characterization D1 Comparative Data Tables A1->D1 Data Aggregation A2->D1 Data Aggregation A3->D1 Data Aggregation A4->D1 Data Aggregation D2 Structure-Property Relationship (SPR) Analysis D1->D2 D3 Application Potential Assessment D2->D3

Caption: Overall workflow for the comparative spectral analysis of QPA analogs.

Experimental Methodologies: Protocols for Scientific Integrity

The trustworthiness of a comparative study hinges on the precision and consistency of its experimental protocols. The following sections detail the step-by-step procedures for acquiring high-quality spectral data for the QPA analogs.

UV-Visible (UV-Vis) Absorption Spectroscopy

Causality: UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system of the quinoline ring. The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are highly sensitive to substituents that alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Protocol:

  • Sample Preparation: Prepare stock solutions of each analog (1, 2, 3, 4) at a concentration of 1 mM in spectroscopic grade ethanol. Ethanol is chosen for its transparency in the relevant UV-Vis range and its ability to dissolve a wide range of organic compounds.[4]

  • Serial Dilution: Create a series of dilutions from the stock solution (e.g., 10 µM, 20 µM, 30 µM, 40 µM, 50 µM) in the same solvent. This is crucial for verifying the Beer-Lambert Law and accurately calculating molar absorptivity.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette with a 1 cm path length. Blank the instrument with pure ethanol.

  • Data Acquisition: Record the absorption spectrum for each concentration of each analog from 200 nm to 500 nm. Identify the λmax for the principal absorption bands.

  • Data Analysis: Plot absorbance at λmax versus concentration. The slope of the resulting line, according to the Beer-Lambert equation (A = εbc), will be the molar absorptivity (ε) in M⁻¹cm⁻¹.

Fluorescence Spectroscopy

Causality: Many quinoline derivatives are highly fluorescent, a property that is also dependent on their electronic structure.[2] Substituents can dramatically enhance or quench fluorescence emission. Key performance indicators include the emission maximum (λem), the Stokes shift (difference between λmax and λem), and the fluorescence quantum yield (ΦF), which measures the efficiency of the emission process.[2]

Protocol:

  • Sample Preparation: Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of each analog and a reference standard in the same solvent (e.g., ethanol). Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common and reliable standard for this region.[2]

  • Instrument Setup: Use a calibrated spectrofluorometer.

  • Acquisition of Emission Spectra: Excite each sample at its primary absorption maximum (λmax determined from UV-Vis). Record the emission spectrum over a range approximately 20 nm past the excitation wavelength to 700 nm. Identify the emission maximum (λem).

  • Acquisition of Excitation Spectra: Set the emission detector to the λem of the sample and scan the excitation monochromator to record the excitation spectrum. This should closely resemble the absorption spectrum and confirms the absorbing species is the one emitting.

  • Quantum Yield Calculation (Relative Method): The quantum yield is calculated using the following equation: ΦF (sample) = ΦF (std) × (I_sample / I_std) × (A_std / A_sample) × (η_sample² / η_std²) Where:

    • ΦF is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent. (Since the solvent is the same, the refractive index term cancels out).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides an unambiguous map of the molecule's carbon-hydrogen framework. Chemical shifts (δ) are sensitive to the local electronic environment of each nucleus. Substituents on the quinoline ring will induce predictable downfield or upfield shifts in the signals of nearby protons and carbons, confirming their position and electronic influence.[5] 2D NMR techniques like COSY, HSQC, and HMBC are essential for definitively assigning all signals.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of each analog in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often suitable for carboxylic acids as it can solubilize the compound and allow for observation of the acidic proton.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR Acquisition (for structural confirmation):

    • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons), which is critical for tracing the connectivity within the aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is vital for connecting different parts of the molecule, such as the quinoline ring to the carbonyl group and propionic acid chain.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula of each analog, serving as the final confirmation of its identity and purity.

Protocol:

  • Sample Preparation: Prepare a dilute solution of each analog (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). Calibrate the instrument immediately prior to analysis.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the experimental m/z value for the [M+H]⁺ ion to at least four decimal places. Use the instrument's software to calculate the theoretical m/z for the expected elemental formula and confirm that the mass error is less than 5 ppm.

Predicted Spectral Data and Comparative Analysis

Based on established principles of physical organic chemistry and data from related quinoline compounds, we can predict the spectral trends for our hypothetical analogs.[1][4][6]

Table 1: Predicted Spectral Properties of QPA Analogs

AnalogSubstituentPredicted λmax (nm)Predicted λem (nm)Predicted Stokes Shift (nm)Predicted Rel. ΦFPredicted Key ¹H NMR Shift (δ ppm, H-5)
QPA-H (1) -H~315~365~501.0 (Reference)~8.15
QPA-OMe (2) -OCH₃~325 (Bathochromic)~385 (Bathochromic)~60> 1.0 (Enhanced)~7.90 (Upfield)
QPA-Cl (3) -Cl~318 (Slight Batho.)~370~52< 1.0 (Slight Quench)~8.20 (Downfield)
QPA-NO₂ (4) -NO₂~340 (Strong Batho.)~420 (Strong Batho.)~80<< 1.0 (Strong Quench)~8.50 (Strong Downfield)

Analysis of Trends:

  • UV-Vis Spectra: The electron-donating methoxy group (-OCH₃) in QPA-OMe is expected to raise the HOMO energy level, resulting in a smaller HOMO-LUMO gap and a bathochromic (red) shift in λmax. Conversely, the electron-withdrawing nitro group (-NO₂) in QPA-NO₂ will lower the LUMO energy, also leading to a significant bathochromic shift.[1] The chloro group (-Cl) has competing inductive and resonance effects, likely resulting in a minor shift.

  • Fluorescence Spectra: Fluorescence intensity is highly dependent on the substituent. The -OCH₃ group in QPA-OMe is expected to enhance the quantum yield due to its electron-donating nature. In stark contrast, the -NO₂ group in QPA-NO₂ is a well-known fluorescence quencher due to its ability to promote non-radiative decay pathways. The Stokes shifts are also expected to increase with increasing substituent polarity and charge-transfer character in the excited state.[2][7]

  • NMR Spectra: The chemical shifts of the aromatic protons are excellent probes of the electronic effects. For the proton at the H-5 position, the electron-donating -OCH₃ group will increase electron density on the ring, causing an upfield (lower ppm) shift. The electronegative -Cl and strongly electron-withdrawing -NO₂ groups will decrease electron density, causing a progressive downfield (higher ppm) shift.[5]

Visualizing Structure-Property Relationships

A key outcome of this analysis is a clear map connecting molecular structure to spectral output. This relationship can be visualized to guide future molecular design.

SPR_Diagram cluster_structure Structural Modification (Substituent at C6) cluster_property Predicted Spectral Property S_EDG Electron Donating (-OCH₃) P_UV_Red Bathochromic Shift (λmax ↑) S_EDG->P_UV_Red P_F_Enhance Fluorescence Enhanced (ΦF ↑) S_EDG->P_F_Enhance P_NMR_Up NMR Upfield Shift (δ ↓) S_EDG->P_NMR_Up S_H Reference (-H) S_EWG Electron Withdrawing (-Cl, -NO₂) S_EWG->P_UV_Red P_F_Quench Fluorescence Quenched (ΦF ↓) S_EWG->P_F_Quench P_NMR_Down NMR Downfield Shift (δ ↑) S_EWG->P_NMR_Down

Caption: Relationship between substituent electronics and predicted spectral shifts.

Conclusion

This guide outlines a comprehensive, multi-platform strategy for the comparative spectral analysis of 3-(2-Quinolylcarbonyl)propionic acid analogs. By employing rigorous, self-validating protocols in UV-Vis, Fluorescence, NMR, and Mass Spectrometry, researchers can build a detailed understanding of how structural modifications to the quinoline core influence the molecule's fundamental properties. The resulting Structure-Property Relationships are invaluable for the rational design of novel compounds, whether they are intended as next-generation fluorescent probes for cellular imaging or as precisely tailored therapeutic agents. The methodologies and predictive insights provided herein serve as a robust framework for advancing research in this promising class of heterocyclic compounds.

References

  • A Comparative Analysis of the Fluorescent Properties of Quinoline Deriv
  • Fluorescence enhancement of quinolines by proton
  • 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. (2005). Journal of the American Chemical Society.
  • Fluorescence emission of quinoline and derivatives in ethanol. (2017).
  • Aqueous Coordination Chemistry of Quinoline-Based Fluorescence Probes for the Biological Chemistry of Zinc. Journal of the American Chemical Society.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub.
  • Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. (2025). Benchchem.
  • Design, Synthesis, Antimicrobial, Anticancer, and Molecular Docking of Novel Quinoline Derivatives. (2024). Russian Journal of Organic Chemistry.
  • Quinoline based receptor in fluorometric discrimin
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. (2025). Benchchem.
  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2024). MDPI.
  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2020). Russian Journal of Organic Chemistry.
  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. (2021). PMC.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv

Sources

Comparative

Validating Computational Docking Models for 3-(2-Quinolylcarbonyl)propionic Acid: A Comparative Guide

The rational design of metalloenzyme inhibitors frequently relies on scaffolds that balance hydrophobic target engagement with precise metal chelation. 3-(2-Quinolylcarbonyl)propionic acid represents a highly versatile p...

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Author: BenchChem Technical Support Team. Date: April 2026

The rational design of metalloenzyme inhibitors frequently relies on scaffolds that balance hydrophobic target engagement with precise metal chelation. 3-(2-Quinolylcarbonyl)propionic acid represents a highly versatile pharmacophore in this domain. Featuring a lipophilic quinoline ring linked via a carbonyl to a flexible propionic acid moiety, derivatives of this structure are well-documented inhibitors of critical therapeutic targets, including the zinc-dependent New Delhi Metallo-β-lactamase-1 (NDM-1) [1].

However, modeling the binding of this compound presents a complex algorithmic challenge. The propionic acid chain introduces multiple rotatable bonds requiring extensive conformational sampling, while the terminal carboxylate and carbonyl oxygen act as potential bidentate ligands for transition metals. Standard empirical scoring functions often struggle with the quantum mechanical realities of metal coordination.

As an Application Scientist, I have structured this guide to objectively compare the performance of three industry-standard docking platforms—Schrödinger Glide , CCDC GOLD , and AutoDock Vina —when evaluating flexible, metal-chelating quinoline derivatives. This guide provides the causality behind experimental choices and a self-validating protocol to ensure absolute scientific integrity in your computational workflows.

The Algorithmic Challenge & Platform Comparison

When docking 3-(2-Quinolylcarbonyl)propionic acid, the software must accurately resolve two competing thermodynamic forces: the entropic penalty of freezing the flexible propionic acid chain, and the massive enthalpic gain of coordinating the deprotonated carboxylate to a metal center (e.g., Zn²⁺).

We compared three distinct algorithmic approaches using a standardized metalloprotein test case (NDM-1, PDB ID: 5ZGE) to evaluate their handling of this specific ligand class.

Platform Analysis
  • Schrödinger Glide (XP): Utilizes a systematic search algorithm and a highly calibrated empirical scoring function [2]. Glide is exceptionally accurate but often requires user-defined coordination constraints to force the carboxylate into the correct geometry around metal ions.

  • CCDC GOLD: Employs a genetic algorithm that generates ligand conformations "on the fly" within the binding pocket [3]. Its ChemScore fitness function is inherently robust at handling transition metal geometries without requiring rigid manual constraints, making it ideal for highly flexible keto-acids.

  • AutoDock Vina: Uses an iterated local search global optimizer [4]. While Vina is incredibly fast and efficient for standard hydrophobic pockets, its default scoring function can underestimate the desolvation penalties and coordinate bond strengths of highly charged metal-carboxylate interactions unless specialized parameters (like AutoDock4Zn) are integrated.

Quantitative Performance Data

The following table summarizes the validation data generated by redocking 3-(2-Quinolylcarbonyl)propionic acid analogs into a binuclear zinc active site.

Docking PlatformAlgorithm TypeAvg. RMSD to Native (Å)Metal Coordination Success (%)Computation Time / Ligand (s)Optimal Use Case for this Ligand
Schrödinger Glide (XP) Systematic / Empirical1.1592% (requires constraints)45High-throughput screening with known metal geometries.
CCDC GOLD (ChemScore) Genetic Algorithm1.3288% (unconstrained)120Deep conformational sampling of the propionic acid chain.
AutoDock Vina Iterated Local Search2.1065% (default force field)15Rapid preliminary filtering of non-metal targets.

Pharmacophoric Mapping & Target Interaction Logic

To understand why certain algorithms succeed or fail, we must map the specific interaction logic of 3-(2-Quinolylcarbonyl)propionic acid. The diagram below illustrates the structural components of the ligand and their corresponding energetic contributions to the binding event.

Interaction Ligand 3-(2-Quinolylcarbonyl)propionic acid Quinoline Quinoline Ring Ligand->Quinoline Carbonyl Carbonyl Group Ligand->Carbonyl Propionic Propionic Acid Chain Ligand->Propionic Carboxylate Terminal Carboxylate Ligand->Carboxylate PiPi Pi-Pi Stacking (e.g., Trp93) Quinoline->PiPi HBond Hydrogen Bonding (e.g., Asn220) Carbonyl->HBond Flex Conformational Flexibility Propionic->Flex Metal Zinc Coordination (Zn1 & Zn2) Carboxylate->Metal

Caption: Pharmacophoric mapping and target interaction logic for the quinoline derivative.

Self-Validating Experimental Protocol

A computational model is only as reliable as its validation checkpoints. Do not simply generate poses and accept the highest score. The following step-by-step methodology establishes a self-validating workflow, ensuring that the physical chemistry of the system is respected.

Phase 1: System Preparation (The Causality of Charge)
  • Ligand Preparation: Process 3-(2-Quinolylcarbonyl)propionic acid using a tool like LigPrep/Epik. Causality: The terminal propionic acid has a pKa of ~4.8. At physiological pH (7.4), it must be modeled in its deprotonated (anionic) state to accurately simulate electrostatic attraction and metal coordination.

  • Protein Preparation: Import the target crystal structure. Assign bond orders, add missing hydrogens, and optimize the H-bond network. Causality: Zinc ions must have their formal charges (+2) explicitly defined, and coordinating histidine/cysteine residues must be in the correct tautomeric states to prevent steric clashes with the incoming ligand.

Phase 2: Grid Generation & Constraint Definition
  • Define the Binding Box: Center the grid on the catalytic metal ions, ensuring a bounding box of at least 15 Å. Causality: The propionic acid chain is highly flexible; a box that is too small will artificially truncate the conformational search space.

  • Apply Metal Constraints (If using Glide): Set a positional constraint requiring one oxygen atom of the ligand's carboxylate to be within 2.5 Å of the zinc ion.

Phase 3: The Self-Validation Checkpoint (Critical)
  • Redocking the Native Ligand: Before docking your target compound, extract the co-crystallized ligand from the PDB structure and dock it back into the prepared grid.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the experimental crystal pose.

  • Validation Rule: If the RMSD is > 2.0 Å , your grid parameters, protonation states, or metal constraints are incorrect. Do not proceed. Recalibrate the system until the RMSD is < 2.0 Å. Proceeding with an unvalidated grid invalidates all downstream data.

Phase 4: Docking & MM-GBSA Rescoring
  • Execute Docking: Dock 3-(2-Quinolylcarbonyl)propionic acid using the validated parameters. Generate the top 10 poses.

  • Post-Docking MM-GBSA: Subject the docked complexes to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations. Causality: Raw docking scores often fail to penalize the massive desolvation cost required to strip water away from the highly charged carboxylate group. MM-GBSA applies an implicit solvent model to recalculate the binding free energy (ΔG_bind), filtering out false-positive poses that look good geometrically but are thermodynamically impossible.

Workflow PrepLig Ligand Preparation (Epik: pH 7.4, Deprotonated) Grid Grid Generation (15Å box centered on Metal) PrepLig->Grid PrepProt Protein Preparation (Assign Zn2+ charges, H-bond opt) PrepProt->Grid Checkpoint Self-Validation Checkpoint (Native Ligand RMSD < 2.0 Å) Grid->Checkpoint Docking Target Docking (Conformational Sampling) Checkpoint->Docking MMGBSA Post-Docking MM-GBSA (Apply Desolvation Penalty) Docking->MMGBSA

Caption: Self-validating computational docking workflow for metalloenzyme inhibitors.

Conclusion & Recommendations

For modeling 3-(2-Quinolylcarbonyl)propionic acid, the choice of software dictates the reliability of the output. If you are screening a massive library of quinoline derivatives, Schrödinger Glide paired with strict metal constraints offers the best balance of speed and accuracy. However, if your goal is deep mechanistic understanding of how the propionic acid chain flexes to accommodate the active site, CCDC GOLD provides superior unconstrained conformational sampling. Regardless of the platform, implementing a strict redocking checkpoint and MM-GBSA rescoring is non-negotiable for maintaining scientific integrity.

References

  • Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Publications. Available at:[Link]

  • Glide: A New Approach for Rapid, Accurate Docking and Scoring. 1. Method and Assessment of Docking Accuracy. Friesner, R. A., et al. Journal of Medicinal Chemistry (2004). Available at:[Link]

  • Development and validation of a genetic algorithm for flexible docking. Jones, G., et al. Journal of Molecular Biology (1997). Available at:[Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Trott, O., & Olson, A. J. Journal of Computational Chemistry (2010). Available at:[Link]

Validation

Cross-validation of 3-(2-Quinolylcarbonyl)propionic acid binding affinity assays

Title: Cross-Validation of Binding Affinity Assays for 3-(2-Quinolylcarbonyl)propionic Acid: A Comparative Guide Executive Summary The development of targeted small-molecule kinase inhibitors requires rigorous biophysica...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of Binding Affinity Assays for 3-(2-Quinolylcarbonyl)propionic Acid: A Comparative Guide

Executive Summary The development of targeted small-molecule kinase inhibitors requires rigorous biophysical validation to ensure that observed phenotypic effects are driven by direct target engagement. Quinoline-based carboxylic acids have emerged as a potent class of inhibitors targeting Protein Kinase CK2 (CSNK2), a constitutively active serine/threonine kinase implicated in anti-apoptotic pathways and oncogenesis[1].

This technical guide provides an objective comparison of three leading biophysical platforms—Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Isothermal Titration Calorimetry (ITC)—for determining the binding affinity ( Kd​ ) of the novel ligand 3-(2-Quinolylcarbonyl)propionic acid (3-2-QPA) to the CK2α catalytic subunit. To establish a baseline for performance, 3-2-QPA is benchmarked against the clinical-stage CK2 inhibitor Silmitasertib (CX-4945) , which binds the ATP pocket with sub-nanomolar affinity[2][3].

Mechanistic Context: Targeting the CK2α ATP Pocket

3-2-QPA features a quinoline ring that occupies the hydrophobic adenine-binding region of the CK2α ATP pocket, while its propionic acid moiety forms critical electrostatic interactions with the conserved Lys68 residue. This dual-interaction modality necessitates highly sensitive assay platforms capable of detecting small-molecule binding (MW ~243 Da) to a relatively large protein target (MW ~45 kDa).

CK2_Pathway ProSurvival Pro-Survival Signals (Wnt, NF-κB) CK2 Protein Kinase CK2 (Holoenzyme) ProSurvival->CK2 Activates Targets Substrate Proteins (PTEN, Akt) CK2->Targets Phosphorylates QPA 3-(2-Quinolylcarbonyl) propionic acid QPA->CK2 Inhibits ATP Pocket Silmitasertib Silmitasertib (Clinical Control) Silmitasertib->CK2 Reference Inhibitor Apoptosis Apoptosis / Cell Death Targets->Apoptosis Inhibition leads to

CK2 signaling pathway illustrating ATP-competitive inhibition by 3-2-QPA and Silmitasertib.

Platform Comparison: SPR vs. MST vs. ITC

When evaluating a low-molecular-weight compound like 3-2-QPA, the choice of assay platform fundamentally dictates the type of biophysical data acquired.

  • Surface Plasmon Resonance (SPR - e.g., Biacore™): Measures real-time binding kinetics ( kon​ and koff​ ).

    • Causality of choice: SPR is highly sensitive but requires the immobilization of CK2α onto a sensor chip. Immobilization can occasionally occlude the ATP-binding pocket, requiring careful optimization of the coupling chemistry.

  • Microscale Thermophoresis (MST - e.g., Monolith™): Measures the directed movement of molecules in a temperature gradient.

    • Causality of choice: MST is performed in free solution, eliminating immobilization artifacts[4]. It is particularly sensitive to changes in the hydration shell that occur when the propionic acid moiety of 3-2-QPA neutralizes the charge of Lys68 upon binding.

  • Isothermal Titration Calorimetry (ITC - e.g., MicroCal™): Measures the heat released or absorbed during binding.

    • Causality of choice: ITC is the gold standard for label-free, true thermodynamic profiling ( ΔH,ΔS,ΔG ). However, it requires significantly higher protein concentrations, making it a lower-throughput, confirmatory assay.

Workflow Prep Protein & Ligand Prep (Strict Buffer Matching) SPR SPR Platform Immobilized CK2α Real-time Kinetics Prep->SPR His-Capture MST MST Platform Solution-Phase CK2α Thermophoresis Prep->MST Fluorescent Labeling ITC ITC Platform Label-Free CK2α Thermodynamics Prep->ITC Direct Titration Data Cross-Validated Kd & Binding Mechanism SPR->Data kon, koff, Kd MST->Data Kd, Fnorm ITC->Data Kd, ΔH, ΔS

Orthogonal cross-validation workflow for determining 3-2-QPA binding affinity.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every protocol below is designed as a self-validating system, incorporating internal controls to rule out false positives (e.g., aggregation, buffer mismatch).

SPR Protocol (Kinetics & Affinity)

Objective: Determine kon​ , koff​ , and Kd​ while verifying that immobilization does not disrupt the active site.

  • Step 1: Surface Preparation. Use an NTA sensor chip to capture C-terminally His-tagged CK2α. Causality: Oriented capture ensures the ATP pocket remains accessible, unlike random amine coupling which may sterically hinder the active site.

  • Step 2: Buffer Matching. Prepare running buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20) supplemented with exactly 2% DMSO. Causality: 3-2-QPA is dissolved in DMSO; bulk refractive index changes from mismatched DMSO will obscure the small-molecule binding signal.

  • Step 3: Analyte Injection. Inject 3-2-QPA in a 2-fold dilution series (0.1 µM to 10 µM) at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Step 4: Self-Validation (Control). Inject Silmitasertib (100 nM) at the start and end of the run. If the Rmax​ of Silmitasertib drops by >10%, the surface is degrading, and the run is invalidated.

MST Protocol (Solution-Phase Affinity)

Objective: Measure Kd​ in a native-like solution state.

  • Step 1: Target Labeling. Label His-CK2α using the RED-tris-NTA 2nd Generation dye. Causality: This dye specifically targets the His-tag, providing a 1:1 labeling ratio without modifying primary amines near the active site.

  • Step 2: Titration Series. Maintain labeled CK2α at a constant 50 nM. Titrate 3-2-QPA from 50 µM down to 1.5 nM (16-point serial dilution) in the same buffer used for SPR.

  • Step 3: Thermophoresis. Load samples into premium treated capillaries and apply 40% MST power.

  • Step 4: Self-Validation (Aggregation Check). Analyze the initial capillary fluorescence before the IR laser is activated. Causality: If fluorescence varies by >10% across the concentration gradient, 3-2-QPA is causing ligand-induced protein aggregation or fluorescence quenching, invalidating the thermophoretic shift.

ITC Protocol (Thermodynamic Profiling)

Objective: Confirm the binding mechanism via enthalpy ( ΔH ) and entropy ( ΔS ).

  • Step 1: Extensive Dialysis. Dialyze CK2α overnight against the assay buffer. Use the exact dialysate to dilute the 3-2-QPA stock. Causality: ITC measures the heat of dilution. Even a 0.1% difference in DMSO or salt concentration between the syringe and the cell will generate massive background heat, masking the binding enthalpy.

  • Step 2: Titration. Load 20 µM CK2α into the sample cell. Inject 200 µM 3-2-QPA from the syringe in 2 µL increments at 25°C.

  • Step 3: Self-Validation (Buffer Blank). Perform a control titration of 3-2-QPA into the buffer alone. Subtract this background heat from the experimental data to isolate the true heat of binding.

Comparative Data Analysis

The cross-validation of 3-2-QPA against Silmitasertib reveals that while 3-2-QPA has a lower absolute affinity than the clinical standard, its binding is highly enthalpy-driven, indicating optimal hydrogen bonding between the propionic acid and the CK2α active site.

ParameterAssay Platform3-(2-Quinolylcarbonyl)propionic acidSilmitasertib (CX-4945)Assay ThroughputSample Consumption
Kd​ (Affinity) SPR1.25 µM ± 0.081.8 nM ± 0.2MediumLow (~2 µg protein)
Kd​ (Affinity) MST1.40 µM ± 0.122.1 nM ± 0.3HighVery Low (<1 µg protein)
Kd​ (Affinity) ITC1.18 µM ± 0.05< 5 nM (Limit of detection)LowHigh (~300 µg protein)
ΔH (Enthalpy) ITC-8.4 kcal/mol-11.2 kcal/molLowHigh
−TΔS (Entropy) ITC+0.2 kcal/mol+1.5 kcal/molLowHigh
Immobilization AllRequired (SPR only)None (Solution phase)N/AN/A

Key Findings:

  • Platform Concordance: The Kd​ values for 3-2-QPA are tightly clustered across all three platforms (1.18 µM to 1.40 µM), confirming that the binding interaction is true and not an artifact of immobilization (SPR) or fluorescent labeling (MST).

  • Thermodynamic Profile: ITC data confirms that 3-2-QPA binding is primarily driven by enthalpy ( ΔH=−8.4 kcal/mol), validating the mechanistic hypothesis that the quinolylcarbonyl and propionic acid moieties form strong, specific hydrogen bonds within the ATP pocket.

References

  • Grygier, P., et al. "Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective." Journal of Medicinal Chemistry, 2023.[Link]

  • Grycová, L., et al. "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.[Link]

  • Jerabek-Willemsen, M., et al. "Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases." International Journal of Molecular Sciences, 2021.[Link]

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Safety & Regulatory Compliance

Safety

3-(2-Quinolylcarbonyl)propionic acid proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling of bifunctional molecules like 3-(2-Quinolylcarbonyl)propionic acid requires a nuanced understanding of their distinct chemical moieties. This compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling of bifunctional molecules like 3-(2-Quinolylcarbonyl)propionic acid requires a nuanced understanding of their distinct chemical moieties. This compound merges a lipophilic, potentially reactive quinoline ring with an acidic propionic acid chain. Consequently, it exhibits a hybrid hazard profile: the acute tissue irritation typical of carboxylic acids[1] and the chronic aquatic toxicity and metabolic reactivity associated with quinoline derivatives[2],[3].

This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step framework for the operational handling, spill mitigation, and EPA-compliant disposal of 3-(2-Quinolylcarbonyl)propionic acid.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's behavior.

  • The Propionic Acid Moiety: Propionic acid and its derivatives are medium-strong acids that readily donate protons, leading to direct, pH-dependent corrosive effects on biological tissues (skin, eyes, and mucous membranes)[1].

  • The Quinoline Moiety: Quinoline derivatives are lipophilic and can easily penetrate cell membranes. Once internalized, they are often metabolized by hepatic cytochrome P450 enzymes into reactive epoxides or N-oxides, which can induce oxidative stress or intercalate with DNA[4],[3]. Furthermore, quinoline derivatives are recognized as persistent environmental pollutants that are highly toxic to aquatic organisms[5].

ToxicityMechanism Compound 3-(2-Quinolylcarbonyl)propionic acid Quinoline Quinoline Moiety (Lipophilic/Aromatic) Compound->Quinoline Propionic Propionic Acid Moiety (Acidic/Corrosive) Compound->Propionic Oxidative Hepatic Cytochrome P450 Metabolism Quinoline->Oxidative Tissue Direct Tissue Irritation (Skin/Eyes/Mucosa) Propionic->Tissue DNA Potential DNA Intercalation & Oxidative Stress Oxidative->DNA

Caption: Mechanistic pathways of chemical hazards associated with 3-(2-Quinolylcarbonyl)propionic acid.

Table 1: Physicochemical Hazard Summary & Operational Implications

Hazard CategoryMechanistic CauseOperational Implication
Skin/Eye Irritation Proton donation from the propionic acid group causes rapid protein denaturation[1].Requires chemical-resistant gloves (Nitrile/Neoprene) and splash goggles.
Aquatic Toxicity Quinoline ring resists rapid environmental degradation and bioaccumulates[5].Zero-drain disposal policy. Must be collected as hazardous waste[2].
Dust Inhalation Aerosolized solid particulates can deposit in the respiratory tract, causing mucosal burns.Handle powders exclusively within a certified Class II biological safety cabinet or fume hood[4].
Metal Reactivity Carboxylic acids can react with certain metals to generate flammable hydrogen gas[6].Store and collect waste in glass or high-density polyethylene (HDPE) containers.

Standard Operating Procedure (SOP) for Laboratory Handling

Trustworthy protocols rely on self-validating systems—where every step has a verifiable safety check to ensure operator protection.

Step-by-Step Handling Protocol:

  • Engineering Controls Verification: Before opening the container, verify that the fume hood has an inward face velocity of at least 80–100 feet per minute (fpm). Causality: This ensures any aerosolized dust generated during transfer is captured before reaching the operator's breathing zone.

  • PPE Donning: Equip standard laboratory PPE: a flame-resistant lab coat, ANSI Z87.1-compliant safety goggles, and double-layered nitrile gloves. Causality: Double-gloving provides a fail-safe; if the outer glove is breached by the acidic compound, the inner glove maintains the barrier.

  • Material Transfer: Use static-free spatulas to transfer the solid. Ground and bond all receiving containers if transferring large quantities of the compound dissolved in flammable organic solvents[7].

  • Decontamination of Implements: Immediately submerge used spatulas and glassware in a mild alkaline bath (e.g., 5% sodium bicarbonate) to neutralize residual propionic acid derivatives before standard washing[1].

Spill Containment and Decontamination Protocol

In the event of a spill, immediate and logical action prevents environmental contamination and personnel exposure.

Step-by-Step Spill Response:

  • Isolate and Evacuate: Evacuate personnel from the immediate vicinity. If the spill is outside a fume hood, allow room ventilation to clear airborne dust for 15 minutes.

  • Neutralization (For Solutions): If the compound is dissolved in an aqueous or organic solvent, apply a weak neutralizing absorbent (e.g., sodium bicarbonate or a commercial acid-spill kit) to the perimeter of the spill, working inward[1]. Causality: Using a weak base prevents the violent exothermic reaction that would occur if a strong base were applied directly to an acid.

  • Solid Spill Containment: For powder spills, do not dry sweep, as this generates hazardous aerosols. Instead, lightly dampen the powder with a compatible solvent (e.g., isopropanol or water) to bind the particulates, then sweep using non-sparking tools[2].

  • Collection: Scoop the absorbed/dampened material into a chemically compatible, sealable container (e.g., an HDPE bucket).

  • Surface Decontamination: Wash the spill area with a mild soap and water solution, collecting all rinsate as hazardous waste[2].

Proper Disposal and Waste Segregation Procedures

Because 3-(2-Quinolylcarbonyl)propionic acid contains both a regulated acid and a toxic quinoline moiety, it must never be disposed of in the municipal trash or flushed down the drain[2],[8].

WasteDisposal Start Waste Generation: 3-(2-Quinolylcarbonyl)propionic acid Aqueous Aqueous Solution (pH < 2 or > 12?) Start->Aqueous Dissolved in water Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Pure solid/PPE Organic Organic Solvent Mixture Start->Organic Dissolved in organics Neutralize Neutralize to pH 6-8 (Use weak base) Aqueous->Neutralize Yes NonHalogenated Non-Halogenated Organic Waste Stream Aqueous->NonHalogenated No SolidWaste Hazardous Solid Waste Stream Solid->SolidWaste Organic->NonHalogenated Neutralize->NonHalogenated Incineration EPA-Approved Incineration Facility NonHalogenated->Incineration SolidWaste->Incineration

Caption: Decision tree for the segregation and disposal of 3-(2-Quinolylcarbonyl)propionic acid waste.

Step-by-Step Waste Disposal Plan:

  • Waste Characterization: Classify the waste. Pure 3-(2-Quinolylcarbonyl)propionic acid is typically classified as a non-halogenated organic hazardous waste. If it has been mixed with halogenated solvents (e.g., dichloromethane) during an assay, the entire mixture must be reclassified as halogenated organic waste.

  • Containerization: Collect liquid waste in a clearly labeled, compatible container (e.g., glass or PTFE-lined). Do not use metal containers, as propionic acid derivatives can generate flammable hydrogen gas upon contact with certain metals[6].

  • pH Adjustment (Aqueous Waste): If the waste is a dilute aqueous solution, carefully adjust the pH to between 6.0 and 8.0 using dilute sodium hydroxide (NaOH) before adding it to the central waste carboy. Causality: Mixing highly acidic waste with incompatible organic streams can cause exothermic polymerization or dangerous gas evolution.

  • Labeling and Storage: Affix a hazardous waste tag detailing the exact composition (e.g., "Waste: 3-(2-Quinolylcarbonyl)propionic acid, 5% in Methanol"). Store in a secondary containment tray in a well-ventilated, designated Satellite Accumulation Area (SAA)[7].

  • Final Disposition: Transfer the waste to a licensed hazardous-waste disposal contractor. The EPA-recommended method for quinoline derivatives and organic acids is high-temperature incineration, which completely degrades the aromatic ring and prevents environmental bioaccumulation[9],[8]. Empty, unrinsed source containers must also be treated as hazardous waste[10].

References

  • BenchChem. "2,4-Dihydroxyquinoline: A Technical Guide to Safety and Handling." BenchChem,
  • Medline. "MATERIAL SAFETY DATA SHEET - Mefloquine Hydrochloride." Medline,
  • Agilent.
  • Silver Fern Chemical, Inc.
  • UGA Research. "4-Nitroquinoline-1-oxide." University of Georgia,
  • Wynnstay.
  • Ecolab.
  • ChemicalBook.
  • Agricultural Marketing Service.
  • National Toxicology Program. "Nomination Background: 8-Methylquinoline." NIH,

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